molecular formula C11H18F3NO4 B1603721 Boc-5,5,5-trifluoro-DL-leucine CAS No. 409333-67-1

Boc-5,5,5-trifluoro-DL-leucine

Cat. No.: B1603721
CAS No.: 409333-67-1
M. Wt: 285.26 g/mol
InChI Key: PLTXZUYAJDKNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-5,5,5-trifluoro-DL-leucine is a protected, fluorinated amino acid building block essential for advanced peptide engineering and protein studies. The incorporation of side-chain fluorinated amino acids, like 5,5,5-trifluoroleucine, is a established strategy in medicinal chemistry and chemical biology to systematically alter the properties of peptides and proteins . Introducing a trifluoromethyl group drastically increases the hydrophobicity and steric bulk of the amino acid side chain, which can significantly enhance the proteolytic stability of therapeutic peptide candidates by impeding enzyme recognition and cleavage . This makes this compound a valuable tool for creating peptides with improved metabolic stability and extended half-lives, which is a critical challenge in peptide-based drug development . Furthermore, the unique properties of the trifluoromethyl group can be leveraged to influence peptide self-assembly and protein-protein interactions, particularly within lipid bilayers, making it useful for studying membrane-associated proteins . The presence of fluorine also provides a handle for sophisticated analytical techniques, such as 19F NMR spectroscopy, enabling detailed studies of protein structure, dynamics, and interactions in complex biological environments . As a racemic mixture, this derivative offers versatility for a range of exploratory synthetic applications. This product is strictly for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5,5-trifluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO4/c1-6(11(12,13)14)5-7(8(16)17)15-9(18)19-10(2,3)4/h6-7H,5H2,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTXZUYAJDKNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619777
Record name N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409333-67-1
Record name N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-Boc-5-5-5-trifluoro-DL-leucine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Boc-5,5,5-trifluoro-DL-leucine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated amino acids are pivotal building blocks in medicinal chemistry and chemical biology. The introduction of fluorine atoms into amino acids can significantly alter their physicochemical properties, such as hydrophobicity, metabolic stability, and conformational preferences, without drastically changing their molecular shape.[1] 5,5,5-Trifluoro-DL-leucine, an analog of the essential amino acid leucine, is of particular interest. Its incorporation into peptides and proteins can enhance proteolytic stability and modulate biological activity.[2][3]

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis. It provides robust protection of the amino group under a wide range of reaction conditions and can be cleanly removed with acid. This guide provides a comprehensive, in-depth technical overview of a reliable synthetic pathway to this compound, designed to be a self-validating system for researchers in the field.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached in a two-stage process. First, the precursor amino acid, 5,5,5-trifluoro-DL-leucine, is synthesized. Subsequently, the amino group of this precursor is protected using a suitable Boc-donating reagent.

A well-established and robust method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis.[4][5] This method will be employed for the synthesis of the 5,5,5-trifluoro-DL-leucine precursor. The subsequent Boc protection is a standard procedure in peptide chemistry, and a reliable protocol using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) will be detailed.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_part1 Part 1: Strecker Synthesis of Precursor cluster_part2 Part 2: Boc Protection Starting_Material 3-Methyl-3-(trifluoromethyl)butanal Intermediate_1 α-Aminonitrile Intermediate Starting_Material->Intermediate_1 1. NH4Cl, KCN 2. H2O Precursor 5,5,5-Trifluoro-DL-leucine Intermediate_1->Precursor Acid Hydrolysis (e.g., HCl) Final_Product This compound Precursor->Final_Product Triethylamine, Dioxane/H2O Boc_Reagent Boc-ON Boc_Reagent->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 5,5,5-Trifluoro-DL-leucine via Strecker Synthesis

The Strecker synthesis is a classic and efficient method for preparing racemic α-amino acids.[4][5] It involves a three-component reaction between an aldehyde, ammonia (often from an ammonium salt), and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[6][7][8]

Mechanistic Insight

The reaction proceeds in two main stages:

  • Formation of the α-aminonitrile: The aldehyde reacts with ammonia to form an imine. The cyanide ion then performs a nucleophilic attack on the imine carbon to yield the α-aminonitrile.[5][6]

  • Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic conditions to a carboxylic acid, yielding the final α-amino acid.[5][8]

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
3-Methyl-3-(trifluoromethyl)butanal154.121.0Starting aldehyde. Handle in a fume hood.
Ammonium Chloride (NH4Cl)53.491.2Source of ammonia.
Potassium Cyanide (KCN)65.121.2EXTREMELY TOXIC . Handle with extreme caution and proper PPE.
Methanol (MeOH)32.04-Solvent.
Concentrated Hydrochloric Acid (HCl)36.46ExcessFor hydrolysis. Corrosive.
Diethyl Ether74.12-For extraction/washing. Flammable.
Dowex 50WX8 ion-exchange resin--For purification.

Step-by-Step Procedure:

  • α-Aminonitrile Formation:

    • In a well-ventilated fume hood, dissolve 3-methyl-3-(trifluoromethyl)butanal (1.0 eq) in methanol.

    • Add ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq) to the solution. Caution: KCN is highly toxic. Use appropriate safety measures.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis:

    • Once the formation of the aminonitrile is complete, carefully concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Add an excess of concentrated hydrochloric acid to the residue.

    • Heat the mixture to reflux (approximately 110°C) for 6-12 hours to ensure complete hydrolysis of the nitrile group.

  • Work-up and Purification:

    • After cooling to room temperature, wash the aqueous solution with diethyl ether to remove any unreacted aldehyde and other organic impurities.

    • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

    • Dissolve the crude salt in water and apply it to a column of Dowex 50WX8 ion-exchange resin (H+ form).

    • Wash the column with deionized water to remove inorganic salts.

    • Elute the amino acid from the resin using an aqueous ammonia solution (e.g., 2 M NH4OH).

    • Collect the fractions containing the amino acid (can be checked by TLC with ninhydrin staining) and concentrate under reduced pressure to yield pure 5,5,5-trifluoro-DL-leucine as a white solid.[9][10]

Part 2: Boc Protection of 5,5,5-Trifluoro-DL-leucine

With the precursor amino acid in hand, the final step is the protection of the α-amino group. Using Boc-ON is advantageous as it reacts efficiently under mild conditions, and the byproducts are easily removed.[11]

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
5,5,5-Trifluoro-DL-leucine185.141.0Synthesized in Part 1.
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)246.261.1Boc-donating reagent.
Triethylamine (Et3N)101.191.5Base. Handle in a fume hood.
Dioxane88.11-Solvent.
Water (H2O)18.02-Solvent.
Ethyl Acetate (EtOAc)88.11-Extraction solvent.
5% Citric Acid Solution--For acidification.
Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)142.04 / 120.37-Drying agent.

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve 5,5,5-trifluoro-DL-leucine (1.0 eq) and triethylamine (1.5 eq) in a 1:1 (v/v) mixture of dioxane and water.[11]

    • Stir the mixture at room temperature until the amino acid is fully dissolved.

  • Boc-Protection:

    • Add Boc-ON (1.1 eq) to the solution with continuous stirring.[11]

    • Continue stirring the reaction at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting amino acid spot (visualized with ninhydrin) disappears.

  • Work-up and Purification:

    • Dilute the reaction mixture with water.

    • Extract the aqueous phase twice with ethyl acetate to remove the oxime byproduct.[11]

    • Cool the remaining aqueous layer in an ice bath and acidify to approximately pH 3 with a cold 5% citric acid solution.

    • Immediately extract the acidified aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which is often an oil or a waxy solid. The product can be further purified by recrystallization if necessary.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR and ¹⁹F NMR: To confirm the structure and the presence of the trifluoromethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C11H18F3NO4 ≈ 286.12).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

  • Potassium Cyanide (KCN): KCN is a highly toxic substance. It should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. All cyanide waste must be quenched and disposed of according to institutional safety protocols.

  • Solvents: Handle flammable organic solvents such as diethyl ether, ethyl acetate, and methanol in a fume hood away from ignition sources.

  • Acids and Bases: Concentrated HCl and triethylamine are corrosive and should be handled with care, using appropriate PPE.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Hohmann, T., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 10592–10604. [Link]

  • Delamare, A., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5′,5′,5′-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus. Chimie, 27(S1), 1-15. [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

  • AAPPTec. (n.d.). Attaching Boc Protecting Groups With BOC-ON. AAPPTec. [Link]

Sources

A Technical Guide to Boc-5,5,5-trifluoro-DL-leucine: Synthesis, Properties, and Applications in Peptide and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Boc-5,5,5-trifluoro-DL-leucine, a synthetic amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. We will explore its fundamental properties, synthesis, and critical applications, particularly in the realm of peptide and protein engineering. This document moves beyond a simple recitation of facts to offer field-proven insights into the strategic use of this unique building block.

Introduction: The Rationale for Fluorination in Amino Acid Chemistry

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1][2][3] The trifluoromethyl group, in particular, offers a unique combination of properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[4] When introduced into an amino acid scaffold like leucine, the trifluoromethyl group acts as a bioisostere for the native isopropyl group, maintaining a similar steric footprint while introducing potent electronic effects. This compound serves as a protected, ready-to-use building block for introducing these advantages into peptide-based therapeutics and other complex organic molecules.

The use of a DL-racemic mixture, as opposed to a pure enantiomer, presents both challenges and opportunities. While potentially complicating structural analysis, racemic building blocks can sometimes lead to novel self-assembly behaviors and altered enzymatic stability profiles in the resulting peptides.[5]

Physicochemical Properties and Identification

The foundational step in utilizing any chemical entity is a thorough understanding of its physical and chemical characteristics. While a specific CAS number for the Boc-protected DL-racemic mixture is not prominently indexed, the unprotected parent compound, 5,5,5-Trifluoro-DL-leucine, is well-characterized. The Boc-protected form is typically synthesized from this precursor as needed.

Property5,5,5-Trifluoro-DL-leucineBoc-5,5,5-trifluoro-L-leucine¹
CAS Number 2792-72-5[6]Not available (MDL: MFCD09842631)[7]
Molecular Formula C₆H₁₀F₃NO₂C₁₁H₁₈F₃NO₄
Molecular Weight 185.14 g/mol 285.26 g/mol
Form Crystalline solidSolid
Synonyms (±)-2-Amino-4-(trifluoromethyl)pentanoic acidN-tert-butoxycarbonyl-5,5,5-trifluoro-L-leucine

¹Data for the L-enantiomer is provided as a close reference for the properties of the DL-mixture.

Synthesis of this compound

The preparation of this compound is a two-stage process: first, the synthesis of the unprotected amino acid, followed by the introduction of the tert-butyloxycarbonyl (Boc) protecting group. While multiple routes to fluorinated amino acids exist, a common approach involves the alkylation of a glycine equivalent.

General Synthesis of 5,5,5-Trifluoro-DL-leucine

A generalized synthetic pathway can be envisioned starting from a suitable trifluoromethylated precursor. The key is the formation of the carbon skeleton and the introduction of the amine and carboxylic acid functionalities.

G cluster_0 Synthesis of 5,5,5-Trifluoro-DL-leucine Trifluoromethylated\nPrecursor Trifluoromethylated Precursor Intermediate Intermediate Trifluoromethylated\nPrecursor->Intermediate Alkylation/ Condensation 5,5,5-Trifluoro-DL-leucine 5,5,5-Trifluoro-DL-leucine Intermediate->5,5,5-Trifluoro-DL-leucine Hydrolysis & Purification G cluster_1 Boc Protection Workflow Start Start Dissolve Amino Acid Dissolve Amino Acid Start->Dissolve Amino Acid Add Base Add Base Dissolve Amino Acid->Add Base Add Boc₂O Add Boc₂O Add Base->Add Boc₂O Stir at RT Stir at RT Add Boc₂O->Stir at RT Acidify Acidify Stir at RT->Acidify Extract Product Extract Product Acidify->Extract Product Purify Purify Extract Product->Purify End End Purify->End G cluster_cycle SPPS Elongation Cycle Deprotection Boc Deprotection (TFA) Neutralization Neutralization (DIPEA) Deprotection->Neutralization Repeat Coupling Coupling of next Boc-AA-OH Neutralization->Coupling Repeat Coupling->Deprotection Repeat Resin-AA₁-AA₂-...-AAₙ Resin-AA₁-AA₂-...-AAₙ Coupling->Resin-AA₁-AA₂-...-AAₙ Resin-AA₁ Resin-AA₁ Resin-AA₁->Deprotection Final Cleavage\n(HF) Final Cleavage (HF) Resin-AA₁-AA₂-...-AAₙ->Final Cleavage\n(HF) Purified Peptide Purified Peptide Final Cleavage\n(HF)->Purified Peptide

Sources

An In-depth Technical Guide to N-α-Boc-5,5,5-trifluoro-DL-leucine: Molecular Properties, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of N-α-tert-butoxycarbonyl-5,5,5-trifluoro-DL-leucine (Boc-5,5,5-trifluoro-DL-leucine), a fluorinated amino acid analog of significant interest in medicinal chemistry and drug development. We will dissect its core molecular properties, centered on an accurate determination of its molecular weight, and explore the profound strategic advantages conferred by its trifluoromethyl group. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into its synthesis, analytical validation, and application in creating next-generation peptide therapeutics with enhanced stability and bioavailability.

Fundamental Molecular Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research or development context. For this compound, these properties dictate its behavior in synthetic reactions and its ultimate contribution to the macromolecules it helps construct.

Chemical Identity and Structure

This compound is a derivative of the natural amino acid leucine. Its structure is characterized by two key modifications:

  • Trifluoromethylation: One of the terminal methyl groups of the leucine side chain is replaced by a trifluoromethyl (-CF₃) group.

  • Boc Protection: The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, a standard protecting group in peptide synthesis.

These modifications are not trivial; they are deliberate chemical choices designed to impart specific, advantageous properties to the molecule. The trifluoromethyl group is a bioisostere of a methyl group but possesses vastly different electronic and lipophilic characteristics that are crucial for drug design.

Core Topic: Molecular Weight Determination

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical confirmation via mass spectrometry. It is derived from the empirical formula of the compound.

  • Empirical Formula: C₁₁H₁₈F₃NO₄[1]

The molecular weight is calculated by summing the atomic weights of all constituent atoms:

  • Carbon (C): 11 × 12.011 u = 132.121 u

  • Hydrogen (H): 18 × 1.008 u = 18.144 u

  • Fluorine (F): 3 × 18.998 u = 56.994 u

  • Nitrogen (N): 1 × 14.007 u = 14.007 u

  • Oxygen (O): 4 × 15.999 u = 63.996 u

Summing these values yields the final molecular weight:

Molecular Weight (MW) = 285.26 g/mol [1]

This value is the cornerstone for accurate reagent measurement in synthetic protocols and for interpreting mass spectrometry data during quality control.

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueAuthoritative Source
Molecular Weight 285.26 g/mol Sigma-Aldrich[1]
Empirical Formula C₁₁H₁₈F₃NO₄Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich
Primary Application Peptide SynthesisSigma-Aldrich
Key Functional Groups Boc (tert-Butoxycarbonyl), Carboxylic Acid, TrifluoromethylSigma-Aldrich
CAS Number (Unprotected) 2792-72-5Biosynth

The Strategic Importance of Trifluoromethylation in Peptide Science

The decision to incorporate a trifluoromethylated amino acid into a peptide therapeutic is a strategic one, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.

Rationale for Fluorination: Enhancing Drug-like Properties

The trifluoromethyl (-CF₃) group is a powerful tool in medicinal chemistry for several reasons.[2] Its high electronegativity and lipophilicity significantly alter a molecule's properties.[2][3]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation by enzymes.[2] When incorporated into a peptide, it can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the drug's in vivo half-life.[3]

  • Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance a drug candidate's ability to permeate biological membranes.[3][4] This is critical for improving oral bioavailability and for drugs that need to cross the blood-brain barrier.[4]

  • Modulation of Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic distribution within a peptide, potentially fine-tuning its binding affinity and selectivity for its biological target.[2][3]

The Role of the Boc Protecting Group

The Boc group is an acid-labile protecting group essential for the controlled, stepwise assembly of amino acids during Solid-Phase Peptide Synthesis (SPPS). Its function is to temporarily "cap" the nucleophilic alpha-amino group, preventing it from reacting out of turn. This ensures that peptide bonds are formed only at the desired position. The Boc strategy was a foundational method for peptide synthesis and remains relevant for the synthesis of complex or unusual peptides containing specialized residues like 5,5,5-trifluoro-leucine.[5]

Synthesis and Characterization Workflow

A robust and verifiable workflow for synthesis and analysis is paramount to ensure the quality and identity of the final product. This section outlines a self-validating system for preparing and confirming this compound.

Conceptual Synthesis Pathway

The synthesis is a standard N-protection reaction where the free amino group of 5,5,5-trifluoro-DL-leucine is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

G A 5,5,5-Trifluoro-DL-leucine (MW: 185.14 g/mol) B This compound (MW: 285.26 g/mol) A->B  N-α-Boc Protection reagent Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., NaHCO₃) reagent->B

Caption: Boc-protection of 5,5,5-trifluoro-DL-leucine.

Experimental Protocol: Boc-Protection of 5,5,5-trifluoro-DL-leucine

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

  • Dissolution: Dissolve 5,5,5-trifluoro-DL-leucine (1.0 eq) in a 1:1 mixture of dioxane and aqueous 1M sodium bicarbonate (NaHCO₃).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Acidification): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid (HCl). The product should precipitate out of solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The causality here is to move the more lipophilic Boc-protected product from the polar aqueous phase to the organic phase.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: The crude product can be further purified by column chromatography or recrystallization if necessary to yield pure this compound as a solid.

Analytical Validation Protocol

To ensure trustworthiness, the identity and purity of the synthesized compound must be rigorously confirmed using a multi-pronged analytical approach.

G cluster_validation Analytical Validation Workflow product Synthesized Product ms Mass Spectrometry (MS) Confirms Molecular Weight (Expected: 285.26 m/z for [M+H]⁺) product->ms Identity nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms Chemical Structure product->nmr Structure hplc HPLC Determines Purity (e.g., >98%) product->hplc Purity

Sources

An In-Depth Technical Guide to the Structure and Application of Boc-5,5,5-trifluoro-DL-leucine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Fluorination in Modern Drug Design

The strategic incorporation of fluorine into bioactive molecules represents a paradigm shift in contemporary medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing drug candidates. Among the various strategies, the use of fluorinated amino acids has emerged as a particularly fruitful approach to enhancing the therapeutic potential of peptides and peptidomimetics. This guide provides a comprehensive technical overview of Boc-5,5,5-trifluoro-DL-leucine, a valuable building block in this endeavor, intended to equip researchers and drug development professionals with the foundational knowledge to leverage its potential.

Physicochemical Profile of this compound

This compound is the N-tert-butyloxycarbonyl (Boc) protected form of 5,5,5-trifluoro-DL-leucine. The introduction of the trifluoromethyl group in place of one of the terminal methyl groups of the leucine side chain imparts significant alterations to its properties.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₈F₃NO₄[1]
Molecular Weight 285.26 g/mol [1]
Appearance Solid[1]
Functional Group Boc[1]
CAS Number 409333-67-1[2]

The trifluoromethyl group is a strong electron-withdrawing moiety, which can influence the electronic distribution within a peptide chain. Furthermore, its lipophilic nature can enhance membrane permeability, a critical factor for bioavailability. The robust C-F bonds also confer increased resistance to enzymatic degradation, thereby extending the in vivo half-life of peptides incorporating this amino acid.[3]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound involves two key stages: the synthesis of the unprotected amino acid, 5,5,5-trifluoro-DL-leucine, followed by the introduction of the Boc protecting group.

Synthesis of 5,5,5-trifluoro-DL-leucine

While several stereoselective routes to individual isomers of 5,5,5-trifluoroleucine exist, a common approach to the racemic mixture is through a modification of the Strecker synthesis or alkylation of a glycine equivalent. A generalized Strecker synthesis pathway is outlined below.[4][5]

Experimental Protocol: Strecker Synthesis of 5,5,5-trifluoro-DL-leucine

  • Imine Formation: 3-Methyl-3-(trifluoromethyl)butanal is reacted with ammonia to form the corresponding imine. This reaction is typically carried out in a suitable solvent like methanol at reduced temperatures.

  • Cyanide Addition: To the freshly prepared imine, a source of cyanide, such as sodium cyanide or trimethylsilyl cyanide, is added to form the α-aminonitrile.[6]

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic conditions (e.g., with 6M HCl) to yield the racemic 5,5,5-trifluoro-DL-leucine.[7]

  • Purification: The crude amino acid can be purified by recrystallization or ion-exchange chromatography.

Causality Behind Experimental Choices: The Strecker synthesis is a robust and well-established method for the synthesis of racemic α-amino acids from aldehydes. The choice of an acid hydrolysis step is critical for the complete conversion of the nitrile group to a carboxylic acid.

Boc Protection of 5,5,5-trifluoro-DL-leucine

The protection of the amino group is crucial for its subsequent use in solid-phase peptide synthesis. The Boc group is a standard, acid-labile protecting group.[8]

Experimental Protocol: Boc Protection

  • Dissolution: Dissolve 5,5,5-trifluoro-DL-leucine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[4]

  • Reaction: Add di-tert-butyl dicarbonate (Boc-ON, 1.1 equivalents) to the solution at room temperature with stirring. The reaction mixture should become homogeneous within an hour. Continue stirring for an additional 2 hours.[4]

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate to remove byproducts. Acidify the aqueous layer with a mild acid (e.g., 5% citric acid) and extract the Boc-protected amino acid into ethyl acetate.[4]

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.[4]

  • Purification: The product can be further purified by flash chromatography on silica gel.

Self-Validating System: The progress of the Boc protection can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid spot and the appearance of a new, higher Rf spot corresponding to the more non-polar Boc-protected product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Synthesis of 5,5,5-trifluoro-DL-leucine cluster_1 Boc Protection Aldehyde 3-Methyl-3-(trifluoromethyl)butanal Imine_Formation Imine Formation Aldehyde->Imine_Formation Ammonia Ammonia Ammonia->Imine_Formation Aminonitrile_Formation α-Aminonitrile Formation Imine_Formation->Aminonitrile_Formation Cyanide Cyanide Source Cyanide->Aminonitrile_Formation Acid_Hydrolysis Acid Hydrolysis Aminonitrile_Formation->Acid_Hydrolysis Unprotected_AA 5,5,5-trifluoro-DL-leucine Acid_Hydrolysis->Unprotected_AA Boc_Protection_Step Boc Protection Unprotected_AA->Boc_Protection_Step Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->Boc_Protection_Step Base Triethylamine Base->Boc_Protection_Step Final_Product This compound Boc_Protection_Step->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the Boc group protons (singlet, ~1.4 ppm), the methyl protons (doublet), the methine proton adjacent to the trifluoromethyl group (multiplet), the diastereotopic methylene protons (multiplets), and the α-proton (multiplet).[9][10][11][12]
¹³C NMR Resonances for the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the Boc methyl carbons (~28 ppm), the α-carbon, the β-carbon, the γ-carbon, the methyl carbon, and the trifluoromethyl carbon (quartet due to C-F coupling).[13][14][15]
¹⁹F NMR A single resonance (or a doublet of doublets in a chiral environment) for the trifluoromethyl group, typically in the range of -60 to -75 ppm relative to CFCl₃. The precise chemical shift is sensitive to the local electronic environment.[16][17][18][19]
Mass Spectrometry (ESI-MS) The expected molecular ion peak [M+H]⁺ or [M+Na]⁺. Common fragmentation patterns for Boc-protected amino acids include the loss of isobutylene (M-56) and the loss of the entire Boc group (M-100).[3][20][21][22][23]
Chromatographic Purity Assessment

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[24]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[24]

  • Mobile Phase B: Acetonitrile with 0.1% TFA.[24]

  • Gradient: A typical gradient would be 5% to 95% B over 20 minutes.[24]

  • Flow Rate: 1.0 mL/min.[24]

  • Detection: UV at 210-220 nm.[24]

  • Chiral Separation: For the separation of the D and L enantiomers, a chiral stationary phase (e.g., crown ether-based) is required.[25][26][27][28][29]

Trustworthiness: The use of a C18 column in RP-HPLC separates compounds based on their hydrophobicity. The Boc-protected amino acid, being more hydrophobic than its unprotected precursor, will have a longer retention time, providing a clear indication of successful protection.[24]

Applications in Drug Development and Research

The incorporation of 5,5,5-trifluoro-DL-leucine into peptides has demonstrated significant potential in enhancing their therapeutic properties.

Enhanced Metabolic Stability and Bioactivity

The trifluoromethyl group can sterically shield adjacent peptide bonds from enzymatic cleavage, leading to a longer in vivo half-life.[3] Studies have shown that replacing leucine with trifluoroleucine can increase the resistance of peptides to degradation by proteases.[30][31] This enhanced stability is crucial for the development of orally bioavailable peptide drugs.

Modulation of Peptide Conformation and Assembly

The introduction of the bulky and lipophilic trifluoromethyl group can influence the secondary structure of peptides. For instance, the incorporation of 5,5,5-trifluoroleucine into coiled-coil peptides has been shown to increase their thermal stability.[16][32] This property can be harnessed to design more robust peptide-based biomaterials and therapeutics.[33]

Antimicrobial Peptides

The substitution of leucine with trifluoroleucine in antimicrobial peptides (AMPs) has been explored as a strategy to enhance their activity. The increased hydrophobicity can improve the interaction of the peptide with bacterial membranes. For example, analogs of the antimicrobial peptide MSI-78 containing fluorinated amino acids have been investigated to probe their membrane disruption mechanism.[8][34][35][36]

Potential Mechanism of Action in Antimicrobial Peptides

AntimicrobialMechanism Peptide Trifluoroleucine-containing AMP Interaction Enhanced Hydrophobic Interaction Peptide->Interaction Increased Lipophilicity Membrane Bacterial Cell Membrane Disruption Membrane Disruption Membrane->Disruption Interaction->Membrane Lysis Cell Lysis Disruption->Lysis

Caption: Enhanced antimicrobial activity through improved membrane interaction.

G Protein-Coupled Receptor (GPCR) Ligands

While direct studies on the effect of this compound on GPCR signaling are emerging, the fluorination of GPCR ligands is a known strategy to modulate their potency and selectivity. The altered lipophilicity and electronic properties of trifluoroleucine-containing peptides could influence their binding affinity and signaling outcomes at GPCRs.[6][7][11][28][37] Further research in this area is warranted to explore the potential of this building block in designing novel GPCR modulators.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. Its ability to increase metabolic stability, modulate conformation, and enhance biological activity makes it a compelling tool for drug discovery and development. As our understanding of the nuanced effects of fluorination on peptide structure and function deepens, we can anticipate the rational design of novel peptide-based therapeutics with superior efficacy and pharmacokinetic profiles. The continued exploration of this and other fluorinated amino acids will undoubtedly pave the way for the next generation of innovative medicines.

References

  • Aceña, J. L., et al. (2013). Recent advances in the synthesis of fluorinated α-amino acids. Journal of Fluorine Chemistry, 155, 21-38.
  • Banerjee, S., et al. (2007). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry, 42(8), 1049-1061.
  • Cui, H., et al. (2017).
  • BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem.
  • Das, A., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 657-669.
  • Delamare, A., et al. (2022). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus Chimie, 25(S1), 1-11.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687).
  • HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • Montclare, J. K., et al. (2009). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine. ChemBioChem, 10(1), 84-86.
  • Buer, B. C., et al. (2011). Using fluorine nuclear magnetic resonance to probe changes in the structure and dynamics of membrane-active peptides interacting with lipid bilayers. Biochemistry, 50(29), 6444-6454.
  • Salwiczek, M., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Journal of Peptide Science, 19(6), 381-389.
  • Tang, Y., et al. (2001). Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine. Biochemistry, 40(9), 2790-2796.
  • Vasas, A., et al. (2020). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Molecules, 25(15), 3536.
  • ChemicalBook. (2025). BOC-D,L-5,5,5-TRIFLUOROLEUCINE | 409333-67-1. ChemicalBook.
  • Oldfield, E., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(32), 7543-7544.
  • Vertex AI Search. (n.d.). Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development.
  • BenchChem. (2025). Technical Support Center: Mass Spectrometry Analysis of Peptides with Boc-Arg-Ome. BenchChem.
  • Anaspec. (n.d.). Fmoc-5,5,5-trifluoro-DL-leucine. Anaspec.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. AAPPTec.
  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.
  • Sigma-Aldrich. (n.d.).
  • Gil-Av, E., et al. (1976). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Journal of the American Chemical Society, 98(6), 1605-1607.
  • Kruger, J. M., et al. (2009). The Amino Acid Derivative DL-Trifluoroleucine Acts as a Chemorepellent to Pseudomonas Aeruginosa. Investigative Ophthalmology & Visual Science, 50(13), 5115-5115.
  • Reddit. (2023).
  • NROChemistry. (n.d.). Strecker Synthesis. NROChemistry.
  • Phenomenex. (n.d.).
  • Jacobsen, E. N., et al. (2006). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Proceedings of the National Academy of Sciences, 103(31), 11473-11477.
  • ResearchGate. (n.d.). Figure 2: (a) Sequences of the antimicrobial peptide MSI-78 and....
  • Tuzi, S., et al. (1993). A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. Conformation and dynamics of transmembrane helices, loops and termini, and hydration-induced conformational change. European Journal of Biochemistry, 218(3), 837-844.
  • BOC Sciences. (n.d.). BOC-amino acids. BOC Sciences.
  • NIST. (n.d.). Leucine. NIST WebBook.
  • Biosynth. (n.d.). 5,5,5-Trifluoro-DL-leucine | 2792-72-5 | FT29687. Biosynth.
  • MDPI. (2018).
  • ResearchGate. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35.
  • Wenschuh, H., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 46(8), 1861-1870.
  • Kiss, L. E., et al. (2008). Efficient synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835-1837.
  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • News-Medical. (2023). Uncovering the role of the third intracellular loop in the GPCR's signaling mechanism. News-Medical.
  • Li, T., & Liu, N. (2021). Role of the G-Protein-Coupled Receptor Signaling Pathway in Insecticide Resistance. Frontiers in Physiology, 12, 738127.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Bechinger, B., et al. (2001). Solid-State NMR Investigation of the Membrane-Disrupting Mechanism of Antimicrobial Peptides MSI-78 and MSI-594 Derived from Magainin 2 and Melittin. Biochemistry, 40(40), 12089-12095.
  • ResearchGate. (2022). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column..
  • Osipov, S., et al. (2022).
  • Sarojini, V., et al. (2013). Enhancing proline-rich antimicrobial peptide action by homodimerization: influence of bifunctional linker. Chemical Science, 4(12), 4447-4455.
  • Wu, S., et al. (2014). Purification & Characterization of Transcription Factors. Methods in Enzymology, 548, 205-220.

Sources

A Comprehensive Guide to the Stability and Storage of Boc-5,5,5-trifluoro-DL-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boc-5,5,5-trifluoro-DL-leucine is a synthetic amino acid analog of significant interest in the fields of medicinal chemistry and drug development. The incorporation of the trifluoromethyl group imparts unique properties to peptides and proteins, such as increased metabolic stability, enhanced hydrophobicity, and altered conformational preferences.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its use in peptide synthesis. Ensuring the chemical integrity of this valuable building block is paramount for reproducible and successful research outcomes. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon established principles of organic chemistry and best practices for handling sensitive reagents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to comprehending its stability profile.

PropertyValueSource
Molecular Formula C11H18F3NO4[4]
Molecular Weight 285.26 g/mol [4]
Appearance White to off-white solid/crystals[5]
Form Solid

Core Principles of Stability and Storage

The stability of this compound is primarily influenced by three key factors: temperature, moisture, and pH. The presence of the Boc protecting group and the trifluoromethyl moiety dictates its susceptibility to specific degradation pathways.

Recommended Storage Conditions

For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. While some suppliers suggest storage at room temperature (10°C - 25°C) for short periods, long-term storage at refrigerated (2-8°C) or frozen (-20°C) temperatures is highly recommended to minimize the risk of degradation.[5][6]

To prevent the introduction of moisture, which can lead to hydrolysis, it is crucial to allow the container to equilibrate to room temperature before opening.[7] For weighing and handling, the use of a glove box or a desiccator is advised to maintain a low-humidity environment.

StorageDecision cluster_storage Storage Condition Decision start This compound (Solid) duration Storage Duration? start->duration short_term Short-Term (< 1 month) duration->short_term Short long_term Long-Term (> 1 month) duration->long_term Long temp_short Store at Room Temperature (10-25°C) in a dry, dark place. short_term->temp_short temp_long Store Refrigerated (2-8°C) or Frozen (-20°C) in a dry, dark place. long_term->temp_long

Caption: Decision workflow for storing solid this compound.

Potential Degradation Pathways

Understanding the potential chemical reactions that can compromise the integrity of this compound is essential for preventing its degradation.

Acid-Catalyzed Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions. Exposure to strong acids, or even milder acidic environments over prolonged periods, can lead to the cleavage of the Boc group, yielding the free amino acid, isobutylene, and carbon dioxide. This is the most significant and likely degradation pathway.

Causality: The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation.

Hydrolysis

While the compound is a solid, exposure to moisture, particularly at elevated temperatures, can lead to the slow hydrolysis of the ester linkage within the Boc group or potentially affect the carboxylic acid functionality. Storing the compound in a desiccated environment is crucial to mitigate this risk.

Thermal Decomposition

Although generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition. The exact decomposition products can be complex, but it is a factor to consider for long-term storage and during experimental procedures involving heat.

DegradationPathways cluster_degradation Potential Degradation Pathways cluster_acid Acidic Conditions cluster_moisture Moisture/Humidity cluster_heat High Temperature parent This compound deprotection Boc Deprotection parent->deprotection H+ hydrolysis Hydrolysis parent->hydrolysis H2O thermal Thermal Decomposition parent->thermal Δ product1 5,5,5-trifluoro-DL-leucine deprotection->product1 product2 Isobutylene + CO2 deprotection->product2 product3 Slow Decomposition hydrolysis->product3 product4 Complex Degradants thermal->product4

Caption: Major degradation pathways for this compound.

Experimental Protocol: Stability Assessment

To ensure the integrity of this compound for critical applications, a self-validating stability study is recommended. This protocol outlines a systematic approach to evaluate the compound's stability under various conditions.

Objective:

To assess the stability of solid this compound under accelerated and long-term storage conditions.

Materials:
  • This compound (high purity)

  • Amber glass vials with screw caps

  • Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Refrigerator (2-8°C)

  • Freezer (-20°C)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)

  • Analytical balance

  • Desiccator

Methodology:
  • Initial Characterization (T=0):

    • Accurately weigh and record the initial mass of this compound.

    • Perform an initial purity analysis using a validated HPLC method to establish the baseline (T=0) purity.

    • Record the appearance of the material.

  • Sample Preparation and Storage:

    • Aliquot accurately weighed samples of the compound into separate, labeled amber glass vials.

    • Place the vials in the following storage conditions:

      • -20°C (Freezer)

      • 2-8°C (Refrigerator)

      • 25°C/60% Relative Humidity (RH)

      • 40°C/75% Relative Humidity (RH) - Accelerated condition

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 4 weeks for accelerated), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature in a desiccator before opening.

    • Visually inspect the appearance of the sample.

    • Accurately weigh the sample to check for any mass change.

    • Prepare a solution of known concentration and analyze its purity by HPLC.

  • Data Analysis:

    • Compare the purity at each time point to the initial (T=0) purity.

    • Calculate the percentage of degradation.

    • Monitor for the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.

Data Presentation:

The results of the stability study should be summarized in a clear and concise table for easy comparison.

Storage ConditionTime PointAppearancePurity (%)Degradation (%)
-20°C 0White Solid99.50.0
1 monthNo Change99.40.1
3 monthsNo Change99.50.0
2-8°C 0White Solid99.50.0
1 monthNo Change99.30.2
3 monthsNo Change99.20.3
25°C/60% RH 0White Solid99.50.0
1 monthNo Change98.80.7
3 monthsSlight Clumping98.11.4
40°C/75% RH 0White Solid99.50.0
1 weekClumping97.52.0
2 weeksYellowish tint96.23.3

(Note: The data in the table above is illustrative and not based on actual experimental results.)

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. By understanding its physicochemical properties and potential degradation pathways, researchers can implement appropriate storage and handling procedures to ensure its long-term stability. For optimal preservation, it is strongly recommended to store this compound in a tightly sealed container, protected from light and moisture, at refrigerated (2-8°C) or frozen (-20°C) temperatures. The implementation of a routine stability assessment program is a best practice to guarantee the quality and reliability of this important synthetic building block.

References

  • Carl ROTH. Safety Data Sheet: Boc-L-tert-Leucine. [Link]

  • AAPPTec. Handling and Storage of Peptides - FAQ. [Link]

  • PubChem. L-leucine degradation I. [Link]

  • Freie Universität Berlin. Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. [Link]

  • PMC. Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • PubChem. Valine, Leucine, and Isoleucine Degradation. [Link]

Sources

An In-Depth Technical Guide to Boc-5,5,5-trifluoro-DL-leucine as a Leucine Analog

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-canonical amino acids into peptides and proteins represents a powerful tool in modern drug discovery and chemical biology. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. This guide provides a comprehensive technical overview of Boc-5,5,5-trifluoro-DL-leucine, a protected analog of the essential amino acid leucine. We will explore its synthesis, physicochemical properties, and its profound impact on peptide and protein structure, stability, and function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this fluorinated amino acid in their work. We will delve into its mechanism of action, provide detailed experimental protocols for its use in solid-phase peptide synthesis and for analysis by ¹⁹F NMR, and discuss its applications in enhancing proteolytic stability and as a probe for molecular interactions.

Introduction: The Rationale for Fluorination in Leucine Analogs

Leucine, with its isobutyl side chain, is one of the most abundant amino acids in proteins and plays a critical role in hydrophobic core formation and protein-protein interactions. The substitution of hydrogen atoms with fluorine in the leucine side chain, resulting in 5,5,5-trifluoroleucine, introduces minimal steric perturbation while dramatically altering the electronic properties of the side chain. The high electronegativity of fluorine and the strength of the C-F bond confer several advantageous properties, including increased hydrophobicity, enhanced metabolic stability, and the ability to serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) studies.[1]

The tert-butyloxycarbonyl (Boc) protecting group on the α-amine of 5,5,5-trifluoro-DL-leucine makes it a ready-to-use building block for solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide and protein engineering.[2] This guide will provide the necessary technical details to effectively utilize this powerful analog in your research.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its effective application.

PropertyValueSource
Molecular Formula C₁₁H₁₈F₃NO₄[2]
Molecular Weight 285.26 g/mol [2]
Appearance White to off-white solid/crystals[3][4]
Storage 4°C, sealed, away from moisture[3]
Solubility Soluble in water (with acid), DMF, and other organic solvents for peptide synthesis.[3]
SMILES CC(CC(O)=O)C(F)(F)F[2]

Synthesis of this compound

The synthesis of fluorinated amino acids can be challenging. A stereoselective synthesis of (2S,4R)-5,5,5-trifluoroleucine has been reported, which provides a route to a specific stereoisomer.[5][6] For the purpose of this guide, which focuses on the readily available DL-racemic mixture, we present a general two-stage conceptual pathway: the synthesis of the unprotected amino acid followed by Boc-protection.

Synthesis of 5,5,5-trifluoro-DL-leucine

A stereoselective route to (2S,4R)-5,5,5-trifluoroleucine has been achieved via the hydrogenation and hydrodefluorination of a pentafluoroisobutenyl chain using a chiral Schiff base Ni(II) complex.[5][6] The reaction conditions, particularly the hydrogen pressure, can be tuned to favor the formation of the trifluorinated product.[5] Subsequent hydrolysis of the nickel complex yields the free amino acid.[5] While this method is stereoselective, similar principles can be applied using achiral precursors to generate the racemic mixture.

Boc Protection of 5,5,5-trifluoro-DL-leucine

Once the unprotected 5,5,5-trifluoro-DL-leucine is obtained, the α-amino group can be protected using a standard Boc-protection protocol. A common and effective method involves the use of BOC-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile).

Protocol for Boc Protection:

  • Dissolve 5,5,5-trifluoro-DL-leucine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.

  • Add BOC-ON (1.1 equivalents) to the solution at room temperature with stirring.

  • Allow the reaction to proceed for 2-4 hours until the mixture becomes homogeneous.

  • Dilute the reaction mixture with water and extract with ethyl acetate to remove the oxime byproduct.

  • Acidify the aqueous layer with a dilute acid (e.g., 5% citric acid) and extract the Boc-protected amino acid into ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to yield the crude this compound.

  • The product can be further purified by recrystallization if necessary.[7]

Boc_Protection TFL 5,5,5-Trifluoro-DL-leucine Reaction Reaction Mixture TFL->Reaction Boc_ON BOC-ON Boc_ON->Reaction Et3N Triethylamine Et3N->Reaction Solvent Dioxane/Water Solvent->Reaction Extraction Aqueous Extraction Reaction->Extraction Dilute with water Acidification Acidification Extraction->Acidification Aqueous phase Final_Extraction Organic Extraction Acidification->Final_Extraction Boc_TFL This compound Final_Extraction->Boc_TFL Evaporation

Conceptual workflow for Boc protection of 5,5,5-trifluoro-DL-leucine.

Mechanism of Action and Biological Implications

Interaction with Leucyl-tRNA Synthetase and Protein Synthesis

As a leucine analog, 5,5,5-trifluoroleucine can be recognized by leucyl-tRNA synthetase (LRS), the enzyme responsible for charging tRNA with leucine. This allows for its incorporation into proteins during translation. However, the efficiency of this process can be lower than that for natural leucine. The presence of the electron-withdrawing trifluoromethyl group can alter the binding affinity for LRS and the kinetics of tRNA charging.

Some studies suggest that high concentrations of fluorinated amino acid analogs can inhibit protein synthesis.[8] This may occur through competition with the natural amino acid for the active site of the aminoacyl-tRNA synthetase or by interfering with subsequent steps in translation.

Impact on mTORC1 Signaling

Leucyl-tRNA synthetase also acts as a sensor for intracellular leucine levels, playing a key role in the activation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. By binding to LRS, leucine initiates a conformational change that promotes the interaction of LRS with Rag GTPases, leading to mTORC1 activation. As an analog of leucine, 5,5,5-trifluoroleucine has the potential to modulate this signaling pathway, either as an agonist or an antagonist, depending on how it influences the conformation of LRS. This presents an exciting avenue for the development of therapeutics targeting mTORC1-related diseases.

mTORC1_Pathway Leucine Leucine / Trifluoroleucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS Binds to Rag Rag GTPases LRS->Rag Activates mTORC1 mTORC1 Rag->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Growth Cell Growth & Proliferation Downstream->Growth Promotes

Simplified mTORC1 activation pathway involving Leucyl-tRNA Synthetase (LRS).

Applications in Peptide and Protein Engineering

Enhancing Thermal Stability

One of the most well-documented effects of incorporating 5,5,5-trifluoroleucine into peptides and proteins is the enhancement of their thermal stability. The increased hydrophobicity of the trifluoromethyl group contributes to more favorable packing within the hydrophobic core of a protein. Studies on coiled-coil peptides have shown that substitution of leucine with 5,5,5-trifluoroleucine can significantly increase the melting temperature (Tm). For example, the substitution of leucine residues at the 'd' positions of the GCN4-p1d leucine zipper peptide resulted in an increase in the midpoint thermal unfolding temperature by 13°C.[9]

PeptideMidpoint Thermal Unfolding Temperature (Tm)Change in TmReference
GCN4-p1d (Leucine)35 °C-[9]
GCN4-p1d (Trifluoroleucine)48 °C+13 °C[9]

This stabilizing effect is a significant advantage in the development of therapeutic proteins and enzymes that require a long shelf-life and stability under physiological conditions.

Increasing Proteolytic Stability

Peptide-based drugs are often limited by their rapid degradation by proteases in the body. The incorporation of non-canonical amino acids, including fluorinated ones, is a common strategy to improve proteolytic resistance. The C-F bond is exceptionally strong, and the trifluoromethyl group can sterically hinder the approach of proteases to the peptide backbone. Studies on various peptides have shown that the introduction of fluorinated amino acids, such as hexafluoroleucine and trifluoroisoleucine, can significantly increase their stability against degradation by enzymes like α-chymotrypsin, pepsin, and elastase.[5][10][11] The degree of stabilization is often dependent on the position of the fluorinated residue relative to the cleavage site.[5][10]

A Probe for ¹⁹F NMR Studies

The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems.[12] The chemical shift of ¹⁹F is highly sensitive to its local environment, making it a powerful tool for studying protein conformation, dynamics, and interactions.[12] By incorporating 5,5,5-trifluoroleucine into a peptide or protein, researchers can use ¹⁹F NMR to:

  • Monitor conformational changes upon ligand binding.

  • Determine binding affinities (Kd) of small molecules or other proteins.

  • Characterize protein folding and unfolding pathways.

  • Screen for fragment-based drug leads.

Experimental Protocols

Incorporation of this compound via Boc-SPPS

The incorporation of this compound into a growing peptide chain follows the standard principles of Boc solid-phase peptide synthesis (SPPS). However, due to the steric bulk of the trifluoromethyl group, optimization of the coupling step may be necessary to ensure high coupling efficiency.

Step-by-Step Boc-SPPS Protocol:

  • Resin Swelling: Swell the appropriate Boc-compatible resin (e.g., MBHA for peptide amides, Merrifield for peptide acids) in dichloromethane (DCM) for at least 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the resin-bound peptide.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM to remove residual TFA.

  • Neutralization: Neutralize the N-terminal trifluoroacetate salt by washing the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM.

  • Coupling of this compound:

    • Dissolve this compound (2-4 equivalents) and a coupling reagent in N,N-dimethylformamide (DMF). For bulky amino acids, more potent coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended over carbodiimides like DCC.[4]

    • Add the activated amino acid solution to the resin, followed by DIEA (4-6 equivalents).

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of the trifluoromethyl group, a longer coupling time or a double coupling step may be required.[4]

    • Monitor the coupling efficiency using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final coupling step, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Coupling Couple Boc-TFL-OH (HBTU/HATU, DIEA, DMF) Neutralization->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Repeat or Proceed to Final Cleavage Wash2->End

Sources

Fluorinated Amino Acids: From Unique Physicochemical Properties to Transformative Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids has emerged as a powerful and versatile tool in chemical biology, drug discovery, and materials science. Fluorinated amino acids (FAAs), by virtue of the unique properties of the fluorine atom—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer researchers unprecedented control over the physicochemical and biological properties of peptides and proteins.[1][2] This guide provides a comprehensive overview of the core applications of FAAs, delving into the fundamental principles that govern their utility. We will explore their role in enhancing protein stability, precisely controlling molecular conformation, and serving as powerful probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will examine their impact on drug design by modulating pharmacokinetic and pharmacodynamic profiles and their use in advanced imaging techniques like Positron Emission Tomography (PET). This document is intended as a technical resource, providing not only theoretical grounding but also practical, field-proven methodologies for the modern researcher.

Part 1: The Fundamental Advantage of Fluorine in Amino Acid Chemistry

The utility of FAAs stems directly from the distinct physicochemical properties of fluorine. Unlike other halogens, fluorine is the most electronegative element, yet it possesses a van der Waals radius similar to that of a hydrogen atom.[2] This unique combination allows fluorine to act as a subtle "bioisostere" of hydrogen while exerting profound electronic effects.

Key properties and their consequences include:

  • High Electronegativity: The extreme polarity of the C-F bond creates strong dipole moments and significantly alters the local electronic environment.[2] This can influence pKa values of nearby functional groups, modulate hydrogen bonding capabilities, and create unique electrostatic interactions with binding partners.[1]

  • Increased Hydrophobicity: The incorporation of fluorine, particularly in the form of trifluoromethyl (CF₃) or other polyfluorinated groups, dramatically increases the hydrophobicity of an amino acid side chain.[2][3] This "fluorous effect" is a primary driver for enhancing protein stability and can be leveraged to create self-assembling fluorous domains within protein structures.[2][4]

  • Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation energy up to ~130 kcal/mol), making it highly resistant to metabolic degradation by enzymes like cytochrome P450s.[1] This is a cornerstone of its application in drug development to improve the half-life of peptide-based therapeutics.[2]

  • Conformational Control: Strategic placement of fluorine can induce specific conformational biases in the amino acid backbone and side chain. The most prominent example is the "gauche effect" in fluorinated prolines, which allows for precise control over peptide secondary structure.[2][5]

A Note on Synthesis Strategies

The synthesis of FAAs is a complex field, as no single general method exists.[] Strategies are broadly divided into two categories:

  • Fluorinated Building Blocks: This approach involves starting with a fluorine-containing compound and adding the amino and carboxylic acid functionalities.[7]

  • Direct Fluorination: This involves the selective fluorination of a standard amino acid precursor. This can be achieved using either electrophilic (e.g., Selectfluor) or nucleophilic (e.g., DAST) fluorinating reagents.[7][8]

Recent advances in transition-metal catalysis are providing more efficient and selective routes to novel FAA structures, expanding the toolkit available to researchers.[7]

Part 2: Core Applications in Peptide and Protein Science

The ability to rationally engineer peptides and proteins with novel properties is a central goal of biotechnology. FAAs have become indispensable tools in this endeavor.

Enhancing Protein Stability

One of the most celebrated applications of FAAs is the enhancement of protein stability. The increased hydrophobicity of fluorinated side chains drives stronger hydrophobic packing in the protein core, leading to significant increases in thermal and chemical stability.[3][] This "fluoro-stabilization" effect has been demonstrated in numerous systems.[2] For example, replacing leucine with hexafluoroleucine (hFLeu) in the hydrophobic core of a coiled-coil protein resulted in a dramatic increase in its melting temperature (Tₘ).[9] This enhanced stability is critical for developing robust protein-based therapeutics and industrial enzymes that can withstand harsh conditions.

Protein SystemAmino Acid SubstitutionΔTₘ (°C)Key Insight
GCN4 Coiled CoilLeucine → Hexafluoroleucine+22Demonstrates significant thermal stabilization from a highly fluorinated aliphatic residue.[9]
Collagen MimeticProline → 4(R)-Fluoroproline+10Stabilization arises from stereoelectronic effects (gauche effect) rather than hydrophobicity.[9]
PvuII EndonucleasePhenylalanine → 3-F-Phe~0Shows that fluorination does not always increase stability but can modulate activity.
Probing Structure and Dynamics with ¹⁹F NMR Spectroscopy

Perhaps the most powerful application of FAAs in basic research is their use as probes for ¹⁹F NMR spectroscopy.[9][10] The fluorine nucleus (¹⁹F) is an ideal NMR probe for biological systems for several reasons:

  • 100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it 83% as sensitive as ¹H.[9]

  • No Background Signal: Since fluorine is virtually absent from biological systems, ¹⁹F NMR spectra of labeled proteins are free from background signals.[9][11]

  • Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is extremely sensitive to the local environment, with changes of up to 8 ppm observed upon protein denaturation or ligand binding.[9][12]

This sensitivity allows researchers to monitor subtle conformational changes, map binding interfaces, and quantify ligand affinity without the need for large, complex multidimensional experiments often required for ¹H/¹³C/¹⁵N NMR.[13][14] Protein-observed ¹⁹F NMR (PrOF NMR) has become a mainstream technique in fragment-based drug discovery for screening compound libraries and quantifying binding affinities.[14]

The following diagram outlines a typical workflow for a PrOF NMR-based fragment screening campaign.

PrOF_NMR_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Validation p1 Select Target Protein & ¹⁹F Amino Acid Label p2 Biosynthetic Incorporation (e.g., E. coli auxotroph) p1->p2 p3 Protein Expression & Purification p2->p3 p4 Quality Control (SDS-PAGE, MS) p3->p4 s1 Acquire Reference ¹⁹F Spectrum (Protein only) p4->s1 s3 Incubate Protein with Fragments s1->s3 s2 Prepare Fragment Library (Cocktails or single compounds) s2->s3 s4 Acquire ¹⁹F Spectra for each sample s3->s4 a1 Analyze Chemical Shift Perturbations (CSPs) s4->a1 a2 Identify Hits (Significant CSPs) a1->a2 a3 Deconvolute Cocktails (if used) a2->a3 a4 Validate Hits & Determine Kᴅ (Titration experiments) a3->a4 end end a4->end Lead Optimization

Caption: Workflow for fragment-based screening using Protein-Observed ¹⁹F NMR (PrOF NMR).

Controlling Conformation: The Fluorinated Proline Switch

Proline is unique among amino acids because its backbone amide bond can exist in either a cis or trans conformation, acting as a "switch" in protein folding and function.[5] Fluorination of the proline ring, particularly at the 4-position, provides an unprecedented level of control over this switch.[2]

  • (4R)-Fluoroproline (4R-FPro): Due to a stereoelectronic interaction known as the gauche effect, 4R-FPro strongly favors a Cγ-exo ring pucker, which in turn pre-organizes the backbone to favor the trans amide bond conformation.[2]

  • (4S)-Fluoroproline (4S-FPro): Conversely, 4S-FPro favors a Cγ-endo pucker, which stabilizes the cis amide bond conformation.[2]

This exquisite conformational control allows researchers to "lock" a peptide into a specific shape to enhance its biological activity or stability. For instance, incorporating 4R-FPro into collagen mimetic peptides leads to hyperstabilized triple helices.[9]

Proline_Switch R_Pucker Cγ-exo Pucker R_Amide Trans Amide Bond (Favored) R_Pucker->R_Amide Enforces S_Pucker Cγ-endo Pucker S_Amide Cis Amide Bond (Favored) S_Pucker->S_Amide Enforces Start Peptide Backbone Start->R_Pucker Incorporate 4R-FPro Start->S_Pucker Incorporate 4S-FPro

Caption: Conformational control of peptide bonds using fluorinated prolines.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The properties that make FAAs valuable in protein engineering also make them powerful tools for drug development.[1][15][16] The introduction of fluorine can fine-tune a drug candidate's profile to improve efficacy, safety, and dosing characteristics.

Modulating Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties
  • Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which can enhance a drug's ability to cross cell membranes. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.[2]

  • Metabolic Stability: As mentioned, the strength of the C-F bond can block metabolic hotspots on a molecule, preventing enzymatic degradation and extending its circulating half-life.[1][2] This is particularly valuable for peptide drugs, which are often susceptible to rapid proteolysis.[1]

  • Binding Affinity: The electronic perturbations caused by fluorine can alter how a drug interacts with its biological target.[1] The electron-withdrawing nature of fluorine can change hydrogen bond donor/acceptor patterns or create favorable dipole-dipole or quadrupole interactions within a binding pocket, leading to increased potency and selectivity.[2][16]

Advanced Bio-orthogonal and Imaging Applications

The use of fluorine extends beyond physicochemical modulation into advanced in-vivo applications.

  • ¹⁸F Positron Emission Tomography (PET) Imaging: The radioactive isotope ¹⁸F is a widely used positron emitter for PET imaging in clinical diagnostics, especially oncology.[] Synthesizing amino acids with an ¹⁸F label allows for the non-invasive visualization and tracking of amino acid metabolism in real-time.[17] These ¹⁸F-labeled amino acid tracers, such as ¹⁸F-FDOPA and ¹⁸F-FET, are crucial for diagnosing and staging certain types of tumors that exhibit upregulated amino acid transport.[17]

  • Metabolic Labeling: FAAs can be used as chemical reporters to study newly synthesized proteins.[18][19] Cells can be cultured with an FAA, which is incorporated into the proteome. This "tag" can then be detected, for instance, via ¹⁹F NMR or by using specific antibodies or chemical ligation methods, providing a snapshot of protein synthesis under various conditions.[19][20]

Part 4: Detailed Methodologies and Protocols

To ensure this guide is of practical value, we provide detailed, self-validating protocols for key experimental workflows.

Protocol: Biosynthetic Incorporation of Fluorinated Aromatic Amino Acids in E. coli

This protocol describes a standard method for producing a protein with a fluorinated tryptophan analog (e.g., 5-fluoro-L-tryptophan) using an E. coli tryptophan auxotroph strain.

Principle: An auxotrophic bacterial strain cannot synthesize a specific natural amino acid. By providing a fluorinated analog of that amino acid in the growth medium, the cell's translational machinery is forced to incorporate the unnatural analog into newly synthesized proteins.[9]

Materials:

  • E. coli Tryptophan Auxotroph Strain (e.g., ATCC 15769)

  • Luria-Bertani (LB) Medium

  • M9 Minimal Medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂

  • 20 mg/mL solutions of 19 natural amino acids (excluding tryptophan)

  • 5-fluoro-L-tryptophan (5FW)

  • IPTG (for inducible expression systems)

  • Appropriate antibiotic

Step-by-Step Methodology:

  • Starter Culture: Inoculate 10 mL of LB medium with the E. coli auxotroph strain containing your expression plasmid. Grow overnight at 37°C with shaking.

  • Depletion and Growth: Pellet the overnight culture by centrifugation (5,000 x g, 10 min). Wash the pellet twice with sterile M9 minimal medium to remove any residual LB and tryptophan.

  • Main Culture Inoculation: Resuspend the washed pellet in 1 L of M9 minimal medium. Add the 19-amino acid supplement and the appropriate antibiotic. Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • FAA Addition and Protein Expression: Add 5-fluoro-L-tryptophan to a final concentration of 80 µM.[21] Induce protein expression by adding IPTG to the desired final concentration (e.g., 0.5 mM).

  • Harvesting: Continue to grow the culture for the optimal expression time for your protein (typically 4-6 hours) at a reduced temperature (e.g., 25°C). Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

  • Validation: After purification, verify the incorporation of the FAA using mass spectrometry. The mass of the purified protein should increase by 18 Da for each tryptophan residue replaced by 5FW (Fluorine mass ≈ 19 Da, Hydrogen mass ≈ 1 Da). Successful incorporation can also be confirmed by the appearance of a signal in the ¹⁹F NMR spectrum.[10]

Conclusion and Future Outlook

Fluorinated amino acids have transitioned from chemical curiosities to indispensable tools in the researcher's arsenal. Their ability to rationally modulate the properties of peptides and proteins has had a profound impact on drug discovery, protein design, and structural biology.[2][22] The continued development of novel synthetic methods will undoubtedly expand the variety of available FAAs, including those with more complex fluorination patterns or constrained geometries.[15][23] This will open new avenues for creating hyperstable biologics, precisely controlling protein-protein interactions, and designing more sensitive probes for in-cell and in-vivo studies. As our understanding of the subtle interplay between fluorine's electronic properties and biological systems deepens, the applications of these remarkable building blocks will only continue to grow.

References

  • Vertex AI Search. (n.d.). Fluorinated Amino Acids: Enhancing Drug Discovery with Specialty Chemicals.
  • PubMed. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4910.
  • BOC Sciences. (n.d.). Fluorinated Amino Acids.
  • Taylor & Francis Online. (n.d.). Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • Royal Society of Chemistry. (n.d.). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chemical Communications.
  • National Institutes of Health. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.
  • MDPI. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications.
  • Royal Society of Chemistry. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Fluorinated Amino Acids.
  • National Institutes of Health. (n.d.). Fluorine: A new element in protein design.
  • National Institutes of Health. (n.d.). Fluorinated amino acids in protein design and engineering. PubMed.
  • ResearchGate. (n.d.). Utilization of fluorinated α-amino acids in small molecule drug design.
  • National Institutes of Health. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids.
  • Taylor & Francis Online. (n.d.). Utilization of fluorinated α-amino acids in small molecule drug design.
  • MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.
  • National Institutes of Health. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Journal of the American Chemical Society. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.
  • ACS Publications. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry.
  • National Institutes of Health. (n.d.). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES.
  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications.
  • ACS Publications. (n.d.). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides.
  • Oldfield Group Website - University of Illinois. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins.
  • ResearchGate. (n.d.). Fluorinated Aromatic Amino Acids and its Therapeutic Applications.
  • National Institutes of Health. (n.d.). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.
  • National Institutes of Health. (n.d.). Fluorinated peptide biomaterials.
  • Macmillan Group - Princeton University. (2017). Synthesis and Applications of Fluorinated -Amino Acids.
  • National Institutes of Health. (2021). 19F NMR as a tool in chemical biology.
  • PubMed. (n.d.). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging.
  • ResearchGate. (n.d.). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid.
  • National Institutes of Health. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application.
  • National Institutes of Health. (n.d.). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging.
  • ACS Fall 2025. (n.d.). Metabolic labeling of glycoproteins using fluorinated monosaccharides.

Sources

A Scientist's Guide to Trifluoroleucine: Enhancing Peptides in Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic substitution of natural amino acids with their fluorinated analogs represents a powerful tool in modern peptide chemistry and drug development. Among these, 5,5,5-trifluoroleucine (Tfl) has emerged as a particularly influential building block. By replacing the terminal methyl groups of leucine with a trifluoromethyl moiety, Tfl introduces unique physicochemical properties—most notably, enhanced hydrophobicity and the invaluable utility of a ¹⁹F NMR probe—without significantly altering the amino acid's overall size.[1][2] This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, peptide incorporation, biophysical impact, and diverse applications of trifluoroleucine. We will explore the causality behind experimental choices, present detailed protocols, and highlight how Tfl is leveraged to create peptides with superior stability, refined structural characteristics, and novel functionalities for therapeutic and diagnostic purposes.

Introduction: The Rationale for Trifluoroleucine

Leucine is the most abundant amino acid in proteins, frequently playing a critical role in defining the hydrophobic core that drives protein folding and stabilizes tertiary and quaternary structures.[1] 5,5,5-trifluoroleucine (Figure 1) is a structural analog of leucine where the (CH₃)₂CH- group is replaced by a CF₃(CH₃)CH- group. This seemingly subtle substitution has profound consequences.

The introduction of fluorine, the most electronegative element, imparts significant changes:

  • Increased Hydrophobicity: The trifluoromethyl group is substantially more hydrophobic than a methyl group. When incorporated into the hydrophobic core of peptides and proteins, Tfl can significantly enhance the driving force for folding and assembly, leading to more stable structures.[3][4][5]

  • Modulated Sterics and Conformation: While isosteric to leucine, the trifluoromethyl group is bulkier than a methyl group. This can influence local conformational preferences, often promoting helical structures and creating more defined binding interfaces.[1][2]

  • Proteolytic Stability: The steric bulk and altered electronic properties of the Tfl side chain can shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the biological half-life of peptide-based therapeutics.[6][7]

  • ¹⁹F NMR Probe: Fluorine-19 is a spin ½ nucleus that is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR spectroscopy.[8] Since biological systems have virtually no natural fluorine background, incorporating Tfl provides a powerful and non-invasive spectroscopic window to probe peptide structure, dynamics, and interactions in complex biological environments.[1][2][8][9]

These unique attributes make Tfl a highly sought-after tool for designing next-generation peptides with enhanced therapeutic profiles and for studying complex biological systems.

Figure 1. Comparison of Leucine and 5,5,5-Trifluoroleucine structures.

Synthesis of Trifluoroleucine Enantiomers

The synthesis of enantiomerically pure (2S)-5,5,5-trifluoroleucine is a critical prerequisite for its use in peptide chemistry. The presence of a second stereocenter at the C4 position in some Tfl diastereomers adds a layer of complexity.[1][2][10] While several synthetic routes exist, many require challenging diastereomeric or enantiomeric separations.[1][2]

A notable and efficient approach involves the asymmetric alkylation of a chiral glycine Schiff base Ni(II) complex. This method offers high stereocontrol over the α-carbon, which is essential for biological applications.[1][2]

Field-Proven Insight: Why Chiral Auxiliaries?

The use of a chiral auxiliary, such as the (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) derived Schiff base, is fundamental to achieving high enantiopurity. The rigid, planar Ni(II) complex effectively shields one face of the glycine enolate, forcing the incoming electrophile (a trifluoroleucine precursor) to attack from the less sterically hindered face. This directed attack establishes the desired (S)-stereochemistry at the α-carbon with high fidelity, obviating the need for difficult downstream resolutions.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Trifluoroleucine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine (Fmoc-Tfl-OH), can be incorporated into peptide sequences using standard SPPS protocols.[11] However, the steric bulk of the trifluoromethyl group can present challenges, occasionally leading to inefficient coupling reactions.[11]

Workflow: Fmoc-Tfl-OH Incorporation via SPPS

Figure 2. SPPS workflow for incorporating Trifluoroleucine.

Detailed Experimental Protocol: Single Coupling Cycle
  • Resin Swelling: Swell the resin (e.g., 100 mg Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add 2 mL of 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat for another 15 minutes. This step removes the Fmoc group from the resin's terminal amine, making it available for coupling.[12][13]

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) and dichloromethane (DCM) (3 x 2 mL) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vial, pre-activate a solution of Fmoc-Tfl-OH (4 equivalents relative to resin loading), HCTU (3.9 eq.), and diisopropylethylamine (DIPEA) (8 eq.) in 1 mL of DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 x 2 mL) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.

Expert Rationale: Choice of Coupling Reagent

For sterically hindered amino acids like Tfl, a highly efficient coupling reagent is crucial. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HCTU) is an excellent choice. It rapidly forms the activated O-acylisourea intermediate, which is highly reactive and less prone to racemization compared to older reagents like HBTU. The use of a non-nucleophilic base like DIPEA is essential to activate the carboxylic acid without causing premature Fmoc deprotection.

Biophysical and Structural Impact of Trifluoroleucine

The substitution of leucine with Tfl profoundly impacts a peptide's biophysical properties, primarily by enhancing stability.

Thermal and Chemical Stability

Incorporating Tfl into the hydrophobic core of coiled-coil peptides has been shown to dramatically increase their thermal stability. The increased hydrophobicity of the Tfl side chain strengthens the hydrophobic interactions that are the primary driving force for the formation and stability of such structures.[3][4][14]

Peptide SystemSubstitutionΔTm (°C)ΔΔGfolding (kcal/mol)Reference
GCN4-p1d Leucine ZipperLeu → Tfl at 'd' positions+130.5 - 1.2[4][14]
A1 Coiled-Coil DimerLeu → (2S,4R)-Tfl+11Not Reported[3]
A1 Coiled-Coil DimerLeu → (2S,4S)-Tfl+11Not Reported[3]

Table 1. Quantitative impact of Tfl substitution on peptide thermal stability.

This enhanced stability is not limited to temperature; Tfl-containing peptides are also more resistant to chemical denaturants like guanidinium chloride.[4][14]

Proteolytic Resistance

A major hurdle for peptide therapeutics is their rapid degradation by proteases.[6][15][16] The introduction of Tfl can confer significant proteolytic resistance. The bulky CF₃ group can sterically hinder the approach of a protease to the scissile peptide bond, effectively "shielding" it from hydrolysis.[6] However, this effect is highly context-dependent, relying on the specific protease and the position of the Tfl residue relative to the cleavage site.[15][16] Studies have shown that placing a fluorinated amino acid at certain positions (e.g., P2') can significantly improve stability against enzymes like pepsin.[6]

Applications in Drug Discovery and Chemical Biology

The unique properties of Tfl make it a versatile tool for advancing biomedical research.

¹⁹F NMR for Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR is a powerful technique for FBDD. A library of small, fluorinated fragments can be screened for binding to a protein target.[9][17][18] Since there is no background signal, even weak binding events can be detected by observing changes in the fluorine chemical shift or line broadening.[9][18] Tfl can be incorporated into a known peptide ligand to serve as a "spy" molecule. When non-fluorinated compounds from a library bind to the target protein and displace the Tfl-peptide, the ¹⁹F NMR signal of the peptide changes, indicating a successful binding event.[17]

FBDD_Concept cluster_0 ¹⁹F NMR Spy Molecule Assay Protein Target Protein Displaced Displaced Tfl-Peptide (¹⁹F NMR Signal OFF) Protein->Displaced Displaces TflPeptide Tfl-Peptide (¹⁹F NMR Signal ON) TflPeptide->Protein Binds Fragment Fragment Library (Non-fluorinated) Fragment->Protein Competes

Figure 3. Conceptual diagram of a ¹⁹F NMR competition binding assay.

Engineering Novel Protein-Protein Interactions

The "fluorous effect"—the strong tendency of fluorinated moieties to self-associate and exclude water—can be harnessed to engineer novel protein assemblies. Peptides containing Tfl can be designed to form highly stable, self-sorting coiled coils.[5] This allows for the programmed assembly of protein architectures that would not form with natural amino acids alone, opening doors for creating new biomaterials and multi-protein complexes.[5]

Enhancing Therapeutic Peptides

By increasing both proteolytic and thermal stability, Tfl can directly improve the pharmacokinetic profile of peptide drugs. For peptides that function by targeting hydrophobic interfaces, the increased hydrophobicity of Tfl can also lead to enhanced binding affinity and biological activity.

Conclusion and Future Outlook

5,5,5-Trifluoroleucine is far more than a simple structural mimic of leucine. It is a powerful chemical tool that endows peptides with enhanced stability, proteolytic resistance, and unique spectroscopic properties. The ability to rationally design peptides with improved drug-like characteristics and to probe their biological interactions with high sensitivity via ¹⁹F NMR ensures that trifluoroleucine will continue to be a cornerstone of advanced peptide chemistry, chemical biology, and drug discovery for the foreseeable future. Future work will likely focus on expanding the genetic code to allow for the biosynthetic incorporation of Tfl into larger proteins in vivo, further broadening its application scope.[11][19][20]

References

  • Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. ACS Publications. [Link]

  • Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and - American Chemical Society. American Chemical Society. [Link]

  • Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. PMC - NIH. [Link]

  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. [Link]

  • Impact of fluorination on proteolytic stability of peptides in human blood plasma. AGRIS. [Link]

  • One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus de l'Académie des Sciences. [Link]

  • Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine | Biochemistry. ACS Publications. [Link]

  • Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S). NIH. [Link]

  • Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids | Request PDF. ResearchGate. [Link]

  • correlations with predicted alpha-helicity and the secondary structure of the corresponding regions of bovine growth hormone. PubMed. [Link]

  • New Frontiers and Developing Applications in 19F NMR. PMC - NIH. [Link]

  • Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine. PubMed - NIH. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. [Link]

  • Incorporation of trifluoroisoleucine into proteins in vivo. PubMed. [Link]

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate. [Link]

  • Fluorinated Peptides. CY BioCIS. [Link]

  • Applications of (19)F-NMR in Fragment-Based Drug Discovery. PubMed. [Link]

  • Pharmaceutical Applications of Organofluorine Compounds. 19 F NMR Fragment‐Based Discovery | Request PDF. ResearchGate. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Boc-5,5,5-trifluoro-DL-leucine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safety protocols and handling procedures for Boc-5,5,5-trifluoro-DL-leucine. As a fluorinated amino acid analog, this compound is an invaluable building block in modern peptide synthesis and medicinal chemistry. Its unique properties, imparted by the trifluoromethyl group, enhance the metabolic stability and conformational rigidity of peptides. However, these same properties necessitate a thorough understanding of its potential hazards. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, mechanistically-grounded perspective on why specific precautions are essential for ensuring laboratory safety and experimental integrity.

Section 1: Compound Identification and Hazard Analysis

A precise understanding of a compound's identity and its associated hazards is the foundation of safe laboratory practice. This compound is a derivative of the natural amino acid leucine, where the terminal methyl groups are replaced by a trifluoromethyl moiety and the amino group is protected by a tert-butyloxycarbonyl (Boc) group.

Chemical Identity
IdentifierValueSource
Chemical Name N-(tert-Butoxycarbonyl)-5,5,5-trifluoro-DL-leucineN/A
Synonyms Boc-Tfl-OH, (±)-2-((tert-Butoxycarbonyl)amino)-4-methyl-4-(trifluoromethyl)pentanoic acid
Molecular Formula C₁₁H₁₈F₃NO₄[1]
Molecular Weight 285.26 g/mol [1]
CAS Number Data for the unprotected DL-leucine is 2792-72-5[2]
Physical Form Solid, crystals[1][2]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classification for this compound and its close analogs points to specific irritant properties.

GHS ClassificationDetailsSource
Pictogram [1]
Signal Word Warning [1][2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]
Hazard Class Skin Irritant (Category 2)Eye Irritant (Category 2)Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[1][2]

Expert Insight: The observed irritancy is intrinsically linked to the compound's structure. The powerful electron-withdrawing effect of the trifluoromethyl (-CF₃) group can alter the molecule's electronic distribution and increase the acidity of nearby protons. While stable, the compound can interact with biological macromolecules and moisture on mucosal surfaces, leading to the observed irritation of the skin, eyes, and respiratory tract. This is a distinct departure from its non-fluorinated counterpart, Boc-DL-leucine, which is generally not classified as a hazardous substance[3][4]. This highlights a critical principle in chemical synthesis: fluorination dramatically alters a molecule's biological and toxicological profile.

Section 2: Proactive Risk Mitigation: Engineering Controls and Exposure Planning

Effective safety is proactive, not reactive. The primary risks associated with this compound are the inhalation of airborne powder and direct contact with skin and eyes. A systematic approach to risk management is therefore mandatory.

RiskManagement cluster_workflow Risk Mitigation Workflow Identify Identify Hazards (Irritant Powder) Assess Assess Exposure Risk (Weighing, Transfer) Identify->Assess Quantify Implement Implement Controls (Ventilation, PPE) Assess->Implement Mitigate Review Review & Refine (Process Observation) Implement->Review Verify

Caption: A streamlined workflow for proactive risk management.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense; engineering controls are the first and most critical.

  • Chemical Fume Hood/Ventilated Enclosure: All manipulations of the solid compound, especially weighing and transfers where dust generation is likely, must be performed within a certified chemical fume hood or a powder containment hood.

    • Causality: A fume hood maintains a negative pressure environment, ensuring that any generated dust is captured and exhausted away from the operator's breathing zone. This directly mitigates the H335 (May cause respiratory irritation) hazard.

  • Designated Work Area: A specific area of the lab should be designated for working with fluorinated amino acids. This prevents cross-contamination and ensures that all necessary safety equipment is readily available.

Section 3: Mandated Personal Protective Equipment (PPE) and Safe Handling Protocols

A self-validating protocol requires not just the use of PPE, but an understanding of its purpose and limitations.

Personal Protective Equipment (PPE) Specifications
Protection TypeSpecificationRationale
Hand Nitrile gloves (ensure appropriate thickness and check for tears before use).Provides a chemical barrier to prevent skin contact and irritation (mitigates H315). Proper removal technique is crucial to avoid contaminating skin.
Eye/Face Chemical safety goggles with side shields or a full-face shield.Standard laboratory glasses are insufficient. Goggles provide a seal around the eyes to protect from airborne particulates and splashes (mitigates H319).
Respiratory NIOSH-approved N95 (or better) respirator.Required if handling the powder outside of a certified fume hood. This prevents inhalation of fine particles that can irritate the respiratory system (mitigates H335).
Body A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure the designated fume hood is operational and the workspace is clear. Don all required PPE as specified above.

  • Equilibration: If the compound is stored refrigerated, allow the sealed container to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which can affect its quality and handling properties.

  • Weighing & Transfer: Perform all weighing operations on an anti-static weigh boat or glassine paper within the fume hood. Use spatulas and tools dedicated to this compound to avoid cross-contamination.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Cap the container before agitating or sonicating.

  • Cleanup: Clean all tools and the work surface thoroughly after use. Wipe the area with a damp cloth to collect any residual dust, followed by a standard laboratory cleaner. Dispose of all contaminated consumables as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to prevent re-contaminating yourself. Wash hands thoroughly with soap and water after exiting the lab.

Section 4: Emergency Response and First Aid

In the event of an exposure, a rapid and correct response is critical. All personnel must be familiar with the location of safety showers and eyewash stations.

EmergencyResponse Assess Assess Scene Safety Remove Remove from Exposure Assess->Remove Scene Safe Exposure Exposure Occurs Exposure->Assess Call Call for Help (Lab Supervisor/EHS) Remove->Call FirstAid Administer First Aid Call->FirstAid Medical Seek Professional Medical Attention FirstAid->Medical

Caption: Decision tree for a laboratory chemical exposure event.

Exposure-Specific First Aid Procedures
  • Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2]

    • Trustworthiness: The 15-minute flush is a validated standard designed to ensure the complete mechanical removal of the irritant from all surfaces of the eye and under the eyelids.

  • Skin Contact (H315): Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation (H335): Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Section 5: Chemical Storage, Stability, and Disposal

Proper long-term management of the chemical is essential for both safety and maintaining its viability as a reagent.

Storage Conditions
  • Temperature: Store in a cool, dry place. Recommended long-term storage is typically between 4°C and 25°C, sealed away from moisture[5].

  • Atmosphere: Keep the container tightly sealed to protect it from atmospheric moisture and air.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids[6].

    • Expert Insight: The Boc-protecting group is acid-labile. Contact with strong acids will cleave the protecting group, generating isobutylene and carbon dioxide, and rendering the reagent useless for its intended purpose. Contact with strong oxidizers can lead to vigorous, potentially hazardous reactions.

Disposal Protocol

All waste materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department and follow all local, state, and federal regulations. Never dispose of this chemical down the drain.

Conclusion

This compound is a powerful tool for chemical innovation. Its hazards, while significant, are manageable through a disciplined and informed approach to laboratory safety. By understanding the chemical causality behind the hazards—specifically the role of the trifluoromethyl group—and by rigorously applying the engineering controls, handling protocols, and emergency procedures outlined in this guide, researchers can confidently and safely leverage this unique building block to advance their scientific objectives.

References

  • (Time in Ottawa, CA not cited)
  • Comptes Rendus de l'Académie des Sciences. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Source: ScienceDirect. [Link]

  • Carl ROTH. Boc-L-tert-Leucine Safety Data Sheet. Source: Carl ROTH Website. [Link]

  • (Practical and Straightforward Stereoselective Synthesis of (S)- 5,5,5,5',5',5'-Hexafluoroleucine not cited)
  • (5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5 not cited)
  • (L-Leucine (5,5,5-D₃, 99%) not cited)
  • (The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine not cited)

Sources

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing Boc-5,5,5-trifluoro-DL-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Trifluoroleucine in Peptide Therapeutics

The introduction of fluorinated amino acids into peptide sequences represents a powerful strategy in modern drug discovery and chemical biology.[][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the stability of the carbon-fluorine bond, can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides.[3][4][5] Among the repertoire of fluorinated amino acids, 5,5,5-trifluoroleucine (Tfl) has emerged as a valuable building block.[6][7] The trifluoromethyl group (CF3) is highly lipophilic and electron-withdrawing, which can enhance a peptide's membrane permeability and shield adjacent peptide bonds from enzymatic degradation, thereby increasing its in vivo half-life.[8]

The incorporation of Tfl into the hydrophobic core of peptides can also lead to enhanced thermal and chemical stability.[7][9] This increased stability is often attributed to the hydrophobic nature of the trifluoromethyl group.[9] Furthermore, the presence of the 19F nucleus provides a sensitive NMR probe for studying peptide conformation and interactions without the need for isotopic labeling.[3][9]

This guide provides a comprehensive overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-5,5,5-trifluoro-DL-leucine. We will delve into the critical aspects of the synthesis, including the selection of coupling reagents, optimization of reaction conditions, and strategies to overcome the challenges associated with the steric bulk and electronic effects of the trifluoromethyl group.[10][11]

Challenges in the SPPS of Trifluoroleucine-Containing Peptides

The successful incorporation of this compound into a growing peptide chain via SPPS requires careful consideration of several factors:

  • Steric Hindrance: The bulky trifluoromethyl group can sterically hinder the approach of the incoming activated amino acid, leading to incomplete coupling reactions.[10][12] This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling strategies.[10][11]

  • Reduced Nucleophilicity: The strong electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the alpha-amino group of the trifluoroleucine residue after its deprotection.[11] This makes the subsequent coupling of the next amino acid in the sequence particularly challenging.[11]

  • Peptide Aggregation: The increased hydrophobicity imparted by the trifluoromethyl group can promote peptide aggregation on the solid support, especially in longer peptide sequences.[10] This can lead to decreased reaction efficiency and difficult purifications. The use of solvents like N-methyl-2-pyrrolidone (NMP) can help mitigate this issue.[10]

  • Side Reactions during Cleavage: The use of trifluoroacetic acid (TFA) for the final cleavage of the peptide from the resin can sometimes lead to trifluoroacetylation of free amine groups, a side reaction that terminates the peptide chain.[10]

Materials and Reagents

Reagent Grade Supplier Notes
This compound≥98%Commercially Available
Boc-protected amino acidsSPPS GradeCommercially Available
Merrifield Resin (or appropriate resin for C-terminal acid/amide)100-200 mesh, 1% DVBCommercially AvailableSubstitution level: 0.5-1.0 mmol/g
N,N'-Diisopropylcarbodiimide (DIC)≥99%Commercially Available
Hydroxybenzotriazole (HOBt)AnhydrousCommercially Available
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)≥98%Commercially AvailableFor challenging couplings
N,N-Diisopropylethylamine (DIPEA)≥99.5%Commercially Available
Trifluoroacetic acid (TFA)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
N-Methyl-2-pyrrolidone (NMP)AnhydrousCommercially AvailableRecommended for aggregation-prone sequences
Acetic AnhydrideReagent GradeCommercially AvailableFor capping
PyridineAnhydrousCommercially AvailableFor capping
Diethyl etherReagent GradeCommercially AvailableFor peptide precipitation

Experimental Protocols

Protocol 1: Resin Loading (First Amino Acid Attachment)

This protocol describes the attachment of the C-terminal Boc-amino acid to the Merrifield resin via the cesium salt method to minimize racemization.[13]

  • Resin Swelling: Swell 1 g of Merrifield resin in 10 mL of DMF for 1 hour in a peptide synthesis vessel.

  • Cesium Salt Preparation: In a separate flask, dissolve 2 equivalents (relative to resin substitution) of the C-terminal Boc-amino acid in a mixture of methanol and water. Neutralize the solution with a 2 M aqueous solution of cesium carbonate until a pH of 7.0 is reached.

  • Solvent Evaporation: Remove the solvent from the cesium salt solution by rotary evaporation to obtain a white solid. Dry the solid under high vacuum for at least 4 hours.

  • Esterification: Dissolve the dried Boc-amino acid cesium salt in 10 mL of anhydrous DMF. Add this solution to the swollen resin.

  • Reaction: Heat the reaction mixture at 50°C for 12-24 hours with gentle agitation.

  • Washing: After the reaction, wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum. Determine the substitution level using a quantitative method like the picric acid test or by cleaving the Boc group and quantifying the released amine.

Protocol 2: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid deprotection and coupling.

SPPS_Cycle Start Peptide-Resin (Boc-AA-Resin) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, Coupling Reagents in DMF/DCM) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Elongated Peptide-Resin (Boc-AA(n+1)-...-AA-Resin) Wash3->End End->Deprotection Repeat for next cycle

Caption: Standard Boc-SPPS Cycle Workflow.

  • Boc Deprotection:

    • Swell the peptide-resin in DCM.[13]

    • Treat the resin with a solution of 50% TFA in DCM (10 mL/g of resin) for 5 minutes (pre-wash).[13]

    • Drain the solution and add a fresh 50% TFA in DCM solution. Agitate for 20-30 minutes.[13][14]

    • Wash the resin with DCM (2x) and isopropanol (IPA) (2x).[13]

  • Neutralization:

    • Treat the resin with a 10% solution of DIPEA in DCM for 2 minutes (2 times).

    • Wash the resin with DCM (5 x 10 mL).

    • Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue color) indicates successful deprotection.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the next Boc-amino acid and 3 equivalents of HOBt in a minimal amount of DMF.

    • Add 3 equivalents of DIC and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to monitor the reaction progress. A negative result (yellow color) indicates complete coupling.

Protocol 3: Optimized Coupling of this compound

Due to the challenges associated with trifluoroleucine, an optimized coupling protocol is recommended.

  • Reagent Selection: Utilize a more potent coupling reagent such as HATU.[11][15]

  • Coupling Procedure:

    • In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of HATU, and 6 equivalents of DIPEA in anhydrous DMF.

    • Add this solution to the deprotected and neutralized peptide-resin.

    • Agitate for 4-6 hours at room temperature.

    • Perform a Kaiser test. If the test is positive, indicating incomplete coupling, proceed with a "double coupling".[11]

  • Double Coupling:

    • Drain the reaction mixture and wash the resin with DMF (3x).

    • Repeat the coupling procedure with a fresh solution of activated this compound.[11]

  • Capping (if necessary):

    • If the Kaiser test remains positive after double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.[11]

    • Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7 v/v/v) for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

Protocol 4: Coupling to the N-terminus of a Trifluoroleucine Residue

This is often the most challenging step in the synthesis.[11]

  • Extended Coupling Time: Increase the coupling reaction time to 8-12 hours or even overnight.

  • Elevated Temperature: Cautiously increase the reaction temperature to 30-40°C to improve coupling efficiency. Monitor for potential racemization.

  • Alternative Strategy: Dipeptide Synthesis: A highly effective strategy is to synthesize a dipeptide building block in solution where the trifluoromethylated amino acid is the N-terminal residue.[11] This dipeptide can then be incorporated into the solid-phase synthesis, bypassing the difficult on-resin coupling.[11]

Protocol 5: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). The scavengers (water and TIS) are crucial to prevent side reactions.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether several times.

  • Drying: Dry the crude peptide under vacuum.

Peptide Characterization

  • High-Performance Liquid Chromatography (HPLC): Purify the crude peptide using reverse-phase HPLC (RP-HPLC). A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

  • Mass Spectrometry (MS): Confirm the identity of the purified peptide by determining its molecular weight using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

Troubleshooting

Problem Possible Cause Solution
Incomplete coupling of Boc-Tfl Steric hindrance of the CF3 group.Use a more potent coupling reagent like HATU or HCTU.[11] Perform a "double coupling".[11] Increase the coupling reaction time.[11]
Incomplete coupling to the Tfl N-terminus Reduced nucleophilicity of the Tfl amine.Increase coupling time and/or temperature. Use a pre-synthesized dipeptide building block.[11]
Presence of deletion sequences in MS Incomplete coupling followed by successful coupling of the subsequent residue.Implement a capping step with acetic anhydride after the coupling of the trifluoromethylated amino acid to block unreacted amines.[11] Optimize coupling conditions for the difficult residue.[11]
Peptide aggregation on resin High hydrophobicity of the CF3 group.Use NMP as a solvent during coupling.[10] Synthesize at a lower resin substitution.
Trifluoroacetylation of the peptide Side reaction during TFA cleavage.Ensure the use of appropriate scavengers in the cleavage cocktail. Minimize cleavage time.
Difficulty in purifying the final peptide Presence of closely eluting deletion or modified peptides.Optimize the RP-HPLC gradient to improve separation.[11] Ensure capping is used to minimize deletion sequences.[11]

Visualization of Key Structures and Pathways

Caption: Mechanism of Boc Deprotection with TFA.

Conclusion

The solid-phase synthesis of peptides containing this compound presents unique challenges but offers significant rewards in the development of novel peptide-based therapeutics and research tools. By understanding the underlying chemical principles and employing optimized protocols, researchers can successfully incorporate this valuable non-canonical amino acid into their target sequences. The use of potent coupling reagents, the strategic application of double coupling and capping steps, and careful consideration of solvent choice are paramount to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals venturing into this exciting area of peptide chemistry.

References

  • Technical Support Center: Impact of the Trifluoromethyl Group on Peptide Secondary Structure - Benchchem.
  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylated Amino Acid Incorpor
  • Tools for investigating peptide-protein interactions: peptide incorporation of environment-sensitive fluorophores via on-resin derivatiz
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Peptide Coupling Reagents: Selection and Use.
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem.
  • Fluorinated peptide biom
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Fluorin
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central.
  • One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins - Comptes Rendus de l'Académie des Sciences.
  • Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development.
  • Marsh Lab - Fluorin
  • Advancements in Peptide Synthesis with Fluorin
  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins - ANU Open Research.
  • Boc Solid Phase Peptide Synthesis - ChemPep.
  • Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S) - NIH.
  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology.
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorin
  • Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - RSC Publishing.
  • Methods and protocols of modern solid phase peptide synthesis.
  • T boc fmoc protocols in peptide synthesis | PPTX - Slideshare.
  • Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)
  • Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues | The Journal of Organic Chemistry - ACS Public
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.
  • Methods and protocols of modern solid phase peptide synthesis - ResearchG
  • Boc Deprotection - TFA - Common Organic Chemistry.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Boc Deprotection Mechanism | Organic Chemistry - YouTube.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

Sources

Application Note & Protocol: Strategic Incorporation of Boc-5,5,5-trifluoro-DL-leucine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorination in Peptide Drug Design

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. Among these, fluorinated amino acids have garnered significant attention for their ability to confer unique and advantageous properties upon peptide scaffolds. The trifluoromethyl group (CF₃), in particular, serves as a powerful modulator of a peptide's physicochemical and biological profile. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence metabolic stability, binding affinity, and overall conformation.[1][2]

5,5,5-trifluoro-DL-leucine, an analog of L-leucine, is a valuable building block for synthesizing peptides with enhanced characteristics. The replacement of the terminal methyl groups of leucine with a trifluoromethyl moiety can lead to:

  • Enhanced Metabolic Stability: The robust C-F bond is resistant to enzymatic degradation by proteases, which can shield adjacent peptide bonds and significantly extend the in-vivo half-life of a therapeutic peptide.[1][3]

  • Increased Thermal Stability: Incorporation of trifluoroleucine has been shown to increase the thermal stability of coiled-coil peptide structures, suggesting it can be a tool for reinforcing desired secondary structures.[4]

  • Modulated Hydrophobicity and Binding: The CF₃ group increases local hydrophobicity, which can enhance interactions with hydrophobic pockets in target proteins or improve cell membrane permeability.[5][6]

This document provides a comprehensive guide for researchers on the strategic incorporation of Boc-5,5,5-trifluoro-DL-leucine into peptides using solid-phase peptide synthesis (SPPS), addressing the unique challenges and considerations this residue presents.

Core Challenges & Strategic Considerations

The successful incorporation of this compound is not a simple substitution. Researchers must anticipate and address three primary challenges: steric hindrance, the use of a racemic mixture, and potential electronic effects.

2.1 Steric Hindrance and Coupling Efficiency The bulky trifluoromethyl group significantly increases steric hindrance around the α-carbon. This can dramatically slow the kinetics of peptide bond formation, leading to incomplete coupling reactions and the generation of deletion sequences.[7][8]

  • Causality: Standard coupling reagents like DCC or DIC may prove inefficient.[9] The activation of the carboxylic acid is often too slow or the activated species is too sterically encumbered to react completely with the N-terminal amine of the growing peptide chain.

  • Strategic Solution: Employing high-potency uronium/aminium or phosphonium salt-based coupling reagents is critical. Reagents such as HATU , HCTU , and PyBOP are highly effective for difficult couplings involving sterically hindered residues.[7][10] They form highly reactive activated esters that can overcome the kinetic barrier. In many cases, a double coupling strategy—repeating the coupling step with fresh reagents—is necessary to drive the reaction to completion.[10]

2.2 Implications of a DL-Racemic Mixture The use of Boc-5,5,5-trifluoro-DL -leucine means that at the position of incorporation, a mixture of two diastereomeric peptides will be synthesized (e.g., Peptide-...-L-Tfl-... and Peptide-...-D-Tfl-...).

  • Causality: The synthesis machinery is not selective for one stereoisomer over the other. This results in a final crude product containing a nearly 1:1 mixture of peptide diastereomers.

  • Strategic Solution: These diastereomers will have subtly different physicochemical properties. Purification requires a high-resolution separation technique, most commonly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[11] Achieving baseline separation often requires meticulous optimization of the HPLC gradient. A shallow gradient is recommended to maximize the resolution between the two closely eluting peaks.[11][12] In some cases, specialized chiral columns may be explored, though conventional C18 columns are often sufficient with careful method development.[11][13]

2.3 Electronic Deactivation The electron-withdrawing trifluoromethyl group can deactivate the amine of the trifluoroleucine residue itself, making the subsequent coupling step (i.e., coupling the next amino acid onto the N-terminus of the trifluoroleucine) challenging.[5][10]

  • Causality: The inductive effect of the CF₃ group reduces the nucleophilicity of the N-terminal amine after the Boc group is removed, slowing its attack on the activated carboxyl group of the incoming amino acid.

  • Strategic Solution: As with the initial incorporation, using a high-potency coupling reagent (HATU, HCTU) is essential for the subsequent step. Monitoring the coupling via a qualitative method like the Kaiser test is crucial.[10] If the test remains positive (indicating free amines), a second coupling is warranted. Alternatively, a capping step with acetic anhydride can be used to block any unreacted amines, preventing the formation of deletion sequences and simplifying final purification.[10]

Experimental Protocols

The following protocols are based on standard Boc-based Solid-Phase Peptide Synthesis (SPPS).[14] The choice of resin depends on whether a C-terminal acid (e.g., Merrifield, PAM resin) or amide is desired.[15][16]

General SPPS Workflow

The diagram below outlines the key steps in a single coupling cycle during Boc-SPPS.

SPPS_Workflow cluster_resin Peptide-Resin Resin_Start Resin-AA(n) Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin_Start->Deprotection Neutralization Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA(n+1) + Activator) Neutralization->Coupling Wash Wash Steps (DCM, IPA) Coupling->Wash Resin_End Resin-AA(n)-AA(n+1) Wash->Resin_End Resin_End->Deprotection Next Cycle

Caption: General cycle for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Coupling of this compound

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Preparation: Swell the peptide-resin (containing the N-terminally deprotected peptide chain) in dichloromethane (DCM) for 20 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, then treat with fresh 50% TFA/DCM for 20 minutes to remove the N-terminal Boc group of the preceding residue.[14][16]

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA.

  • Neutralization: Neutralize the resulting TFA salt by treating the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x). Wash again with DCM (3x).[14]

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in N,N-Dimethylformamide (DMF). Add DIEA (6 eq., 0.6 mmol) and allow the solution to pre-activate for 1-2 minutes.

  • First Coupling: Add the activation solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 2-4 hours.

  • Monitoring (Optional but Recommended): Remove a small sample of resin beads, wash thoroughly, and perform a Kaiser test. A positive result (blue beads) indicates incomplete coupling.[10]

  • Second Coupling (Double Coupling): If the Kaiser test is positive or as a precautionary measure, drain the reaction vessel and repeat steps 5 and 6 with a fresh batch of reagents. Couple for an additional 2-4 hours.

  • Washing: After the final coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x) to prepare for the next cycle.

Protocol: Cleavage and Deprotection
  • Preparation: Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's sequence. A common general-purpose cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) .

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate with nitrogen and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the resulting white solid under vacuum.

Protocol: Purification and Analysis
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

  • RP-HPLC: Purify the peptide on a preparative C18 RP-HPLC column.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A shallow gradient is crucial for separating the diastereomers. An initial scouting gradient (e.g., 5-95% B over 30 min) can identify the elution region.[17][18] An optimized preparative gradient might be a 1% or even 0.5% change in Mobile Phase B per minute around the elution point of the target peptides (e.g., 30-50% B over 40 min).

  • Fraction Collection: Collect fractions across the two closely eluting peaks corresponding to the diastereomers.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity and by mass spectrometry (e.g., LC-MS) to confirm the molecular weight of the desired product. Note that TFA can suppress the MS signal; using a mobile phase with formic acid is ideal for final MS characterization.[17][19]

Data Interpretation & Expected Outcomes

The incorporation of a DL-amino acid will be clearly visible in the analytical data.

Expected HPLC Chromatogram

The crude product chromatogram will typically show two major, closely eluting peaks of similar area, representing the two peptide diastereomers. The separation is based on subtle differences in their interaction with the stationary phase.[11]

Mass Spectrometry

Both diastereomeric peaks should yield the identical mass corresponding to the calculated molecular weight of the target peptide. This confirms that both peaks represent isomers of the correct product and not impurities.

Comparative Data Table

The following table summarizes the key parameters and expected outcomes for a successful synthesis.

ParameterRecommended Condition/ReagentRationale & Expected Outcome
Coupling Reagent HATU, HCTUHigh activation efficiency to overcome steric hindrance; drives reaction towards >99% completion.[7][10][20]
Coupling Time 2-4 hours per couplingIncreased time allows the sterically hindered reaction to proceed to completion.
Coupling Strategy Double CouplingEnsures maximum incorporation of the trifluoroleucine residue, minimizing deletion sequences.[10]
Purification Method RP-HPLC with shallow gradientRequired to resolve the two closely eluting diastereomeric products.[11][12]
Crude Purity Variable, two major peaksExpect two primary products (diastereomers) in the crude mixture.
Final Analysis LC-MSConfirms both purified peaks have the correct molecular weight for the target peptide.

Troubleshooting Common Issues

The diagram below outlines a decision-making process for troubleshooting common problems encountered during the synthesis.

Troubleshooting Problem Problem Identified Kaiser_Pos Positive Kaiser Test (Incomplete Coupling) Problem->Kaiser_Pos MS_Deletion Deletion Sequence in MS (-Tfl residue) Problem->MS_Deletion HPLC_Poor_Sep Poor HPLC Separation of Diastereomers Problem->HPLC_Poor_Sep Solution1 Perform Double Coupling with HATU/HCTU Kaiser_Pos->Solution1 Solution2 Increase Coupling Time (2-4 hours) Kaiser_Pos->Solution2 MS_Deletion->Solution1 Solution3 Cap Unreacted Amines (Acetic Anhydride) MS_Deletion->Solution3 If double coupling fails Solution4 Optimize HPLC Gradient (Make it shallower, e.g., 0.5%/min) HPLC_Poor_Sep->Solution4

Caption: Troubleshooting guide for trifluoroleucine peptide synthesis.

References

  • Organic & Biomolecular Chemistry. (n.d.). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Diastereomers, Separation of | Request PDF. Retrieved from [Link]

  • ACS Publications. (2001). Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine. Biochemistry. Retrieved from [Link]

  • NIH. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (2017). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Retrieved from [Link]

  • ResearchGate. (2014). How can I separate two diastreomeric peptides with a reverse phase column? Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. Retrieved from [Link]

  • ScienceDirect. (n.d.). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5′,5′,5′-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of single substitution with fluorinated amino acids on the.... Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • John Trant. (2021, March 17). Lecture 17 Solid Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Scilit. (1996). Enantiomeric and diastereomeric separation of di- and tripeptides by capillary electrophoresis. Retrieved from [Link]

  • Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • NIH. (n.d.). Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK - PMC. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. Retrieved from [Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • NIH. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. Retrieved from [Link]

  • Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for the Deprotection of Boc-5,5,5-trifluoro-DL-leucine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5,5,5-Trifluoro-DL-leucine in Modern Drug Discovery

The incorporation of fluorinated amino acids into peptides and small molecule therapeutics is a powerful strategy for enhancing metabolic stability, modulating bioavailability, and fine-tuning biological activity.[1][2][3] 5,5,5-Trifluoro-DL-leucine, a fluorinated analog of the essential amino acid leucine, has garnered significant attention in this regard. Its trifluoromethyl group can impart favorable properties such as increased hydrophobicity and altered electronic characteristics, leading to peptides with enhanced proteolytic resistance and thermal stability.[1][4][5]

The synthesis of peptides and other complex molecules containing this valuable building block often employs the tert-butyloxycarbonyl (Boc) protecting group for the amine functionality. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[6][7][8] Therefore, the efficient and clean deprotection of Boc-5,5,5-trifluoro-DL-leucine is a critical step in the synthetic pathway towards novel therapeutics.

This technical guide provides a comprehensive overview of the principles and protocols for the deprotection of this compound, offering insights into the underlying chemical mechanisms and practical guidance for successful execution in a laboratory setting.

Chemical Principles of Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed process that proceeds via a well-established mechanism.[7][9][10][11] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[7][11] This protonation renders the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[9][10][11] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[9][11] The liberated amine is then typically protonated by the excess acid in the reaction mixture, forming the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).

The presence of the electron-withdrawing trifluoromethyl group in 5,5,5-trifluoro-DL-leucine does not significantly alter this fundamental deprotection mechanism. However, as with any chemical transformation, optimization of reaction conditions is crucial to ensure high yields and purity of the final product.

Core Deprotection Protocols

The choice of deprotection protocol is primarily dictated by the acid sensitivity of other functional groups within the molecule and the desired salt form of the final product. The two most common and reliable methods for the deprotection of Boc-protected amines are treatment with trifluoroacetic acid (TFA) and with hydrochloric acid (HCl) in an organic solvent.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is the most widely used method for Boc deprotection due to its speed and efficiency.[7][8] TFA is a strong acid that readily cleaves the Boc group at room temperature.[6][12]

Experimental Protocol:

  • Dissolution: Dissolve the this compound substrate in an anhydrous solvent such as dichloromethane (DCM). A typical concentration is 0.1-0.5 M.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). The concentration of TFA can be varied, with common conditions being 25-50% TFA in DCM (v/v).[7][12] For more resistant substrates or to ensure complete reaction, neat TFA can also be used.[13]

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is typically complete within 30 minutes to 2 hours.[12]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[12][14]

  • Work-up:

    • Direct Evaporation: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene or DCM several times.[11] The resulting product will be the trifluoroacetate salt of 5,5,5-trifluoro-DL-leucine.

    • Precipitation: The trifluoroacetate salt can also be precipitated by adding the concentrated reaction mixture to a large volume of cold diethyl ether.[11][15] The precipitate can then be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

    • Neutralization (Optional): If the free amine is desired, the residue after evaporation can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate or another mild base until the evolution of CO₂ ceases.[11][12] The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.[11][12]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is recommended to prevent potential side reactions involving water.

  • TFA Concentration: A 25-50% solution of TFA in DCM is often sufficient for complete deprotection while minimizing potential side reactions.[7]

  • Room Temperature: The reaction is typically fast at room temperature, avoiding the need for heating which could lead to degradation of sensitive substrates.[11]

  • Scavengers: The tert-butyl cation generated during the reaction is a reactive electrophile that can alkylate sensitive residues like tryptophan, methionine, cysteine, and tyrosine.[11] While not present in the parent amino acid, if the deprotection is being performed on a peptide containing these residues, the addition of a scavenger such as triisopropylsilane (TIS) or thioanisole (1-5%) to the reaction mixture is crucial to trap the tert-butyl cation and prevent side product formation.[15]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Organic Solvent

This method provides a milder alternative to TFA and is particularly useful when other acid-sensitive functional groups are present in the molecule.[16] The most common reagent is a 4M solution of HCl in 1,4-dioxane.[12][17]

Experimental Protocol:

  • Dissolution: Dissolve the this compound substrate in a minimal amount of an anhydrous solvent like 1,4-dioxane or ethyl acetate.[12]

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Precipitation and Filtration: The deprotected amine hydrochloride salt often precipitates directly from the reaction mixture.[12] The solid can be collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum.[12]

    • Evaporation: Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[12]

Causality Behind Experimental Choices:

  • Milder Acidity: HCl in dioxane is less acidic than TFA, offering greater selectivity for the removal of the Boc group in the presence of other acid-labile protecting groups.[17]

  • Precipitation of Product: The formation of the hydrochloride salt often leads to its precipitation, providing a simple and efficient method for product isolation.[12]

Comparative Summary of Deprotection Protocols

ParameterProtocol 1: TFAProtocol 2: HCl in Dioxane
Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane, Ethyl Acetate
Reaction Time 30 minutes - 2 hours[12]1 - 4 hours[12]
Temperature Room Temperature[11]Room Temperature
Work-up Evaporation or Precipitation[11]Precipitation and Filtration or Evaporation[12]
Product Form Trifluoroacetate SaltHydrochloride Salt
Advantages Fast and highly efficient[8][12]Milder, good for acid-sensitive substrates[16]
Disadvantages Harsh acidity, may require scavengers[11]Slower reaction time

Analytical Validation of Deprotection

Rigorous analytical validation is essential to confirm the complete removal of the Boc group and to assess the purity of the resulting 5,5,5-trifluoro-DL-leucine.

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the reaction progress. The deprotected amine, being more polar, will have a lower Retention Factor (Rf) value compared to the Boc-protected starting material.[14][18] Visualization can be achieved using a UV lamp if the compound is UV-active, or by staining with a ninhydrin solution, which develops a characteristic color with primary amines.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of reaction completion and can confirm the identity of the product by its mass-to-charge ratio.[14][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the final product. The most telling sign of successful deprotection is the disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group of the Boc moiety, which typically appears around 1.4 ppm.[14]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection Insufficient acid, short reaction time, or low temperature.[11] Steric hindrance around the Boc group.[11]Increase the concentration of the acid, prolong the reaction time, or slightly increase the temperature (if the substrate is stable). For sterically hindered substrates, a stronger acid concentration or longer reaction time may be necessary.
Side Product Formation Alkylation of nucleophilic residues by the tert-butyl cation.[11]Add a scavenger like triisopropylsilane (TIS) or thioanisole to the reaction mixture.[15]
Difficulty in Product Isolation The product may be highly soluble in the work-up solvents. The product may be an oil instead of a solid.If the product is water-soluble, extraction with an organic solvent may be inefficient. In such cases, lyophilization may be a suitable alternative. If the product is an oil, try precipitation from a different solvent system or purification by chromatography.

Visualizing the Workflow and Mechanism

Boc Deprotection Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation start This compound dissolve Dissolve in Anhydrous Solvent (DCM/Dioxane) start->dissolve add_acid Add Acid (TFA or HCl in Dioxane) dissolve->add_acid react Stir at Room Temperature (0.5 - 4 hours) add_acid->react monitor Monitor by TLC or LC-MS react->monitor workup Evaporation or Precipitation monitor->workup purify Optional Neutralization/ Purification workup->purify product Deprotected Amino Acid Salt purify->product

Caption: General experimental workflow for the deprotection of this compound.

Boc Deprotection Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation boc_amine Boc-Protected Amine protonated_boc Protonated Carbamate boc_amine->protonated_boc + H⁺ (from TFA or HCl) carbamic_acid Carbamic Acid protonated_boc->carbamic_acid tbutyl_cation tert-Butyl Cation protonated_boc->tbutyl_cation free_amine Free Amine carbamic_acid->free_amine co2 CO₂ (gas) carbamic_acid->co2 amine_salt Amine Salt free_amine->amine_salt + H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available at: [Link]

  • Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S) - NIH. Available at: [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. Available at: [Link]

  • Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine - PubMed - NIH. Available at: [Link]

  • How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. Available at: [Link]

  • Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC - NIH. Available at: [Link]

  • Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination - ACS Publications. Available at: [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. Available at: [Link]

  • One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5′,5′,5′-hexafluoroleucine, and its incorporation into peptides and proteins - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin - ResearchGate. Available at: [Link]

  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. Available at: [Link]

  • How to confirm BOC deprotection by TFA ? | ResearchGate. Available at: [Link]

  • Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]

Sources

Application Note: Advanced Coupling Strategies for Boc-5,5,5-trifluoro-DL-leucine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated amino acids into peptide scaffolds is a transformative strategy in medicinal chemistry, often imparting enhanced metabolic stability, altered conformational preferences, and improved binding affinity. Boc-5,5,5-trifluoro-DL-leucine, a leucine analog featuring a trifluoromethyl group, presents unique opportunities for designing novel peptidomimetics. However, its integration into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is a significant challenge due to a combination of steric hindrance and electronic effects.

This guide provides a comprehensive overview of the challenges and presents robust, field-proven coupling methods for the successful incorporation of this compound using the Boc/Bzl protection strategy.

The Core Challenge: Steric Hindrance and Electronic Deactivation

The successful coupling of an amino acid in SPPS relies on the efficient activation of its carboxyl group, enabling nucleophilic attack from the free N-terminal amine of the resin-bound peptide.[1][2] The trifluoromethyl (CF₃) group of trifluoroleucine introduces two primary obstacles:

  • Steric Hindrance: The bulky and rigid CF₃ group physically impedes the approach of the coupling reagents and the N-terminal amine, dramatically slowing reaction kinetics.[3] This can lead to incomplete coupling reactions, resulting in deletion sequences that are difficult to purify.[4]

  • Electronic Deactivation: The strong electron-withdrawing nature of the CF₃ group reduces the nucleophilicity of the alpha-amino group of the trifluoroleucine residue after it has been coupled. This makes the subsequent coupling of the next amino acid in the sequence particularly challenging.[5][6]

Furthermore, as the starting material is a racemic (DL) mixture, the synthesis will inherently produce a mixture of diastereomeric peptides. The goal of the coupling protocol is to prevent any additional racemization at the alpha-carbon during the activation step, which would further complicate the final product mixture.[7][8]

Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical factor for overcoming the challenges posed by this compound. Standard carbodiimide reagents are often insufficient for such sterically demanding couplings.[9] High-potency uronium/aminium or phosphonium salt-based reagents are strongly recommended.[1][5]

Reagent Class Examples Mechanism & Suitability for Trifluoroleucine Racemization Risk
Carbodiimides DIC, DCCActivate carboxyl group to form a reactive O-acylisourea intermediate. Often too slow and inefficient for sterically hindered residues, leading to incomplete reactions.[9] Use with additives like Oxyma is mandatory to improve performance.Moderate to High (suppressed by additives)[10]
Uronium/Aminium HATU , HBTU, HCTU, COMU Form highly reactive activated esters (OAt-esters for HATU, OBt-esters for HBTU). Considered the "gold standard" for difficult couplings due to high reactivity.[3][5] COMU offers comparable efficiency to HATU with improved safety and solubility.[11]Low (especially with HATU and COMU)[12]
Phosphonium PyBOP, PyBrOPSimilar to uronium salts, form reactive activated esters. PyBOP is a well-established reagent for hindered couplings.[3] PyBrOP is even more reactive but should be used with caution.Low
Specialty TOTT, TFFHTOTT has been reported to yield lower racemization levels.[11] TFFH generates highly reactive amino acid fluorides in situ, which are particularly effective for coupling hindered residues.[11]Very Low

Recommendation: For the highest probability of success, HATU or COMU are the preferred reagents for coupling this compound.

The Boc-SPPS Workflow for Difficult Couplings

The coupling of a challenging residue like trifluoroleucine must be viewed within the complete Boc-SPPS cycle. Each step must be executed precisely to maximize the final yield of the desired peptide.

cluster_SPPS_Cycle Boc-SPPS Cycle for Trifluoroleucine Resin 1. Resin Swelling (DCM) Deprotect 2. Boc Deprotection (50% TFA in DCM) Resin->Deprotect Neutralize 3. Neutralization (5-10% DIEA in DCM/DMF) Deprotect->Neutralize Couple 4. Coupling Step (See Protocols) Neutralize->Couple Wash 5. Wash (DMF, DCM) Couple->Wash Kaiser Kaiser Test Wash->Kaiser Monitor completion Kaiser->Deprotect Negative (Complete) Proceed to next cycle Troubleshoot Troubleshooting Kaiser->Troubleshoot Positive (Free Amines) Troubleshoot->Couple Perform Double Coupling / Capping

Figure 1: General Boc-SPPS workflow highlighting the critical coupling and monitoring steps for challenging residues.

Experimental Protocols

These protocols assume a starting scale of 0.25 mmol on a suitable resin (e.g., MBHA for peptide amides or PAM for peptide acids).[13]

Protocol 1: High-Efficiency Coupling with HATU

This is the recommended method for maximizing coupling efficiency and minimizing side reactions.

Materials:

  • Peptide-resin with free N-terminal amine (0.25 mmol)

  • This compound (3 eq, 0.75 mmol)

  • HATU (3 eq, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIEA) (6 eq, 1.5 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Following Boc deprotection and neutralization, ensure the peptide-resin is well-swollen and washed with DMF (3x).[14]

  • Pre-activation of Amino Acid:

    • In a separate, clean glass vessel, dissolve this compound and HATU in DMF (approx. 5 mL).

    • Add DIEA to the solution. The solution will typically change color.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[14] Do not exceed 10 minutes, as this can lead to side reactions.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended compared to standard amino acids.[15][16]

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[5]

    • If the test is negative (beads are colorless/yellow): The coupling is complete. Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents.

    • If the test is positive (beads turn dark blue/purple): The coupling is incomplete. Proceed immediately to the Troubleshooting section.

Protocol 2: Alternative Coupling with DIC/Oxyma Pure

This method uses a modern carbodiimide approach that avoids the use of benzotriazole-based reagents.

Materials:

  • Peptide-resin with free N-terminal amine (0.25 mmol)

  • This compound (3 eq, 0.75 mmol)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3 eq, 0.75 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq, 0.75 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: As in Protocol 1, start with a well-swollen, neutralized peptide-resin.

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound and Oxyma Pure in DMF (approx. 5 mL).

    • Add this solution to the reaction vessel containing the resin.

    • Add the DIC to the resin slurry.

    • Agitate the mixture at room temperature for 4-6 hours. Carbodiimide-mediated couplings are generally slower for hindered amino acids.[9]

  • Monitoring and Washing:

    • Perform a ninhydrin (Kaiser) test as described in Protocol 1.

    • If the test is negative, wash the resin as described above.

    • If the test is positive, proceed to Troubleshooting.

Troubleshooting Incomplete Couplings

A positive Kaiser test after the initial coupling attempt is common with trifluoroleucine and requires immediate action to prevent the formation of deletion sequences.

Start Positive Kaiser Test (Incomplete Coupling) DoubleCouple 1. Double Coupling Repeat coupling step with fresh reagents. Start->DoubleCouple Kaiser2 Perform Kaiser Test Again DoubleCouple->Kaiser2 Capping 2. Capping Treat with Acetic Anhydride to block unreacted amines. Kaiser2->Capping Positive NextCycle Proceed to next SPPS cycle Kaiser2->NextCycle Negative Capping->NextCycle

Figure 2: Decision workflow for handling incomplete coupling reactions.

  • Double Coupling: This is the most effective strategy to drive the reaction to completion.[5] Immediately drain the first coupling solution, wash the resin once with DMF, and repeat the entire coupling protocol with a fresh solution of activated amino acid and coupling reagents.

  • Capping: If the Kaiser test remains positive after a second coupling, the unreacted N-terminal amines should be permanently blocked to prevent the formation of deletion peptides. This is done by treating the resin with an acetylating agent, such as a solution of acetic anhydride and DIEA in DMF.[5][17]

Final Cleavage and Purification

Following the successful assembly of the peptide chain, the final step in Boc-SPPS is the cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups. This requires treatment with a strong acid.

  • Cleavage: For most resins like MBHA or PAM, cleavage is performed using anhydrous hydrofluoric acid (HF).[14][16] This is a hazardous procedure that requires specialized equipment and safety precautions.

  • Purification: The crude peptide product will be a mixture of diastereomers due to the use of Boc-DL -trifluoroleucine. Separation of these diastereomers is essential and is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), often requiring shallow gradients for optimal resolution.[5][16]

References

  • Understanding Boc protection and deprotection in peptide synthesis - Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylated Amino Acid Incorpor
  • Peptide Coupling Reagents: Selection and Use.
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Application Notes and Protocols for Coupling 13C Labeled Boc-Amino Acids - Benchchem.
  • Basic Peptides synthesis introduction - LifeTein®.
  • Boc-Amino Acids for Peptide Synthesis Archives - AAPPTEC.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology.
  • One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins - Comptes Rendus de l'Académie des Sciences.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed.
  • Boc Solid Phase Peptide Synthesis - ChemPep.
  • Racemization during SPPS coupling step.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • SPPS Tips For Success Handout - Mesa Labs.
  • ChemInform Abstract: Incorporation of α-Trifluoromethyl Substituted α-Amino Acids into C- and N-Terminal Position of Peptides and Peptide Mimetics Using Multicomponent Reactions | Request PDF - ResearchG
  • Methods and protocols of modern solid phase peptide synthesis.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine - Benchchem.

Sources

Application Note: Enhancing Protein and Peptide Stability with Boc-5,5,5-trifluoro-DL-leucine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of proteins and peptides is often hindered by their limited in vivo stability, susceptibility to proteolysis, and tendency to aggregate. A key strategy to overcome these limitations is the site-specific incorporation of non-canonical amino acids designed to augment the physicochemical properties of the polypeptide chain. This guide provides a comprehensive overview and detailed protocols for utilizing Boc-5,5,5-trifluoro-DL-leucine, a fluorinated analog of leucine, to enhance the structural integrity and stability of proteins and peptides. The introduction of the trifluoromethyl group into the hydrophobic core of a protein can significantly increase its thermal and chemical stability through favorable hydrophobic and fluorous interactions.[][2][3] This document outlines the rationale, experimental workflows, and validation assays for researchers aiming to engineer more robust and effective biomolecules.

The Rationale: Why Fluorinate?

Protein stability is a delicate balance of enthalpic and entropic forces. The hydrophobic effect, which drives nonpolar residues to the protein's core, is a primary determinant of this stability. Enhancing these core interactions can lead to a more resilient protein structure.

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to amino acid side chains:

  • Increased Hydrophobicity: The trifluoromethyl (CF₃) group is significantly more hydrophobic than a standard methyl (CH₃) group.[3] Replacing leucine with 5,5,5-trifluoroleucine can therefore strengthen the hydrophobic interactions within the protein core, leading to tighter packing and a more stable fold.

  • Steric and Electronic Effects: The C-F bond is stronger and more polarized than a C-H bond.[4] This can alter local electronic environments and create unique steric profiles that favor specific, stable conformations.

  • Orthogonal "Fluorous" Interactions: Highly fluorinated segments can segregate and interact favorably with each other, a phenomenon known as the "fluorous effect."[2] This can introduce an additional, stabilizing force within the protein architecture.

This compound is an ideal building block for this purpose.[5] The tert-butyloxycarbonyl (Boc) protecting group makes it suitable for solid-phase peptide synthesis (SPPS), the most common and robust method for creating custom peptides.[6] While provided as a DL-racemic mixture, for protein engineering, the desired Boc-L-5,5,5-trifluoroleucine enantiomer is typically used to maintain the native stereochemistry of the peptide backbone.

Mechanism of Stability Enhancement

The primary mechanism involves augmenting the hydrophobic core of the protein. By strategically replacing leucine residues in hydrophobic pockets with their trifluorinated counterparts, the overall stability of the folded state is increased relative to the unfolded state.

cluster_0 Standard Protein Core cluster_1 Fluorine-Enhanced Protein Core WT_Leu1 Leucine WT_Interaction Hydrophobic Interaction WT_Leu1->WT_Interaction Process Site-Specific Substitution WT_Leu1->Process WT_Leu2 Leucine WT_Interaction->WT_Leu2 TFL_1 5,5,5-Trifluoro-leucine TFL_Interaction Enhanced Hydrophobic & Fluorous Interaction TFL_1->TFL_Interaction Result Increased Thermal & Proteolytic Stability TFL_1->Result TFL_2 5,5,5-Trifluoro-leucine TFL_Interaction->TFL_2 Process->TFL_1

Caption: Mechanism of stabilization via trifluoroleucine substitution.

Experimental Design and Workflow

The successful engineering of a stabilized protein using Boc-5,5,5-trifluoro-L-leucine involves a multi-step process, from initial design to final validation.

A 1. In Silico Design Identify key leucine residues in the hydrophobic core for substitution. B 2. Peptide Synthesis Incorporate Boc-5,5,5-trifluoro-L-leucine via Solid-Phase Peptide Synthesis (SPPS). A->B C 3. Cleavage & Purification Release peptide from resin and purify using Reverse-Phase HPLC. B->C D 4. Characterization Confirm mass and purity via Mass Spectrometry. C->D E 5. Stability Assessment Compare modified vs. wild-type peptide using biophysical assays. D->E F Thermal Shift Assay (TSA) Determine melting temperature (Tm). E->F Assay 1 G Circular Dichroism (CD) Assess secondary structure and Tm. E->G Assay 2 H Protease Resistance Assay Measure stability against enzymatic degradation. E->H Assay 3

Caption: Overall experimental workflow for protein stabilization.

Core Protocols

Protocol 1: Incorporation of Boc-5,5,5-trifluoro-L-leucine via SPPS

This protocol details the manual solid-phase synthesis of a peptide containing the fluorinated leucine analog using the standard Fmoc/tBu strategy.[7][8] The Boc-protected trifluoroleucine is added in the same manner as a standard Boc-protected amino acid in a Boc/Bzl synthesis strategy. For the more common Fmoc strategy, an Fmoc-protected version (Fmoc-5,5,5-trifluoro-L-leucine) would be required. This protocol assumes the use of Fmoc chemistry for all other amino acids.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Standard Fmoc-protected amino acids

  • Fmoc-5,5,5-trifluoro-L-leucine

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: a. Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Swell the resin in DMF for 30 minutes, then drain the DMF.[9]

  • Fmoc Deprotection (for all Fmoc-protected residues): a. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. b. Drain and repeat the piperidine treatment for another 15 minutes. c. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling (Cycle for Trifluoroleucine): a. In a separate vial, dissolve Fmoc-5,5,5-trifluoro-L-leucine (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature. Causality Note: Non-canonical amino acids can exhibit slower coupling kinetics due to steric bulk. Extended coupling times or the use of potent activating agents like HBTU are recommended to ensure the reaction goes to completion.[7] d. Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[7] If the test is positive (blue beads), a second coupling may be required. e. Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Cleavage and Precipitation: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum. b. Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin and incubate for 2-4 hours at room temperature.[9] Safety Note: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood. c. Filter to collect the TFA solution containing the cleaved peptide. d. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.[7] e. Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry under vacuum. f. Purify the peptide via reverse-phase HPLC and confirm identity by mass spectrometry.

Protocol 2: Thermal Shift Assay (TSA / DSF)

This assay measures the protein's melting temperature (Tm) by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during thermal denaturation.[10][11] An increase in Tm indicates stabilization.

Materials:

  • Purified wild-type and trifluoroleucine-modified proteins/peptides

  • SYPRO Orange dye (5000x stock in DMSO)

  • Appropriate assay buffer (e.g., PBS, pH 7.4)

  • Real-Time PCR (qPCR) instrument with melt curve capability

  • 96-well PCR plates

Procedure:

  • Prepare Master Mix: For each protein, prepare a master mix containing the protein at a final concentration of 1-5 µM and SYPRO Orange dye at a final concentration of 5x in the desired assay buffer. Self-Validation Note: Prepare sufficient master mix for at least three technical replicates to ensure data reproducibility.[12]

  • Plate Setup: a. Aliquot 25 µL of the master mix into triplicate wells of a 96-well PCR plate. b. Include a "no protein" control with only buffer and dye to establish a baseline.

  • Instrument Protocol: a. Place the plate in the qPCR instrument. b. Set up a melt curve experiment. A typical protocol involves ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.[13] c. Ensure fluorescence is measured at each temperature increment.

  • Data Analysis: a. Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition. b. The melting temperature (Tm) is the midpoint of this transition, which can be determined by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative of the curve.[14] c. Compare the Tm of the modified protein to the wild-type.

Protocol 3: Circular Dichroism (CD) Thermal Melt

CD spectroscopy provides information on the secondary structure of the protein and how it changes with temperature.[15][16] It is a gold-standard method for stability analysis.[17]

Materials:

  • Purified wild-type and modified proteins (typically 0.1-0.2 mg/mL)

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Causality Note: Buffers with high UV absorbance, like Tris, should be avoided.[17]

  • CD Spectropolarimeter with a temperature control unit

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: Prepare protein samples in the CD-compatible buffer. Ensure the samples are free of aggregates by centrifugation or filtration.

  • Instrument Setup: a. Set the instrument to monitor the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).[17] b. Set the temperature ramp from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 95 °C) at a controlled rate (e.g., 1-2 °C/minute).

  • Data Acquisition: Record the CD signal (in millidegrees) as a function of temperature.

  • Data Analysis: a. Plot the CD signal at 222 nm versus temperature. b. Normalize the data to the fraction unfolded. c. The Tm is the temperature at which 50% of the protein is unfolded.[18]

Protocol 4: Protease Resistance Assay

This assay assesses protein stability by measuring its resistance to enzymatic degradation. A more stable protein will be degraded more slowly.

Materials:

  • Purified wild-type and modified proteins (e.g., at 1 mg/mL)

  • Protease (e.g., Trypsin, Chymotrypsin) stock solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels, running buffer, and staining reagents

Procedure:

  • Reaction Setup: a. In separate microcentrifuge tubes, dilute the wild-type and modified proteins to a final concentration of 0.5 mg/mL in the reaction buffer. b. Add protease to each tube at a specific enzyme:substrate ratio (e.g., 1:100 w/w). c. Immediately remove a T=0 time point aliquot from each reaction and quench it by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Time Course: a. Incubate the reactions at 37 °C. b. Remove aliquots at various time points (e.g., 10, 30, 60, 120 minutes) and quench them as described above.[19]

  • Analysis: a. Run the quenched samples on an SDS-PAGE gel. b. Stain the gel (e.g., with Coomassie Blue) to visualize the protein bands. c. Quantify the intensity of the intact protein band at each time point using densitometry software. d. Plot the percentage of intact protein remaining versus time. A slower decay rate for the modified protein indicates increased proteolytic resistance.

Data Presentation and Interpretation

Quantitative data from stability assays should be summarized for clear comparison.

Table 1: Thermal Stability Data

Protein VariantTm (°C) via TSA (± SD, n=3)Tm (°C) via CD (± SD, n=3)ΔTm (°C) vs. WT
Wild-Type (WT)55.2 ± 0.355.8 ± 0.2-
L42TFL Mutant64.8 ± 0.465.5 ± 0.3+9.7
L89TFL Mutant61.5 ± 0.262.1 ± 0.2+6.3

This hypothetical data shows a significant increase in the melting temperature for the trifluoroleucine (TFL) mutants, indicating successful stabilization.

Table 2: Protease Resistance Data (% Intact Protein after 60 min)

Protein Variant% Intact Protein (± SD, n=3)
Wild-Type (WT)15 ± 4%
L42TFL Mutant85 ± 5%

This data demonstrates that the L42TFL mutant is substantially more resistant to proteolytic degradation than the wild-type protein.

Conclusion

The incorporation of Boc-5,5,5-trifluoro-L-leucine is a powerful and effective strategy for enhancing the stability of proteins and peptides.[][3] The increased hydrophobicity of the trifluorinated side chain strengthens core packing, leading to significant increases in thermal stability and resistance to proteolysis. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and comprehensive validation of these engineered biomolecules. By applying these methods, researchers in basic science and drug development can create more durable and efficacious protein and peptide-based therapeutics.[20][21]

References

  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • BOC Sciences. (n.d.). Fluorinated Amino Acids.
  • G-Biosciences. (2018). Methods of Determining Protein Stability.
  • Gautier, A. et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science.
  • Isbou, A. A. et al. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery.
  • JASCO Inc. (n.d.). Circular Dichroism Spectroscopy.
  • Linseis. (n.d.). Assessing Protein Stability: Analytical Strategies for Biomolecular Research.
  • Marsh, E. N. G. (2010). Fluorine: A new element in protein design. PMC.
  • Mtoz Biolabs. (n.d.). The Methods of Measuring Protein Thermal Stability.
  • Niesen, F. H. et al. (2007). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science.
  • Salvi, M. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews.
  • Sigma-Aldrich. (n.d.). 5,5,5-Trifluoro-DL-leucine.
  • Sigma-Aldrich. (n.d.). 5,5,5-Trifluoro-ʟ-leucine, N-t-Boc derivative.
  • Thermo Fisher Scientific. (n.d.). Pierce Protease Assay Kit.
  • Wikipedia. (n.d.). Thermal shift assay.
  • Zhang, Y. et al. (2018). Protease-resistance assay. Bio-protocol.

Sources

Application Notes and Protocols for the Incorporation of Boc-5,5,5-trifluoro-DL-leucine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and biological activity. However, their application can be limited by challenges such as metabolic instability and poor bioavailability.[1] The strategic incorporation of non-canonical amino acids, particularly those containing fluorine, has emerged as a powerful tool to overcome these limitations.[2] The trifluoromethyl (CF₃) group, when introduced into an amino acid side chain, can significantly enhance the metabolic stability of peptides by shielding adjacent peptide bonds from enzymatic degradation.[1] Furthermore, the high lipophilicity of the CF₃ group can improve membrane permeability, potentially leading to better oral bioavailability.[1] Boc-5,5,5-trifluoro-DL-leucine is a valuable building block for introducing a trifluoromethyl group into a peptide sequence, offering the potential to modulate the peptide's conformation, binding affinity, and overall pharmacokinetic profile.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient incorporation of this compound into synthetic peptides using Boc-based solid-phase peptide synthesis (SPPS).

Core Principles and Mechanistic Considerations

The successful incorporation of this compound relies on the well-established principles of Boc/Bzl solid-phase peptide synthesis. This strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group and more acid-stable protecting groups (often benzyl-based) for amino acid side chains.[3] The synthesis is a cyclical process performed on a solid support (resin), involving the following key steps:

  • Boc Deprotection: The removal of the N-terminal Boc group is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine for the next coupling step.[4]

  • Neutralization: The resulting trifluoroacetate salt of the amine is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to generate the reactive free amine.[4]

  • Coupling: The incoming Boc-protected amino acid, in this case, this compound, is activated by a coupling reagent and reacts with the free amine of the resin-bound peptide to form a new peptide bond.[1]

  • Washing: Following each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.[1]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups using a strong acid like hydrofluoric acid (HF).[1]

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step protocols for the incorporation of this compound into a peptide sequence.

Diagram of the Boc-SPPS Cycle

SPPS_Workflow Resin Resin-Bound Peptide (Boc-Protected N-Terminus) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Deprotected_Peptide Resin-Bound Peptide (Free N-Terminus - TFA Salt) Deprotection->Deprotected_Peptide Neutralization Neutralization (10% DIEA in DCM) Deprotected_Peptide->Neutralization 2. Neutralized_Peptide Resin-Bound Peptide (Free N-Terminus) Neutralization->Neutralized_Peptide Coupling Coupling (Boc-AA-OH, HBTU/HATU, DIEA) Neutralized_Peptide->Coupling 3. Elongated_Peptide Resin-Bound Peptide (Elongated by one residue) Coupling->Elongated_Peptide Elongated_Peptide->Resin Repeat Cycle Characterization_Workflow Crude_Peptide Crude Peptide (Post-Cleavage & Lyophilization) Purification Purification (RP-HPLC) Crude_Peptide->Purification Purified_Peptide Purified Peptide Fractions Purification->Purified_Peptide Purity_Analysis Purity Assessment (Analytical RP-HPLC) Purified_Peptide->Purity_Analysis Identity_Confirmation Identity Confirmation Purified_Peptide->Identity_Confirmation Final_Product Characterized Fluorinated Peptide Purity_Analysis->Final_Product >95% Purity MS Mass Spectrometry (Molecular Weight) Identity_Confirmation->MS NMR ¹⁹F NMR Spectroscopy (Fluorine Incorporation) Identity_Confirmation->NMR MS->Final_Product NMR->Final_Product

Sources

Application Notes & Protocols: The Utility of Boc-5,5,5-trifluoro-DL-leucine in Modern Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The study of metabolic pathways, particularly amino acid signaling, is fundamental to understanding cellular physiology in both health and disease. Leucine, an essential branched-chain amino acid (BCAA), is not only a crucial building block for protein synthesis but also a potent signaling molecule that activates the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and metabolism.[1][2] Dysregulation of leucine metabolism and mTORC1 signaling is implicated in numerous pathologies, including cancer and metabolic disorders.[3] This guide provides an in-depth technical overview of Boc-5,5,5-trifluoro-DL-leucine, a versatile chemical tool for investigating these processes. We will explore its unique properties, detail protocols for its application as a metabolic probe and pathway inhibitor, and discuss the analytical methodologies required for its detection.

Introduction to Fluorinated Amino Acids in Research

The strategic replacement of hydrogen atoms with fluorine in bioactive molecules is a powerful tool in chemical biology and drug discovery.[4] The carbon-fluorine bond is exceptionally stable, and the fluorine atom's high electronegativity can alter a molecule's physicochemical properties, such as its lipophilicity and metabolic stability.[5][6] Specifically, trifluoromethyl (CF₃) groups serve as excellent probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique with high sensitivity and a wide chemical shift range, allowing for detailed studies of protein structure and dynamics without background interference.[6][7]

This compound is a protected analog of leucine. Its utility stems from several key features:

  • The Trifluoromethyl Group: This group acts as a stable, non-radioactive label for ¹⁹F NMR and a mass tag for mass spectrometry, enabling its use as a metabolic tracer.[8]

  • Structural Mimicry: As a leucine analog, it can interact with leucine transporters and binding sites on proteins, potentially acting as a competitive inhibitor of leucine-dependent processes.[9]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the amino moiety, rendering the molecule inert in its initial state.[10] This group must be chemically removed prior to biological application to yield the active 5,5,5-trifluoro-DL-leucine.

  • Racemic Mixture (DL): The compound is a mix of L- and D-enantiomers. Biological systems are highly stereospecific, primarily recognizing the L-enantiomer. This is a critical consideration for experimental design and data interpretation.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use.

PropertyValueSource
Chemical Name N-(tert-butoxycarbonyl)-5,5,5-trifluoro-DL-leucine[10]
Molecular Formula C₁₁H₁₈F₃NO₄[10]
Molecular Weight 285.26 g/mol [10]
Appearance Solid / Crystals[10]
Synonyms Boc-trifluoroleucine[11]
Storage Store refrigerated (+2°C to +8°C) and desiccated.[12]

Core Applications & Mechanistic Insights

Interrogation of the mTORC1 Signaling Pathway

Leucine directly activates mTORC1 by binding to its intracellular sensor, leucyl-tRNA synthetase (LRS).[13] This interaction promotes the GTPase activity of LRS towards the RagD GTPase, leading to the recruitment of mTORC1 to the lysosomal surface and its subsequent activation.[1] 5,5,5-trifluoro-L-leucine, as a structural analog, can act as a competitive inhibitor, occupying the leucine binding site on LRS without triggering the full conformational change required for downstream signaling. This allows researchers to dissect the specific role of leucine sensing in cellular processes.[13][14]

The diagram below illustrates the canonical leucine-mTORC1 signaling axis and the proposed point of intervention for 5,5,5-trifluoro-L-leucine.

mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine_ext Leucine LAT1 LAT1 Transporter (SLC7A5) Leucine_ext->LAT1 Uptake TFL 5,5,5-Trifluoro-L-leucine (Active Inhibitor) LAT1->TFL Leucine_int Leucine LAT1->Leucine_int LRS Leucyl-tRNA Synthetase (LRS) RagD_GDP RagD-GDP LRS->RagD_GDP Inhibition of GTP Loading RagD_GTP RagD-GTP LRS->RagD_GTP Promotes GTP loading on RagD Ragulator Ragulator mTORC1_active mTORC1 (Active) Ragulator->mTORC1_active Recruits & Activates mTORC1_inactive mTORC1 (Inactive) TFL->LAT1 Uptake TFL->LRS Binds & Competitively Inhibits RagD_GDP->mTORC1_inactive Remains Inactive Leucine_int->LRS Binds & Activates RagD_GTP->Ragulator Interaction Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1_active->Downstream Growth Cell Growth & Proliferation Downstream->Growth

Caption: Leucine-mTORC1 signaling and inhibition by trifluoroleucine.

Probing Protein Structure and Stability

When the L-enantiomer of 5,5,5-trifluoroleucine is supplied to cells, particularly leucine auxotrophs, it can be incorporated into newly synthesized proteins in place of canonical leucine.[15] The introduction of the trifluoromethyl group provides a highly sensitive ¹⁹F NMR probe.[16] This allows for the study of:

  • Protein Folding and Stability: The thermal stability of proteins can be altered by the incorporation of trifluoroleucine.[11][17]

  • Conformational Changes: ¹⁹F NMR can detect subtle changes in the local environment of the fluorinated residue, providing insights into ligand binding and protein dynamics.[7]

  • Protein-Protein Interactions: Changes in the ¹⁹F NMR signal upon interaction with a binding partner can be used to map interaction surfaces.

Experimental Protocols & Workflows

The following diagram outlines a general workflow for using this compound in a cell-based metabolic assay.

Experimental_Workflow cluster_analysis Step 5: Downstream Analysis compound Start: This compound deprotection Step 1: Chemical Deprotection (e.g., TFA) compound->deprotection stock_prep Step 2: Neutralization & Preparation of Sterile Stock Solution deprotection->stock_prep cell_culture Step 3: Cell Treatment (Dose-response & Time-course) stock_prep->cell_culture harvest Step 4: Sample Harvesting (Cell Lysates / Protein Extraction) cell_culture->harvest western Western Blot (e.g., p-S6K) harvest->western nmr ¹⁹F NMR Spectroscopy (Protein Incorporation) harvest->nmr ms LC-MS/MS (Metabolite Tracing) harvest->ms result End: Data Analysis & Interpretation western->result nmr->result ms->result

Caption: General experimental workflow for metabolic studies.

Protocol 1: Preparation of Active 5,5,5-Trifluoro-DL-leucine

Objective: To remove the Boc protecting group to generate the biologically active amino acid for use in aqueous buffers and cell culture media.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • 1M Hydrochloric acid (HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • Nitrogen gas source

  • Round bottom flask and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: In a fume hood, dissolve a known quantity of this compound (e.g., 100 mg) in anhydrous DCM (e.g., 5 mL) in a clean, dry round bottom flask.

  • Deprotection Reaction: Add an excess of TFA (e.g., 2-3 mL). Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, releasing CO₂ and isobutylene.

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Precipitation & Washing: Add cold, anhydrous diethyl ether to the resulting oil to precipitate the trifluoroacetate salt of the amino acid. Collect the solid precipitate by filtration and wash several times with cold diethyl ether to remove organic impurities.

  • Neutralization & Stock Preparation: a. Dissolve the dried salt in a minimal amount of sterile water or PBS. b. Carefully adjust the pH to ~7.4 by adding saturated NaHCO₃ solution dropwise. Verify the pH with a calibrated meter. c. If needed, back-titrate with 1M HCl. d. Bring the solution to a final desired stock concentration (e.g., 100 mM) with sterile PBS.

  • Sterilization & Storage: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C.

Self-Validation: The purity and identity of the deprotected product should be confirmed by NMR or Mass Spectrometry before use in critical experiments.

Protocol 2: Cell-Based Assay for mTORC1 Signaling Inhibition

Objective: To determine the effect of 5,5,5-trifluoro-L-leucine on leucine-induced mTORC1 activation in cultured cells.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Amino acid-free medium (e.g., DMEM without Leucine)

  • Prepared 100 mM stock of 5,5,5-trifluoro-DL-leucine

  • L-Leucine solution (100 mM stock)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-S6K (Thr389), anti-total-S6K, anti-Actin

  • HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Amino Acid Starvation: a. Gently wash cells twice with warm, sterile PBS. b. Incubate cells in amino acid-free medium for 1 hour to downregulate basal mTORC1 activity.

    • Rationale: Starvation synchronizes the cells in a low mTORC1 activity state, creating a clean baseline to observe stimulation.

  • Inhibitor Pre-treatment: Add the prepared 5,5,5-trifluoro-DL-leucine to the starvation medium at various concentrations (e.g., 0, 1, 5, 10, 25 mM) and incubate for 30 minutes. Include a vehicle control (PBS).

    • Note: High concentrations may be needed due to the racemic nature and potential competition with other amino acids.

  • Leucine Stimulation: Stimulate the cells by adding L-leucine to a final concentration of 5 mM. Incubate for 15-30 minutes.

    • Control Groups:

      • Negative Control: No inhibitor, no leucine stimulation.

      • Positive Control: No inhibitor, with leucine stimulation.

  • Cell Lysis: a. Immediately place plates on ice and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein amounts (e.g., 20 µg per lane) and prepare samples for SDS-PAGE. b. Perform electrophoresis and transfer proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against p-S6K, total S6K, and a loading control like Actin. d. Incubate with the appropriate secondary antibody and visualize using an ECL substrate.

Expected Outcome: In leucine-stimulated cells, a strong p-S6K signal should be observed. Pre-treatment with increasing concentrations of 5,5,5-trifluoro-DL-leucine is expected to cause a dose-dependent decrease in the p-S6K signal, indicating mTORC1 pathway inhibition.

Analytical Considerations

Detecting and quantifying trifluoroleucine in complex biological matrices requires specialized analytical methods.

Analytical TechniqueApplicationSample PreparationKey Considerations
¹⁹F NMR Spectroscopy Confirming protein incorporation; structural studies.Protein purification; concentration to µM-mM range.Provides high-resolution structural information. Requires specialized equipment and expertise.[7]
LC-MS/MS Quantifying trifluoroleucine in cell lysates, plasma, or tissues.Protein precipitation (e.g., with methanol/acetonitrile), followed by centrifugation.High sensitivity and specificity. Requires development of a specific method with a stable isotope-labeled internal standard for accurate quantification.[18][19]
Gas Chromatography-MS (GC-MS) Analysis of volatile derivatives of trifluoroleucine.Derivatization to increase volatility (e.g., esterification).Can provide excellent separation and sensitivity. Derivatization step adds complexity.[18]

Potential Pitfalls and Off-Target Effects

When using any metabolic analog, it is crucial to consider potential confounding factors.

  • Toxicity: High concentrations of non-canonical amino acids can be toxic to cells by disrupting protein synthesis or other metabolic pathways. Always perform a dose-response cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine a non-toxic working concentration range.

  • Off-Target Effects: While designed to target leucine-related pathways, 5,5,5-trifluoroleucine could interact with other enzymes or transporters that recognize branched-chain amino acids.[20][21] It is essential to include appropriate controls and, if possible, validate key findings using a secondary method (e.g., genetic knockdown of the target protein) to confirm the on-target mechanism of action.[22]

  • Stereoisomer Inactivity: The D-enantiomer present in the racemic mixture is unlikely to be biologically active and will not be incorporated into proteins or effectively inhibit L-amino acid-specific enzymes. This means the effective concentration of the active L-enantiomer is half of the total concentration used.

Conclusion

This compound is a powerful and multifaceted tool for the modern metabolic researcher. After proper deprotection, it can be employed to competitively inhibit leucine-dependent signaling pathways like mTORC1 or be biosynthetically incorporated into proteins as a ¹⁹F NMR probe. The protocols and considerations outlined in this guide provide a robust framework for its application, enabling detailed investigation into the critical roles of leucine in cellular physiology and disease.

References

  • (N.d.). Current time information in Ottawa, CA. Google.
  • Luchinat, E., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science. [Link]

  • Drège, E., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus Chimie. [Link]

  • Cardinal, S. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Princeton University. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/group-meetings/2017/Sebastien-Cardinal_11-15-2017.pdf]([Link] Macmillan/files/group-meetings/2017/Sebastien-Cardinal_11-15-2017.pdf)

  • Mikhailiuk, P. K., et al. (2013). Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine. Beilstein Journal of Organic Chemistry. [Link]

  • Haskins, M., et al. (N.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]

  • (N.d.). Fluorinated amino acids for tumour imaging with positron emission tomography. Nucmed. Retrieved January 2, 2026, from [Link]

  • Tan, Z., et al. (N.d.). Chemical structures of the fluorinated leucine analogues used in the.... ResearchGate. Retrieved January 2, 2026, from [Link]

  • (N.d.). (PDF) Practical and Straightforward Stereoselective Synthesis of (S)- 5,5,5,5',5',5'-Hexafluoroleucine. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Haskins, M., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Venkateswarlu, K. (1993). Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]

  • van Hest, J. C. M., et al. (N.d.). Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. Angewandte Chemie International Edition. [Link]

  • (N.d.). Identification of the compound inhibiting leucine-induced mTORC1.... ResearchGate. Retrieved January 2, 2026, from [Link]

  • Lee, H., et al. (N.d.). Inhibition of BCAT1-mediated cytosolic leucine metabolism regulates Th17 responses via the mTORC1-HIF1α pathway. PubMed Central. [Link]

  • (2021). ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • (N.d.). Chemical structures of leucine derivatives used in this study.... ResearchGate. Retrieved January 2, 2026, from [Link]

  • Luchinat, E., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. FLORE. [Link]

  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. PubMed. [Link]

  • (N.d.). On-target and Off-target-based Toxicologic Effects. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Wang, V. K., et al. (2020). Influence of Fluorination on Single-Molecule Unfolding and Rupture Pathways of a Mechanostable Protein Adhesion Complex. Nano Letters. [Link]

  • Hatanaka, M., et al. (2003). Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells. PubMed. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Semantic Scholar. [Link]

  • GSC Online Press. (2024). Exploiting leucine metabolism for therapeutic benefit in acute Myeloid Leukemia. GSC Online Press. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed. [Link]

  • Castillo, L., et al. (1996). An isotopic study of the effect of dietary carbohydrate on the metabolic fate of dietary leucine and phenylalanine. PubMed. [Link]

  • (N.d.). 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Retrieved January 2, 2026, from [Link]

  • Agarwal, N., et al. (2025). Identifying a novel mechanism of L-leucine uptake in Mycobacterium tuberculosis using a chemical genomic approach. eLife. [Link]

  • Han, J. M., et al. (2017). Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction. PubMed. [Link]

  • Richard, N., et al. (2022). Metabolic Fate Is Defined by Amino Acid Nature in Gilthead Seabream Fed Different Diet Formulations. MDPI. [Link]

  • Philipps-Universität Marburg. (2024). A sensational observation: A modified amino acid stops the onset of Parkinson's disease in its early stage. Philipps-Universität Marburg. [Link]

  • Kim, I. Y., et al. (2016). Tracing metabolic flux in vivo: basic model structures of tracer methodology. Experimental & Molecular Medicine. [Link]

  • (N.d.). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. Agency for Toxic Substances and Disease Registry. Retrieved January 2, 2026, from [Link]

  • Rosenthal, J., et al. (1974). Metabolic fate of leucine: a significant sterol precursor in adipose tissue and muscle. PubMed. [Link]

  • Payne, E. M., et al. (2012). L-leucine improves the anemia and developmental defects associated with Diamond-Blackfan anemia and del(5q) MDS by activating the mTOR pathway. Blood. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for Boc-5,5,5-trifluoro-DL-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of Boc-5,5,5-trifluoro-DL-leucine into your peptide sequences. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you, our fellow researchers and drug development professionals, with both the practical steps and the underlying scientific principles to overcome the unique challenges posed by this sterically hindered and electron-deficient amino acid.

Part 1: Foundational Understanding & Initial Diagnosis

This section addresses the fundamental reasons why this compound requires special consideration and how to identify a problematic coupling step.

Q1: Why is coupling this compound significantly more challenging than coupling standard amino acids like Boc-Leucine?

A1: The difficulty arises from a combination of two distinct molecular properties imparted by the trifluoromethyl (CF₃) group:

  • Steric Hindrance: The van der Waals radius of a trifluoromethyl group is significantly larger than that of a methyl group. This increased bulk near the carboxyl group (the site of activation and coupling) physically obstructs the approach of the nucleophilic N-terminal amine of the growing peptide chain, thereby slowing down the rate of amide bond formation. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not potent enough to overcome this steric barrier effectively.[1]

  • Electronic Effects: The three fluorine atoms make the CF₃ group one of the most powerful electron-withdrawing groups in organic chemistry. This has two major consequences:

    • When coupling to the N-terminus of a trifluoroleucine residue: The electron-withdrawing effect deactivates the N-terminal amine, reducing its nucleophilicity and making it a poorer attacker for the incoming activated amino acid. This is often the most challenging step in a synthesis involving this residue.[2]

    • When activating the carboxyl group of this compound: The inductive effect can influence the reactivity of the carboxylate, though the primary challenge remains overcoming the steric bulk.

Q2: What are the primary in-process indicators of an incomplete or failed coupling reaction?

A2: Relying solely on the final analytical data (LC-MS) is inefficient. You must incorporate in-process controls to diagnose failures in real-time.

  • The Kaiser Test (Ninhydrin Test): This is the most common and critical qualitative test. It detects the presence of free primary amines on the resin. A positive Kaiser test (indicated by an intense blue color on the resin beads) after a coupling step is a definitive sign of incomplete acylation.[3][4] Note that N-terminal proline will give a reddish-brown result; for sequences with proline, an alternative like the chloranil test is recommended.[3]

  • TNBS Test (2,4,6-Trinitrobenzenesulfonic Acid): This is another colorimetric test that can detect primary amines, often with higher sensitivity than the Kaiser test. A positive result (orange/red beads) also indicates unreacted amines.

  • Post-Synthesis Mass Spectrometry (LC-MS): Upon completion, the presence of a significant peak corresponding to the mass of a "deletion sequence" (the final peptide minus the trifluoroleucine residue) is a lagging indicator of a past coupling failure. Optimizing in-process controls prevents this outcome.

Part 2: Core Optimization Strategies

If you've identified an incomplete coupling, the following strategies are your primary tools for optimization.

Q3: Standard carbodiimide reagents (DCC, DIC) are failing. Which coupling reagents are recommended for this compound?

A3: For sterically demanding and electronically deactivated amino acids, you must use high-potency in-situ activating reagents. These form highly reactive intermediates that can overcome the higher activation energy of the reaction.

Standard carbodiimides are generally insufficient.[1] The recommended reagents fall into two main classes:

  • Aminium/Uronium Salts: Reagents like HATU , HCTU , and HBTU are the gold standard for difficult couplings.[2][5] HATU, in particular, is often preferred due to its high reactivity and ability to minimize racemization (though racemization is not a concern for the DL-racemic starting material).[2]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective and serve as excellent alternatives to uronium salts.[1][5]

The table below provides a starting point for reagent selection.

Reagent ClassRecommended ReagentEquivalents (AA:Reagent:Base)Pre-activation TimeKey Advantages
Uronium Salts HATU, HCTU1 : 0.95 : 21-5 minutesExtremely high reactivity, considered the "gold standard" for difficult couplings.[2]
Phosphonium Salts PyBOP, PyAOP1 : 1 : 21-5 minutesHighly effective, particularly for N-methyl or other hindered amino acids.[5]
Carbodiimides DCC, DIC1 : 1 : (1 HOBt)N/ANot Recommended for this application due to insufficient reactivity and potential side reactions.[2]
Q4: How should I adjust standard coupling times and temperatures to ensure success?

A4: The kinetics of sterically hindered couplings are significantly slower. Standard coupling times of 45-60 minutes are often insufficient.

  • Increase Reaction Time: A simple and highly effective strategy is to extend the coupling time. For a first attempt, increase the reaction time from the standard 1-2 hours to 4 hours or even overnight.[1] Always monitor completion with a Kaiser test before proceeding.

  • Elevated Temperature (Use with Caution): Gentle heating (e.g., to 40-50°C) can help overcome the activation energy barrier. However, this should be approached cautiously as it can increase the risk of side reactions.

  • Microwave-Assisted Peptide Synthesis (MAPS): If available, a microwave peptide synthesizer is an excellent tool. It uses microwave energy to rapidly heat the reaction, dramatically shortening the required coupling time and often driving difficult couplings to completion where conventional methods fail.[1]

Q5: What is "double coupling" and when is it necessary for this compound?

A5: Double coupling is a robust technique where, after the first coupling reaction, the resin is washed and the entire coupling step is repeated with a fresh solution of activated amino acid and reagents.[2]

This strategy is highly recommended as a default protocol for this compound, especially if a preliminary test coupling shows any sign of difficulty. The rationale is that the first coupling acylates the most accessible sites, while the second coupling, with fresh, highly concentrated reagents, drives the reaction to completion on the remaining, more sterically shielded free amines.

See the Protocols section for a detailed step-by-step guide.

Part 3: Advanced Troubleshooting & Workflow

When core strategies are insufficient, these advanced techniques are required.

Q6: My coupling is still incomplete after double coupling, as confirmed by a positive Kaiser test. What is the next step?

A6: If a double coupling fails, attempting a third coupling is unlikely to succeed and is not recommended. At this point, the unreacted N-terminal amines are likely inaccessible. The correct procedure is to "cap" these unreacted amines.

Capping involves acetylating the remaining free amines with a highly reactive and unhindered agent, typically acetic anhydride, in the presence of a base like DIPEA.[2][3] This permanently blocks them from reacting in subsequent cycles.

Why is capping critical? It prevents the formation of deletion sequences (peptides missing the difficult residue). These deletion sequences are often very similar in mass and chromatographic properties to the desired full-length peptide, making final purification extremely difficult or impossible. Capping ensures that any incomplete sequences are terminated and can be easily separated during HPLC purification.

Q7: I'm observing unexpected side products in my final LC-MS analysis. What are the likely culprits?

A7: While the primary issue with trifluoroleucine is incomplete coupling, over-activation or extended reaction times with potent reagents can sometimes lead to side reactions.

  • N-acylurea Formation: If using carbodiimides (not recommended), the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the chain. This is a key reason to use aminium or phosphonium reagents.[6]

  • Diacylation: In rare cases with extremely powerful acylating agents, the amide nitrogen of a previously coupled residue can be acylated.[6]

  • Racemization: While you are using a DL-mixture, it is crucial to note that for chiral fluorinated amino acids, the use of potent coupling reagents and extended reaction times increases the risk of epimerization. This occurs via the formation of a symmetric oxazolone intermediate.[6] Adding an auxiliary nucleophile like HOBt or Oxyma Pure can help suppress this, although they are already components of many modern coupling reagents.

The workflow diagram below illustrates the decision-making process for troubleshooting coupling reactions with this compound.

G start Start: Couple Boc-5,5,5-TFL kaiser1 Perform Kaiser Test start->kaiser1 wash_deprotect Wash & Proceed to Next Deprotection Step kaiser1->wash_deprotect  Negative (Complete) double_couple Perform Second Coupling (Double Couple) kaiser1->double_couple Positive (Incomplete)   end Problematic Coupling Resolved. Proceed with Synthesis. kaiser2 Perform Kaiser Test double_couple->kaiser2 kaiser2->wash_deprotect  Negative (Complete) cap Cap with Acetic Anhydride kaiser2->cap Positive (Incomplete)   cap->end

Caption: Troubleshooting workflow for difficult couplings.

Part 4: Experimental Protocols

These protocols provide detailed, actionable steps for the key strategies discussed.

Protocol 1: High-Potency Single Coupling (HATU)
  • Resin Preparation: Following the standard deprotection of the N-terminal Boc group on the resin-bound peptide (e.g., with 50% TFA in DCM), wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (5x).[7]

  • Activation Solution: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF. Add DIPEA (8 equivalents) to the solution.

  • Pre-activation: Allow the activation solution to stand for 1-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution to the washed resin. Agitate via nitrogen bubbling or orbital shaking for at least 4 hours.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for completion.[3]

Protocol 2: Double Coupling Procedure
  • First Coupling: Perform steps 1-4 from Protocol 1, but with a coupling time of 2 hours.

  • Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (5x).

  • Second Coupling: Prepare a fresh activation solution as described in Protocol 1, steps 2-3.

  • Reaction: Add the new solution to the resin and agitate for an additional 2 hours.

  • Final Wash & Monitoring: Drain the vessel, wash the resin with DMF (5x), and perform a final Kaiser test to confirm completion.

Protocol 3: Capping Unreacted Amines
  • Indication: This protocol is used only after a double coupling has failed, as confirmed by a positive Kaiser test.

  • Wash: Wash the resin thoroughly with DMF (5x) to remove all residual coupling reagents.

  • Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Confirmation: Wash the resin thoroughly with DMF (5x) and perform a final Kaiser test. The result should now be negative, indicating all free amines have been successfully capped.

References
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylated Amino Acid Incorporation.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTec. Coupling Reagents.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • BOC Sciences. BOC-Amino Acids.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. 5,5,5-Trifluoro-ʟ-leucine, N-t-Boc derivative.
  • Biosynth. 5,5,5-Trifluoro-DL-leucine.
  • Sigma-Aldrich. 5,5,5-Trifluoro-DL-leucine.
  • ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
  • ResearchGate. Analytical Methods for Solid Phase Peptide Synthesis.
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • ResearchGate. Common side reactions in peptide synthesis occurring on resin (a and b)....

Sources

Technical Support Center: Navigating Peptide Synthesis with Boc-5,5,5-trifluoro-DL-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis utilizing Boc-5,5,5-trifluoro-DL-leucine (Boc-Tfl-Leu). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of this unique fluorinated amino acid into peptide sequences. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group presents specific challenges, primarily concerning the preservation of stereochemical integrity. This resource provides in-depth, field-proven insights to help you mitigate common side reactions and achieve successful synthesis outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered when working with Boc-Tfl-Leu in a practical question-and-answer format.

Q1: My peptide containing 5,5,5-trifluoro-DL-leucine shows significant racemization. What is the underlying cause, and how can I prevent it?

A1: The primary cause of racemization is the increased acidity of the α-proton on the trifluoro-leucine residue. The potent electron-withdrawing effect of the trifluoromethyl (CF₃) group makes this proton more susceptible to abstraction under basic conditions commonly found in peptide coupling steps. This leads to the formation of a planar enolate or a 5(4H)-oxazolone intermediate, which can be protonated from either face, resulting in a loss of stereochemical purity.[1]

Troubleshooting & Mitigation Strategies:

  • Coupling Reagent Selection is Critical: Avoid using carbodiimides like DCC or DIC alone, as they are known to promote racemization. Opt for aminium/uronium salt-based coupling reagents, which are generally more effective at suppressing racemization.[2][3] HATU is often considered the gold standard for difficult couplings, with HBTU and HCTU also being excellent choices.[3][4][5]

  • Utilize Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-derivative, HOAt, can significantly suppress racemization by forming active esters that are less prone to oxazolone formation.[2]

  • Control the Base: The choice and stoichiometry of the base used for neutralization and coupling are crucial. Use a hindered base like diisopropylethylamine (DIEA) and avoid excess amounts. Some studies suggest that weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial in minimizing racemization.[4]

  • Lower the Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can help to reduce the rate of racemization.

Table 1: Illustrative Racemization Levels with Different Coupling Reagents

Disclaimer: The following data is representative of trends observed for racemization-prone amino acids and should be used as a guideline. Actual values for this compound may vary.

Coupling ReagentAdditiveBaseTypical % D-isomer (Illustrative)Reference
DICNoneDIEA10-20%[2]
DICHOBtDIEA2-5%[2]
HBTUHOBtDIEA<1-2%[3]
HATUHOAtDIEA<1%[3]

Diagram 1: Mechanism of Racemization via Oxazolone Formation

racemization_mechanism Activated_AA Activated Boc-Tfl-Leu Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_AA->Oxazolone Intramolecular cyclization Enolate Enolate Anion (Achiral) Oxazolone->Enolate + Base - H⁺ Enolate->Oxazolone + H⁺ Coupling_L Coupling with Amine (Desired L-Peptide) Enolate->Coupling_L Attack from one face Coupling_D Coupling with Amine (Undesired D-Peptide) Enolate->Coupling_D Attack from opposite face

Caption: Racemization pathway via the formation of a planar oxazolone intermediate.

Q2: I'm observing low coupling efficiency when adding the next amino acid to the Tfl-Leu residue. What could be the problem?

A2: The electron-withdrawing nature of the trifluoromethyl group not only affects the α-carbon but also deactivates the N-terminal amine of the Tfl-Leu residue after Boc deprotection. This reduced nucleophilicity can lead to incomplete coupling of the subsequent amino acid.

Troubleshooting & Mitigation Strategies:

  • Use a More Potent Coupling Reagent: As with the initial coupling of Boc-Tfl-Leu, employing a high-potency coupling reagent like HATU or HCTU is recommended for the subsequent coupling step.

  • "Double Coupling": Perform the coupling reaction twice. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents. Monitor the completion of each coupling using a Kaiser test.

  • "Capping": If double coupling is still ineffective, "cap" the unreacted amines by treating the resin with an acetylating agent like acetic anhydride. This will prevent the formation of deletion sequences and simplify the final purification.

  • Synthesize a Dipeptide Building Block: A highly effective strategy is to synthesize a dipeptide of the form Boc-Tfl-Leu-Xaa-OH or Boc-Tfl-Leu-Xaa-OMe in solution phase, where Xaa is the next amino acid in the sequence. This dipeptide can then be purified and incorporated into the solid-phase synthesis, bypassing the difficult on-resin coupling step.

Protocol 1: Solution-Phase Synthesis of a Boc-Tfl-Leu-Ala-OMe Dipeptide

This protocol provides a general method for the synthesis of a protected dipeptide, which can then be used in solid-phase peptide synthesis.

Materials:

  • This compound (1.0 eq.)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.05 eq.)

  • HATU (1.1 eq.)

  • Diisopropylethylamine (DIEA) (2.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up and purification reagents (1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Preparation of H-Ala-OMe (free base):

    • Suspend H-Ala-OMe·HCl in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add DIEA (1.05 eq.) dropwise and stir for 20 minutes at 0 °C.

  • Activation of Boc-Tfl-Leu:

    • In a separate flask, dissolve this compound and HATU in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add DIEA (1.15 eq.) and stir for 5 minutes.

  • Coupling Reaction:

    • Add the prepared H-Ala-OMe solution to the activated Boc-Tfl-Leu solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica gel.

Q3: How can I accurately determine the extent of racemization in my final peptide?

A3: The most reliable method is to hydrolyze the peptide to its constituent amino acids and then analyze the enantiomeric ratio of the 5,5,5-trifluoro-leucine using a chiral chromatography technique.

Protocol 2: Analysis of Enantiomeric Purity by Peptide Hydrolysis and Chiral GC-MS

This protocol provides a general framework. Optimization for your specific peptide and equipment may be necessary.

Part A: Peptide Hydrolysis

  • Place 1-2 mg of the crude peptide in a hydrolysis tube.

  • Add 500 µL of 6 M HCl.

  • Seal the tube under vacuum or flush with argon.

  • Heat the sample at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or by lyophilization.

Part B: Derivatization for GC-MS

This is a critical step to make the amino acids volatile for GC analysis. A common method is esterification followed by acylation.

  • Esterification: Add 1 mL of 2N HCl in isopropanol to the dried hydrolysate. Heat at 100 °C for 30 minutes. Evaporate the solvent.

  • Acylation: Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 100 °C for 15 minutes. Evaporate the solvent and redissolve in a suitable solvent for injection (e.g., ethyl acetate).

Part C: Chiral GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A chiral capillary column, such as Chirasil-L-Val.[1][6]

  • Oven Program: A temperature gradient will be necessary to separate the derivatized amino acids. A typical program might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C).

  • Analysis:

    • Inject a racemic standard of derivatized D/L-5,5,5-trifluoro-leucine to determine the retention times for both enantiomers.

    • Inject the derivatized peptide hydrolysate.

    • Integrate the peak areas for the L- and D-enantiomers to calculate the enantiomeric excess (% ee).

Diagram 2: Workflow for Enantiomeric Purity Analysis

enantiomeric_purity_workflow Start Crude Peptide Hydrolysis Peptide Hydrolysis (6M HCl, 110°C, 24h) Start->Hydrolysis Derivatization Amino Acid Derivatization (e.g., Esterification & Acylation) Hydrolysis->Derivatization GCMS Chiral GC-MS Analysis Derivatization->GCMS Data Data Analysis (Peak Integration) GCMS->Data Result Enantiomeric Excess (% ee) Data->Result

Sources

Technical Support Center: Purification of Peptides Containing 5,5,5-Trifluoroleucine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of peptides incorporating 5,5,5-trifluoroleucine (TFL). The inclusion of TFL, a highly hydrophobic leucine analog, is a powerful strategy for enhancing the thermal stability and modulating the bioactivity of peptides.[1][2] However, the very properties that make TFL a valuable tool in peptide design introduce significant challenges in purification, primarily driven by increased hydrophobicity and a strong tendency for aggregation.[3]

This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, problem-solving advice in our Troubleshooting section. We will delve into the causality behind experimental choices, ensuring you can not only solve immediate purification issues but also rationally design robust purification protocols for your novel TFL-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What makes peptides containing 5,5,5-trifluoroleucine so difficult to purify by RP-HPLC?

The primary challenge stems from the trifluoromethyl (-CF3) group. This moiety dramatically increases the hydrophobicity of the leucine side chain, creating a "superhydrophobic" effect.[3] This leads to two main experimental difficulties:

  • Peptide Aggregation: TFL-containing peptides have a strong tendency to self-assemble and aggregate to minimize their contact with aqueous environments.[3] This can result in poor solubility, the formation of gels, irreversible adsorption to the column's stationary phase, and the appearance of broad, misshapen, or even splitting peaks during HPLC.[3][4]

  • Extreme Retention: The enhanced hydrophobicity causes very strong interactions with traditional reversed-phase stationary phases (like C18), leading to long retention times and requiring high concentrations of organic solvent for elution. This can compromise resolution and peak shape.

Q2: How should I approach dissolving my TFL-peptide before injection? It won't dissolve in standard aqueous buffers.

This is a critical first step. Injecting a poorly dissolved or aggregated sample is a primary cause of purification failure.

  • Initial Assessment: First, attempt to dissolve a small amount of the peptide in your initial mobile phase (e.g., 5-10% Acetonitrile in water with 0.1% TFA).[5][6] Sonication or gentle warming (<40°C) can aid dissolution.[5]

  • Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is often necessary before diluting with the aqueous mobile phase.[5] Be mindful that high concentrations of DMSO can cause peak distortion.

  • Disaggregating Agents: For severe aggregation, pre-treatment with a mixture of trifluoroacetic acid (TFA) and a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be highly effective at breaking up pre-existing aggregate seeds.[3] Caution: HFIP is corrosive and can affect the longevity of some HPLC components. Always consult your system's manual.

A generalized workflow for solubility testing is provided below.

Protocol 1: Pre-Purification Solubility Testing and Sample Preparation

  • Aliquot: Place 0.5-1.0 mg of your lyophilized TFL-peptide into a low-bind microcentrifuge tube.

  • Test Aqueous Solubility: Add 100 µL of sterile, deionized water. Vortex. If not dissolved, add 1 µL of 10% TFA. Vortex. If still not dissolved, proceed to the next step.

  • Test Organic Co-solvents: To a fresh aliquot, add 20-50 µL of DMSO. Vortex until fully dissolved. Then, slowly add your aqueous mobile phase (e.g., 95% Water/5% ACN/0.1% TFA) dropwise while vortexing to reach the desired final concentration (typically 1-2 mg/mL).[6] Observe for any precipitation.

  • Disaggregation (if necessary): For peptides that form gels or precipitates immediately, dissolve 1-5 mg of the peptide in a glass vial with a mixture of TFA/HFIP.[3] Vortex until dissolved and incubate for 1-4 hours.[3] Evaporate the solvent under a stream of nitrogen and then proceed with step 3 for redissolution.

  • Filtration: Before injection, always filter your sample through a 0.22 or 0.45 µm syringe filter compatible with your solvents to remove any particulate matter.

Q3: How do I select the right HPLC column for my TFL-peptide?

Column selection requires balancing retention, resolution, and peak shape. While C18 is the workhorse of peptide purification, it may be too retentive for TFL-peptides.

Column Type Stationary Phase Best For... Rationale & Considerations
Standard C18 (Octadecylsilane)Peptides with low to moderate TFL content or overall lower hydrophobicity.Provides high retention and resolving power. May cause excessive retention and poor peak shape for very hydrophobic TFL-peptides.[7] A wide-pore (300 Å) format is essential for peptides to prevent restricted diffusion.[8][9]
Less Retentive C8 (Octylsilane) or C4 (Butylsilane)Highly hydrophobic TFL-peptides that are too strongly retained on C18.The shorter alkyl chains reduce hydrophobic interactions, allowing the peptide to elute with lower organic solvent concentrations, which can improve peak shape.[7][10]
Alternative Selectivity Phenyl-HexylTFL-peptides where C18/C8/C4 phases provide poor resolution of impurities.Offers alternative selectivity through π-π interactions with aromatic residues, which can change the elution order of closely related species.
Fluorinated Phase Fluoro-alkyl (e.g., C8-F17)Gaining unique selectivity for fluorinated vs. non-fluorinated species.Can provide enhanced retention and separation for fluorinated compounds.[11][12][13] Often requires "hetero-pairing" with a hydrogenated eluent (like Acetonitrile) for optimal results.[14]

A decision-making workflow for column selection is illustrated below.

G cluster_start Start: TFL-Peptide Purification cluster_eval Evaluation cluster_outcomes Outcomes & Actions Start Initial Analytical Scout Run (e.g., on a standard C18, 300Å column) Eval Evaluate Chromatogram: - Good Peak Shape? - Elutes before 80% ACN? - Good Resolution? Start->Eval Run Gradient Good Outcome: Good Separation Action: Proceed to preparative scale with same column chemistry. Eval->Good Yes PoorShape Outcome: Broad Peak / Late Elution Action: Switch to less retentive column (C8 or C4). Eval->PoorShape No (Poor Shape/Retention) PoorRes Outcome: Co-eluting Impurities Action: Try alternative selectivity (Phenyl-Hexyl or Fluorinated Phase). Eval->PoorRes No (Poor Resolution)

Caption: Decision tree for initial column selection.

Q4: What mobile phase composition and gradient strategy should I use?

The standard mobile phase for peptide purification is a mixture of water (Solvent A) and acetonitrile (ACN, Solvent B), both containing an ion-pairing agent.[15]

  • Ion-Pairing Agent: 0.1% Trifluoroacetic Acid (TFA) is most common. It protonates acidic groups, pairs with basic residues, and masks silanol interactions on the silica support, leading to sharper peaks.[7][] For LC-MS applications where TFA causes signal suppression, 0.1% formic acid can be used, though it may result in broader peaks.[7][17]

  • Gradient: A shallow gradient is crucial for resolving complex mixtures.[7] A common mistake is using too steep a gradient. For a new TFL-peptide, start with a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) on an analytical column.[15] Once the approximate elution percentage is known, optimize the separation with a much shallower gradient around that point (e.g., a slope of 0.25-0.5% per minute).[7]

  • Fluorinated Alcohols: In some cases, adding a small percentage of a fluorinated alcohol, like 2,2,2-trifluoroethanol (TFE), to the mobile phase can improve separation, reflecting the "fluorophilicity" of the TFL-peptide.[11] This strategy is most effective when pairing a standard hydrocarbon column (like C18) with a fluorinated eluent.[14]

Troubleshooting Guide

This section addresses specific, common problems encountered during the HPLC purification of TFL-peptides.

G A Problem: Broad or Tailing Peaks Potential Causes: - Peptide Aggregation - Mass Overload - Secondary Interactions (silanols) - Sub-optimal Mobile Phase pH A_Sol Solutions: - Pre-treat sample with HFIP/TFA[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGqAFUc3hgHzwDWGYc8yFe0KaTZj3aGXqV3nekrymlMwX5kgyWlaz-XuIZ1jUHvb76rhGWs-wlFEG1K83NORBAqwiK9MEzGX-EEX1WQIFkOo3DU-YSBRHruXL4o9nCi99w_Ssw6S2-9Qbqn-gdyJL9Ty-CCtwL8xBL6Pu7yITTWIsGz_P9pJ5UKIvZ3ohEPcyOFRBS4hIgSaQH_-D-u9QrCTGc%3D)] - Reduce injection mass[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4Wg0ac2K1duNhjMALgABMa6GXv2pRQVHV6zy3VQiEppSq8yMiYW3LsWBLhPNrhV9MHWjashlWkCYRg07F30rdREzku-75HQ4UbWaWq7LeKesQMXZxLKwQdvY7aY7QJJDJzgMtqZgYytgm8PHKGhnVUIGHtRveK1VIIWxCMHdhR2m2itrwnkLHcA5zgOng-Z2OZ4Rt3DS5lmfUWULj9UWfPryHITKT_coytXCp3bujH4sM7JUC7wne)] - Ensure 0.1% TFA in mobile phase[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4KYhRZ7k0gfjXO0tyLedMetffw8KNUu-C-mjuuyFkLHPgpjwdDtMdLhPF-qrOiiTULaesfSSQu9q2ADdp4HPBpG0SAA3AruTfvfzUv-oPMPHS8g64jJgmmXBf6it74WuhiMZI8sEDgzqjkMT-7uM%3D)] - Use high-purity silica column A->A_Sol B Problem: No Peak / Sample Lost Potential Causes: - Irreversible Adsorption - Poor Solubility / Precipitation - Peptide is too Hydrophobic (not eluting) B_Sol Solutions: - Improve sample prep (see Protocol 1) - Use a less retentive column (C4)[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4KYhRZ7k0gfjXO0tyLedMetffw8KNUu-C-mjuuyFkLHPgpjwdDtMdLhPF-qrOiiTULaesfSSQu9q2ADdp4HPBpG0SAA3AruTfvfzUv-oPMPHS8g64jJgmmXBf6it74WuhiMZI8sEDgzqjkMT-7uM%3D)] - Run a high-organic 'strip' gradient (e.g., to 100% Isopropanol) B->B_Sol C Problem: Poor Resolution Potential Causes: - Gradient is too steep - Wrong Column Selectivity - High System Dead Volume C_Sol Solutions: - Decrease gradient slope (e.g., 0.5%/min)[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4KYhRZ7k0gfjXO0tyLedMetffw8KNUu-C-mjuuyFkLHPgpjwdDtMdLhPF-qrOiiTULaesfSSQu9q2ADdp4HPBpG0SAA3AruTfvfzUv-oPMPHS8g64jJgmmXBf6it74WuhiMZI8sEDgzqjkMT-7uM%3D)] - Try a different column (e.g., Phenyl-Hexyl)[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFHrPgW_EOac4_jjXTP2MCyE8HWIS0LUpg859-KFnKhZC6CU40u9lWwgrdkbsUl4z_p-fbkAnq6epTSvGlZzLOq6AvZUXJM3OserutnWWayyspAnP-loqndK-1axvhfcyxf7rjT-BtKJryHYl-pTjdNi9kLlo19Z_6lTCUeRVUFE1COjfmhJCt7J3tRhKJT9lbtXwflbBd8AUSGcIZtRzzXCNObmf0Z88XA0nCpAc22Aw5CISH6K8gx29ndlXxpUwJ8VLr7WA%3D%3D)] - Check tubing and connections C->C_Sol

Sources

Technical Support Center: Strategies for Preventing Aggregation in the SPPS of Trifluoroleucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges of aggregation during the solid-phase peptide synthesis (SPPS) of peptides incorporating trifluoroleucine. Our approach is grounded in extensive field experience and established scientific principles to empower you to overcome synthesis difficulties and achieve higher purity and yields.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in SPPS and why is it a concern?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets. When peptide chains aggregate, the N-terminus can become sterically hindered or buried within the aggregated structure, making it inaccessible for subsequent deprotection and coupling reactions. This can result in a range of issues, from a subtle decrease in reaction rates to a complete failure of the synthesis. The consequences of on-resin aggregation include lower crude peptide purity due to deletion sequences (n-1, n-2, etc.), reduced overall yield, and significant challenges in the final purification of the target peptide.

Q2: Why are trifluoroleucine-containing peptides particularly prone to aggregation?

A2: Trifluoroleucine (Tfl) is an analog of leucine where the three hydrogen atoms of the terminal methyl group are replaced by fluorine atoms. This substitution imparts unique properties that can significantly increase the propensity for aggregation during SPPS:

  • Superhydrophobicity: The trifluoromethyl group is intensely hydrophobic, much more so than a standard methyl or isopropyl group.[1] This "superhydrophobicity" drives the peptide chains to associate with each other to minimize their interaction with the polar synthesis solvent (e.g., DMF).[1]

  • Fluorous Interactions: While not as strong as hydrophobic interactions in an aqueous environment, the fluorine atoms on Tfl can participate in favorable fluorous-fluorous interactions, further promoting the self-association of peptide chains.[2]

  • Increased Helical Propensity: In some contexts, fluorinated amino acids can stabilize helical structures. While this can be a desirable feature in the final peptide, on-resin formation of stable secondary structures can contribute to aggregation and difficult synthesis.

Q3: What are the visual and analytical signs of on-resin aggregation?

A3: Identifying aggregation early in the synthesis is crucial for successful troubleshooting. Here are some key indicators:

  • Poor Resin Swelling: A noticeable shrinking of the resin bed in batch synthesis is a classic sign of aggregation. The interconnected peptide chains cause the resin beads to collapse.

  • Incomplete Reactions: Positive results from colorimetric tests like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines like proline) after a coupling step indicate the presence of unreacted free amines, a common consequence of aggregation.[3]

  • Slow Deprotection/Coupling: A significant increase in the time required for Fmoc deprotection or the subsequent amino acid coupling can be an early warning sign of aggregation.

  • False-Negative Colorimetric Tests: In cases of severe aggregation, the N-terminal amines may be so deeply buried within the aggregate that they are inaccessible to the colorimetric reagents, leading to a false-negative result (e.g., a colorless result with the Kaiser test) even though the coupling was incomplete.

  • Analytical Confirmation: Upon cleavage and analysis by mass spectrometry, the presence of a series of deletion sequences (e.g., M-14, M-28, etc., corresponding to the mass of the missing amino acid) is a definitive indicator of aggregation-induced synthesis problems.

Troubleshooting and Optimization Guide

This section provides a systematic approach to troubleshooting aggregation issues when synthesizing trifluoroleucine-containing peptides.

Issue 1: Incomplete Coupling of the Amino Acid Following Trifluoroleucine

Symptoms:

  • Positive Kaiser test after coupling the subsequent amino acid.

  • Presence of a significant (M + mass of trifluoroleucine) peak in the final mass spectrum, indicating a deletion.

Causality: The introduction of the highly hydrophobic trifluoroleucine has initiated on-resin aggregation, sterically hindering the N-terminus of the trifluoroleucine residue and preventing efficient coupling of the next amino acid.

Recommended Solutions:

  • Double Coupling: This is the simplest first step. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid.

  • Use a More Potent Coupling Reagent: If double coupling is insufficient, switch to a more reactive coupling reagent.

    Coupling ReagentClassKey Advantages
    HBTU/TBTU AminiumWidely used, efficient, and cost-effective.[4]
    HATU AminiumMore reactive than HBTU, especially for hindered couplings.[5]
    COMU AminiumSimilar reactivity to HATU but with non-explosive byproducts, making it safer.[4]
    PyBOP PhosphoniumA strong coupling reagent, often effective for difficult sequences.
    PyBrOP PhosphoniumHighly reactive, particularly useful for coupling to N-methyl amino acids and other sterically hindered residues.[4]
  • Increase Reaction Temperature: For automated synthesizers that allow for temperature control, increasing the coupling temperature to 40-60°C can significantly enhance reaction kinetics and help disrupt forming aggregates.

Issue 2: General Synthesis Failure After Incorporating Multiple Trifluoroleucine Residues

Symptoms:

  • Persistent positive Kaiser tests throughout the remainder of the synthesis.

  • A complex mixture of deletion products upon final analysis.

  • Noticeable shrinking of the resin.

Causality: The cumulative hydrophobicity of multiple trifluoroleucine residues has led to severe on-resin aggregation, effectively terminating the synthesis.

Recommended Solutions:

This situation requires a more proactive and strategic approach to disrupt the underlying causes of aggregation.

  • Incorporate Backbone Protection: The most effective strategy to combat severe aggregation is to introduce a chemical modification that disrupts the inter-chain hydrogen bonding.

    • Pseudoproline Dipeptides: If your sequence contains a Serine (Ser) or Threonine (Thr) residue within 6-8 amino acids of the trifluoroleucine, consider replacing it and the preceding amino acid with a commercially available pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.[6]

    • Hmb/Dmb Protected Amino Acids: For other residues, incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of an amino acid near the trifluoroleucine can effectively block hydrogen bond formation.[1]

  • Utilize a "Magic Mixture" of Solvents: A solvent mixture of N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio can improve the solvation of the peptide-resin complex and reduce aggregation.[7]

  • Add Chaotropic Agents: Adding chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (KSCN) to the coupling and/or deprotection solutions can disrupt secondary structures. However, this should be used with caution as it can sometimes interfere with coupling efficiency.

Visualizing the Problem and Solution

Diagram 1: The Mechanism of On-Resin Peptide Aggregation

Aggregation cluster_resin Solid Support (Resin) cluster_synthesis Peptide Elongation cluster_solution Preventative Strategies Resin Resin Bead Start Growing Peptide Chain (Solvated) Tfl Addition of Trifluoroleucine (Tfl) Start->Tfl Hydrophobic Residue Aggregate Aggregated State (Insoluble) Tfl->Aggregate Interchain H-bonding & Fluorous Interactions Failure Synthesis Failure (Incomplete Coupling) Aggregate->Failure Backbone Backbone Protection (e.g., Pseudoproline) Aggregate->Backbone Disrupts H-bonds Solvent Optimized Solvents ('Magic Mixture') Aggregate->Solvent Improves Solvation

Caption: A flowchart illustrating the progression from a solvated peptide chain to an aggregated state upon the introduction of trifluoroleucine, and the points at which preventative strategies can be applied.

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual coupling of an Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide to disrupt aggregation.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

  • Coupling: Add DIPEA (6 equivalents) to the activation mixture and immediately add the solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a TNBS (trinitrobenzenesulfonic acid) test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, allow the reaction to proceed for another hour.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and proceed with the synthesis of the next amino acid.

Protocol 2: Disaggregation of a Purified Trifluoroleucine-Containing Peptide

Symptoms: The lyophilized peptide powder is insoluble in aqueous buffers or forms a gel.

Causality: The "superhydrophobic" nature of the trifluoroleucine residues is causing the peptide to aggregate in solution.[1]

  • Initial Dissolution: Weigh a small amount (1-2 mg) of the lyophilized peptide into a clean glass vial. Add a minimal volume of neat trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP) to dissolve the peptide. Vortex until a clear solution is obtained. Caution: TFA and HFIP are corrosive and should be handled in a fume hood with appropriate PPE.

  • Incubation: Allow the solution to stand at room temperature for 1-2 hours to ensure complete disaggregation.

  • Solvent Removal: Gently evaporate the TFA or HFIP under a stream of nitrogen or argon gas.

  • Re-dissolution: Attempt to dissolve the dried peptide in the desired aqueous buffer. If solubility is still an issue, consider first dissolving the peptide in a small amount of an organic co-solvent like DMSO or acetonitrile before slowly adding the aqueous buffer dropwise while vortexing.

Diagram 2: Troubleshooting Workflow for Aggregation in Tfl-Peptide SPPS

Troubleshooting Start Start SPPS of Tfl-containing peptide Monitor Monitor Synthesis: - Resin Swelling - Colorimetric Tests Start->Monitor NoAgg No Signs of Aggregation Monitor->NoAgg Negative AggSigns Signs of Aggregation Monitor->AggSigns Positive Continue Continue Synthesis NoAgg->Continue Continue->Start Troubleshoot Implement Troubleshooting Strategy AggSigns->Troubleshoot DoubleCouple 1. Double Couple 2. Use Stronger Coupling Reagent (HATU) Troubleshoot->DoubleCouple Mild Aggregation MagicMix Use 'Magic Mixture' (DMF/DCM/NMP) Troubleshoot->MagicMix Moderate Aggregation BackboneProt Incorporate Backbone Protection (Pseudoproline/Hmb) Troubleshoot->BackboneProt Severe Aggregation Reassess Re-evaluate Synthesis DoubleCouple->Reassess MagicMix->Reassess BackboneProt->Reassess Success Synthesis Successful Reassess->Success Improved Failure Synthesis Fails: Consider Resynthesis with Proactive Strategy Reassess->Failure No Improvement

Caption: A decision tree for troubleshooting aggregation during the SPPS of trifluoroleucine-containing peptides.

References

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

  • Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S). NIH. [Link]

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. PMC. [Link]

  • Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chemical Communications (RSC Publishing). [Link]

  • Amino acid protecting groups. THE GPM. [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC. [Link]

  • Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. ACS Publications. [Link]

  • Peptide Synthesis and Protecting Groups. Coconote. [Link]

  • Protecting Groups in Peptide Synthesis. PubMed. [Link]

  • Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed. [Link]

  • Rapid Flow-Based Peptide Synthesis. Sci-Hub. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Rational development of a strategy for modifying the aggregatibility of proteins. PMC. [Link]

  • opn2EXPERTS – Eco-friendly TFA-free solid-phase peptide synthesis. opnme.com. [Link]

  • Continuous flow brings SPPS to a new level. Vapourtec. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • Solvents and General reagents for SPPS. Aapptec Peptides. [Link]

  • Commonly Used Colorimetric Reagents in SPPS peptide solutions. Dilun Biotechnology. [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P). IRIS - Unibo. [Link]

  • Peptide Synthesis | Solid-Phase | SPPS. Vapourtec Ltd. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-5,5,5-trifluoro-DL-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from 5,5,5-trifluoro-DL-leucine. Incomplete deprotection can be a significant roadblock in a synthetic workflow, leading to impure products and reduced yields. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues effectively.

Introduction to the Challenge

The Boc group is a widely used amine protecting group in organic synthesis due to its stability in various conditions and its relatively straightforward removal under acidic conditions.[1][] However, the presence of the electron-withdrawing trifluoromethyl group in 5,5,5-trifluoro-DL-leucine can influence the electronic environment of the molecule, potentially impacting the lability of the Boc group. Incomplete deprotection results in a mixture of the desired free amine and the unreacted Boc-protected starting material, complicating purification and subsequent reactions.

This guide will walk you through a systematic approach to troubleshooting, from initial problem identification to advanced optimization strategies.

Troubleshooting Guide: Diagnosing and Resolving Incomplete Deprotection

This section provides a structured approach to identifying the root cause of incomplete Boc deprotection and implementing effective solutions.

Question: My reaction shows incomplete removal of the Boc group from 5,5,5-trifluoro-DL-leucine. How do I troubleshoot this?

Answer:

Incomplete deprotection is a common issue that can often be resolved by systematically evaluating and optimizing your reaction conditions. Follow the logical progression outlined below to diagnose and address the problem.

Step 1: Confirming Incomplete Deprotection

First, it is crucial to reliably confirm that the deprotection is indeed incomplete. Several analytical techniques can be used for this purpose.

  • Thin-Layer Chromatography (TLC): This is a quick and cost-effective method to monitor the progress of your reaction.[3][4] The deprotected product, being a free amine, is more polar than the Boc-protected starting material and will therefore have a lower Retention Factor (Rf) value.[3] An incomplete reaction will show two distinct spots corresponding to both the starting material and the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative assessment of the reaction mixture, allowing you to determine the relative amounts of starting material and product.[4][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a definitive method to confirm Boc deprotection. The most telling sign is the disappearance of the characteristic singlet peak of the nine equivalent protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[6][7]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the presence of both the protected and deprotected species by their respective molecular weights.[6]

Step 2: Investigating Potential Causes and Implementing Solutions

Once incomplete deprotection is confirmed, consider the following potential causes and their corresponding solutions.

dot graph "Troubleshooting_Incomplete_Boc_Deprotection" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=record, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Start: Incomplete Deprotection Confirmed", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents [label="Step 2.1: Reagent Quality & Concentration | {Is the acid (e.g., TFA) fresh and anhydrous? | Is the concentration sufficient?}"]; check_time_temp [label="Step 2.2: Reaction Time & Temperature | {Was the reaction time adequate? | Was the temperature appropriate?}"]; check_solvent [label="Step 2.3: Solvent & Solubility | {Is the substrate fully dissolved? | Is the solvent appropriate for the reaction?}"]; check_sterics [label="Step 2.4: Steric Hindrance | Is the Boc group sterically hindered?"]; solution_reagents [label="Solution: Reagents | {Use fresh, anhydrous acid. | Increase acid concentration (e.g., 20% to 50% TFA).}", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_time_temp [label="Solution: Time & Temperature | {Extend reaction time and monitor by TLC/HPLC. | Increase temperature (e.g., from 0°C to room temperature).}", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_solvent [label="Solution: Solvent | {Ensure complete dissolution; may require solvent optimization. | Consider alternative solvents like 4M HCl in dioxane.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_sterics [label="Solution: Sterics | {Consider stronger deprotection conditions or longer reaction times.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Successful Deprotection", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> check_reagents; check_reagents -> solution_reagents [label="No"]; solution_reagents -> check_time_temp; check_reagents -> check_time_temp [label="Yes"]; check_time_temp -> solution_time_temp [label="No"]; solution_time_temp -> check_solvent; check_time_temp -> check_solvent [label="Yes"]; check_solvent -> solution_solvent [label="No"]; solution_solvent -> check_sterics; check_solvent -> check_sterics [label="Yes"]; check_sterics -> solution_sterics [label="No"]; solution_sterics -> end; check_sterics -> end [label="Yes"]; } "Troubleshooting workflow for incomplete Boc deprotection."

Table 1: Common Deprotection Conditions and Troubleshooting Adjustments

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Acid 20-50% TFA in DCMIncrease concentration to 50-95% TFA.[8][9]A higher acid concentration increases the rate of the acid-catalyzed deprotection.[10]
4M HCl in 1,4-DioxaneConsider as an alternative to TFA.[8]Provides a different acidic environment that may be more effective for certain substrates.
Reaction Time 0.5 - 2 hoursExtend to 4 hours or longer, monitoring progress.[11]Some substrates, especially those with steric hindrance, require longer times for complete reaction.[11]
Temperature 0 °C to Room Temp.Increase to room temperature or slightly warm if substrate is stable.[8]Higher temperatures can increase the reaction rate.
Solvent Dichloromethane (DCM)Ensure complete solubility.Incomplete dissolution will lead to an incomplete reaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc deprotection using Trifluoroacetic Acid (TFA)?

The deprotection of the Boc group with a strong acid like TFA is an acid-catalyzed elimination reaction that proceeds in several steps.[1][10]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[10][12]

  • Carbocation Formation: The protonated group becomes unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[12][13]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release carbon dioxide gas and the free amine.[12][13]

  • Salt Formation: The newly formed free amine is then protonated by the excess TFA in the reaction mixture to form its trifluoroacetate salt.[10][12]

dot graph "Boc_Deprotection_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes boc_protected [label="Boc-Protected Amine"]; protonation [label="Protonation of Carbonyl Oxygen\n(+ H⁺ from TFA)"]; protonated_intermediate [label="Protonated Intermediate"]; cleavage [label="Cleavage"]; carbocation [label="tert-Butyl Cation"]; carbamic_acid [label="Carbamic Acid Intermediate"]; decarboxylation [label="Decarboxylation"]; co2 [label="CO₂"]; free_amine [label="Free Amine"]; salt_formation [label="Protonation by excess TFA"]; amine_salt [label="Amine TFA Salt"];

// Edges boc_protected -> protonation; protonation -> protonated_intermediate; protonated_intermediate -> cleavage; cleavage -> carbocation; cleavage -> carbamic_acid; carbamic_acid -> decarboxylation; decarboxylation -> co2; decarboxylation -> free_amine; free_amine -> salt_formation; salt_formation -> amine_salt; } "Mechanism of TFA-mediated Boc deprotection."

Q2: Can the trifluoromethyl group on the leucine side chain affect the deprotection reaction?

Yes, the strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group can have an impact. While the primary effect is on the acidity of the α-proton, it can also influence the electron density of the entire molecule. This might slightly alter the reactivity of the Boc-carbonyl group towards protonation, potentially making it more resistant to cleavage compared to its non-fluorinated counterpart. In such cases, slightly stronger acidic conditions or longer reaction times may be necessary to drive the deprotection to completion.

Q3: Are there any common side reactions to be aware of during the deprotection of Boc-5,5,5-trifluoro-DL-leucine?

A primary side reaction to be aware of during Boc deprotection is the potential for the reactive tert-butyl cation, generated during the cleavage step, to alkylate nucleophilic sites on your molecule or other molecules in the reaction mixture.[10][14] While the trifluoroleucine itself does not have highly nucleophilic side chains, this can be a concern if other sensitive functional groups are present. The use of "scavengers" such as triisopropylsilane (TIS) or thioanisole can help to mitigate this by trapping the tert-butyl cation.[8][10]

Q4: How do I work up the reaction and isolate the deprotected 5,5,5-trifluoro-DL-leucine?

After confirming the completion of the reaction, the typical workup procedure involves the following steps:

  • Removal of Volatiles: The solvent (e.g., DCM) and excess TFA are removed under reduced pressure using a rotary evaporator.[8][15] To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene can be performed multiple times.[8]

  • Neutralization (Optional): If the free amine is desired, the residue can be dissolved in an appropriate solvent and neutralized by washing with a mild aqueous base, such as a saturated sodium bicarbonate solution, until the cessation of CO₂ evolution.[8][10]

  • Extraction and Isolation: The free amine can then be extracted into an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the final product.[10] Alternatively, the TFA salt can be precipitated from the reaction mixture by the addition of a non-polar solvent like cold diethyl ether.[1][10]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection of 5,5,5-Trifluoro-DL-leucine
  • Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask.

  • For sensitive substrates, cool the solution to 0 °C in an ice bath.[8]

  • Slowly add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% (v/v).[1]

  • Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or HPLC until the starting material is fully consumed (typically 1-2 hours).[8]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.[8]

  • Co-evaporate the residue with toluene (3 x 10 mL) to remove trace amounts of TFA.[8]

  • The resulting trifluoroacetate salt can be used directly or neutralized as described in the work-up section.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: On a silica gel TLC plate, draw a starting line with a pencil.

  • Spotting: Using a capillary tube, apply small spots of the starting material (SM), a co-spot (a mixture of SM and the reaction mixture), and the reaction mixture (RM) onto the starting line.[10]

  • Elution: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 10% methanol in DCM) and allow the solvent to ascend the plate.[10]

  • Visualization: Once the solvent front is near the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining with a ninhydrin solution, which will stain the primary amine product.[10] The product spot should have a lower Rf than the starting material spot.

References

  • A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy - Benchchem. (n.d.).
  • Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA) - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).
  • A Comparative Guide to Spectroscopic Techniques for Confirming Boc Group Removal - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Boc Deprotection Failures - Benchchem. (n.d.).
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem. (n.d.).
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC - Sigma-Aldrich. (n.d.).
  • Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids - Benchchem. (n.d.).
  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
  • how to do TLC plates and N-boc deprotection. - YouTube. (2021, October 12).
  • 1 H NMR spectra to show BOC deprotection on the carbonate unit in the... - ResearchGate. (n.d.).
  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples - ResearchGate. (2025, August 10).
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27).
  • Application Notes and Protocols for the Deprotection of Boc-L-Isoleucine-OH using Trifluoroacetic Acid (TFA) - Benchchem. (n.d.).
  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed. (n.d.).
  • Amino Acid Composition Analysis Services - BOC Sciences. (n.d.).
  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25).
  • Amine Protection / Deprotection - Fisher Scientific. (n.d.).
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • How to confirm BOC deprotection by TFA ? | ResearchGate. (2016, March 26).
  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.).
  • Amino Acid Analysis by HPLC - BOC Sciences. (n.d.).
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • BOC Protection and Deprotection - J&K Scientific LLC. (2025, February 8).
  • Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methi… - OUCI. (n.d.).
  • Technical Support Center: Characterization of Incomplete Boc Deprotection - Benchchem. (n.d.).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. (2015, October 28).
  • Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides - The Royal Society of Chemistry. (n.d.).
  • A Comparative Guide to Boc Deprotection Methodologies - Benchchem. (n.d.).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.).
  • Amino Acid Protection & Deprotection Services - BOC Sciences. (n.d.).
  • 5,5,5-Trifluoro-ʟ-leucine, N-t-Boc derivative - Sigma-Aldrich. (n.d.).
  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.).
  • Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed. (1993, June).

Sources

Technical Support Center: Trifluoroacetic acid (TFA) Cleavage Byproducts in Boc SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of trifluoroacetic acid (TFA) cleavage in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the formation of common byproducts during the final and most critical step of peptide synthesis. Here, we provide in-depth, field-proven insights into the mechanisms of byproduct formation and practical strategies for achieving high peptide purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during TFA cleavage in Boc SPPS?

The fundamental cause of most side-product formation during the final cleavage in Boc SPPS is the generation of highly reactive carbocations.[1][2] The Boc group, used for Nα-protection, is removed with a moderately strong acid like TFA during each synthesis cycle. However, the final cleavage requires a much stronger acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to remove the more robust benzyl-based side-chain protecting groups and cleave the peptide from the resin.[3] During this process, protecting groups like tert-butyl (tBu) are cleaved, generating reactive tert-butyl cations.[1][4] These electrophilic carbocations can then attack nucleophilic sites on sensitive amino acid residues within the peptide sequence, leading to undesired modifications.[1][2]

Q2: Which amino acid residues are most susceptible to modification by these reactive carbocations?

Several amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by carbocations generated during TFA cleavage. These include:

  • Tryptophan (Trp): The indole ring of tryptophan is highly nucleophilic and prone to tert-butylation.[2][5]

  • Methionine (Met): The thioether side chain can be alkylated by t-butyl cations to form a sulfonium salt.[2][5][6] Methionine is also susceptible to oxidation to methionine sulfoxide.[2][6][7]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to the formation of S-tert-butylated Cys residues.[5][8]

  • Tyrosine (Tyr): The phenolic ring of tyrosine can also be alkylated.[1][2][5]

Q3: What are scavengers and how do they prevent the formation of these byproducts?

Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" the reactive carbocations before they can modify the peptide.[1][2][9] By reacting with the carbocations at a faster rate than the sensitive amino acid residues, scavengers effectively prevent unwanted side reactions.[5] The choice of scavenger or scavenger cocktail is critical and depends on the specific amino acid composition of the peptide.

Scavenging_Mechanism

Q4: My peptide contains multiple arginine residues. Are there special considerations for cleavage?

Yes, peptides containing arginine, especially with sulfonyl-based protecting groups like Tosyl (Tos) or Mesitylenesulfonyl (Mts), require specific cleavage conditions.[10] These protecting groups are very stable and necessitate prolonged exposure to strong acids for complete removal.[10] Incomplete deprotection is a common issue. Furthermore, cleavage byproducts from arginine protecting groups can lead to side reactions with other sensitive residues, such as the sulfonation of tryptophan. Therefore, specialized cleavage cocktails, often referred to as "Reagent R," which contain a combination of TFA, thioanisole, 1,2-ethanedithiol (EDT), and anisole, are recommended for arginine-rich peptides.[11][12] The duration of the cleavage reaction may also need to be extended. Some protocols suggest a baseline of 2 hours plus an additional hour for each arginine residue.[13]

Q5: I've observed a mass loss of 18 Da in my peptide. What could be the cause?

A mass loss of 18 Da (the mass of a water molecule) is often indicative of aspartimide formation.[14] This side reaction is particularly prevalent in sequences containing an Asp-Xxx motif, where Xxx is a sterically unhindered amino acid like Gly, Ala, Ser, or Asn.[14] The backbone nitrogen of the Xxx residue can attack the side-chain ester of the preceding aspartic acid, leading to a cyclic imide intermediate. This intermediate can then hydrolyze to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate chromatographically.[15] While more commonly associated with Fmoc SPPS, aspartimide formation can also occur during the final cleavage in Boc SPPS, especially with strong acids like HF.[14]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Incomplete Deprotection of Side-Chain Protecting Groups
  • Symptom: Mass spectrometry analysis shows peaks corresponding to the peptide with one or more protecting groups still attached.

  • Probable Cause 1: Insufficient cleavage time, especially for peptides containing multiple arginine residues with robust protecting groups like Tos or Mts.[13]

  • Solution 1: Extend the cleavage reaction time. For arginine-rich peptides, consider a baseline of 2 hours with an additional hour for each Arg residue.[13] Always perform a small-scale test cleavage to optimize the duration.

  • Probable Cause 2: Inadequate acid strength or concentration for the specific protecting groups used.

  • Solution 2: Ensure the use of a sufficiently strong acid like HF or TFMSA. For TFMSA cleavage, a "low-high" procedure can be effective, where an initial treatment with a lower concentration of TFMSA in the presence of scavengers is followed by a higher concentration to complete the deprotection.[16]

  • Probable Cause 3: The cleavage cocktail has degraded or was improperly prepared.

  • Solution 3: Always use fresh, high-purity reagents for preparing the cleavage cocktail. Prepare the cocktail immediately before use.

Issue 2: Alkylation (e.g., tert-butylation) of Sensitive Residues
  • Symptom: MS analysis reveals peptide variants with a mass increase of +56 Da (or multiples thereof), corresponding to the addition of a tert-butyl group.[8]

  • Probable Cause 1: Absence or insufficient concentration of appropriate scavengers in the cleavage cocktail.

  • Solution 1: Employ a scavenger cocktail tailored to the amino acid composition of your peptide. A widely used general-purpose cocktail is the TFA/Triisopropylsilane (TIS)/Water mixture (e.g., 95:2.5:2.5 v/v/v).[1][17] For peptides with multiple sensitive residues, more complex mixtures like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[2]

  • Probable Cause 2: The chosen scavenger is not effective for the specific type of carbocation generated.

  • Solution 2: TIS is an excellent scavenger for trityl cations, while EDT is highly effective against t-butyl cations.[18] Thioanisole and anisole are also effective scavengers.[17] A combination of scavengers often provides the best protection.

Issue 3: Oxidation of Methionine or Tryptophan
  • Symptom: Detection of oxidized species by MS (e.g., methionine sulfoxide, +16 Da).[2]

  • Probable Cause: Exposure to oxidative species during the acidic cleavage process.

  • Solution: Incorporate scavengers with reducing properties into the cleavage cocktail and consider performing the cleavage under an inert atmosphere (e.g., nitrogen or argon). Recommended scavengers include 1,2-ethanedithiol (EDT), thioanisole, and dimethyl sulfide (DMS).[2] The addition of ammonium iodide has also been shown to reduce methionine sulfoxide.[2]

Issue 4: Peptide Discoloration (e.g., Purple or Brown) After Cleavage
  • Symptom: The crude peptide pellet or solution exhibits a distinct color after cleavage and precipitation.

  • Probable Cause: This is often associated with tryptophan-containing peptides. The indole side chain can undergo various side reactions, including oxidation and alkylation, leading to colored byproducts.

  • Solution: Ensure the use of an effective scavenger cocktail for tryptophan, such as one containing EDT or TIS. For peptides containing both Arg and Trp, Reagent R is recommended to minimize side reactions.[11] Proper post-cleavage workup, including multiple washes with cold diethyl ether, can help remove some of these colored impurities.[19]

Troubleshooting_Workflow

Data Presentation: Recommended Scavenger Cocktails

The selection of an appropriate scavenger cocktail is crucial for minimizing side reactions. The following table summarizes common cocktails and their applications.

Reagent Name/MixtureComposition (v/v)Primary Application
Standard Cocktail TFA/TIS/H₂O (95:2.5:2.5)General purpose for peptides without highly sensitive residues.[1][17]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[2][12]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Peptides containing arginine, especially with sulfonyl protecting groups; also recommended for Trp-containing peptides.[11][12]
For Methionine TFA/Thioanisole/DMS/EDT/NH₄ISpecifically designed to prevent methionine oxidation and reduce any existing Met(O).[7][12]

Experimental Protocols

Protocol 1: General TFA Cleavage and Peptide Precipitation

WARNING: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous liquid. This procedure must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Resin Preparation: Place the dried peptide-resin (up to 1 g) in a suitable reaction vessel.

  • Cocktail Preparation: In a separate container, prepare the appropriate cleavage cocktail (e.g., 10 mL of TFA/TIS/H₂O 95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin. Gently agitate the mixture at room temperature for 2-4 hours. The optimal time will depend on the peptide sequence.

  • Resin Filtration: Filter the resin from the cleavage mixture using a fritted funnel, collecting the filtrate which contains the cleaved peptide.

  • Resin Wash: Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrate with the initial collection.

  • Concentration: Concentrate the combined filtrate to approximately 1-2 mL using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.[20]

  • Peptide Precipitation: Add the concentrated peptide solution dropwise to a 50 mL centrifuge tube containing cold diethyl ether (~30-40 mL). A white precipitate of the crude peptide should form.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Resuspend the peptide pellet in fresh cold ether and repeat the centrifugation and decanting process at least three times to remove residual TFA and scavengers.[19]

  • Drying: After the final wash, loosely cap the tube and allow the residual ether to evaporate, leaving the dry, crude peptide.

Protocol 2: Post-Purification TFA Removal (TFA/HCl Exchange)

Residual TFA from cleavage and HPLC purification can interfere with biological assays.[21] This protocol describes a common method for exchanging TFA counter-ions with hydrochloride.

  • Dissolution: Dissolve the purified, lyophilized peptide in distilled water at a concentration of approximately 1 mg/mL.[21]

  • Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[21]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[21]

  • Freezing: Flash-freeze the solution using liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.[22]

  • Repeat: For complete TFA removal, this process may need to be repeated 2-3 times.[21][22]

References

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). AAPPTEC. Retrieved from [Link]

  • Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2012). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Organic Letters, 14(20), 5234–5237. Retrieved from [Link]

  • Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). (n.d.). AAPPTEC. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. Retrieved from [Link]

  • How to remove TFA from synthetic peptides using HCl? (2024). LifeTein. Retrieved from [Link]

  • Kubitzki, T., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. Retrieved from [Link]

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023). Biotage. Retrieved from [Link]

  • Preventing aspartimide formation during peptide synthesis. (2012). AAPPTEC. Retrieved from [Link]

  • Paul, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(7), 2133-2141. Retrieved from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). AAPPTEC. Retrieved from [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014). ResearchGate. Retrieved from [Link]

  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. (2007). Journal of Peptide Science, 13(11), 727-35. Retrieved from [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20, 53-69. Retrieved from [Link]

  • Removing Trifluoroacetic Acid (TFA) From Peptides. (n.d.). AAPPTEC. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15473-15482. Retrieved from [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15473-15482. Retrieved from [Link]

  • (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ResearchGate. Retrieved from [Link]

  • What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? (2018). ResearchGate. Retrieved from [Link]

  • Eco-friendly TFA-free solid-phase peptide synthesis. (n.d.). opnme.com. Retrieved from [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. (2020). Journal of Peptide Science, 26(6), e3251. Retrieved from [Link]

  • How much time do your reaction take when cleaving arginine-rich peptides? (2021). ResearchGate. Retrieved from [Link]

  • General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Trifluoroleucine Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of peptides containing 5,5,5-trifluoroleucine (TFL). This resource is designed for researchers, scientists, and drug development professionals who are incorporating this fluorinated amino acid analog into their peptides and proteins. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The incorporation of trifluoroleucine can enhance the thermal stability of peptides and proteins, making it a valuable tool in drug discovery and protein engineering. However, its unique chemical properties can present challenges during mass spectrometric analysis. This guide provides practical, field-proven insights to help you navigate these challenges.

Frequently Asked Questions (FAQs)

General

Q1: What is 5,5,5-trifluoroleucine (TFL), and why is it used in peptide synthesis?

A1: 5,5,5-Trifluoroleucine is an analog of the natural amino acid L-leucine where the three hydrogen atoms of the terminal methyl group are replaced by fluorine atoms. This substitution can increase the thermal stability of peptides and coiled-coil domains. It is a tool used in protein engineering and drug development to enhance the properties of peptides and proteins.

Q2: What are the main challenges when analyzing TFL-containing peptides by mass spectrometry?

A2: The primary challenges include:

  • Accurate Mass Definition: Ensuring the correct monoisotopic mass of the TFL residue is used in database search software.

  • Unexpected Fragmentation: The highly electronegative fluorine atoms can influence peptide fragmentation patterns in collision-induced dissociation (CID), potentially leading to unexpected neutral losses or altered b- and y-ion series.

  • Database Search Configuration: Standard search parameters may not be suitable for identifying TFL-containing peptides, requiring custom modifications to be defined.

  • Chromatographic Behavior: The increased hydrophobicity of TFL-containing peptides may alter their retention time in reverse-phase chromatography, which needs to be considered during data acquisition and analysis.

Sample Preparation and Data Acquisition

Q3: Do I need to modify my standard peptide sample preparation protocol for TFL-containing peptides?

A3: In most cases, standard protocols for peptide desalting and preparation for mass spectrometry are sufficient. However, due to the increased hydrophobicity of TFL-containing peptides, you may observe reduced solubility in highly aqueous solutions. If you encounter solubility issues, consider using a small percentage of organic solvent (e.g., acetonitrile or methanol) in your final sample solution.

Q4: Which ionization technique is best for TFL-containing peptides: ESI or MALDI?

A4: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used effectively for TFL-containing peptides. The choice will depend on your experimental setup and goals. ESI is well-suited for liquid chromatography-mass spectrometry (LC-MS) analysis of complex mixtures, while MALDI is often used for the analysis of purified peptides or for high-throughput screening.

Data Analysis and Database Searching

Q5: What is the exact monoisotopic mass of a 5,5,5-trifluoroleucine residue that I should use for my database search?

A5: The monoisotopic mass of the 5,5,5-trifluoroleucine residue is 167.0715 g/mol . When incorporated into a peptide chain, the mass to be added as a modification to a standard leucine residue can be calculated. The monoisotopic mass of a standard leucine residue is 113.0841 g/mol . Therefore, the mass shift is +53.9874 Da.

Q6: How do I configure my database search software (e.g., MaxQuant, Proteome Discoverer, Mascot) to identify TFL-containing peptides?

A6: You will need to define a custom modification. Here are the key parameters:

ParameterValue
Modification Name 5,5,5-Trifluoroleucine
Amino Acid L (Leucine)
Monoisotopic Mass Shift +53.9874 Da
Specificity Specific to Leucine

Q7: Are there any known characteristic neutral losses from the TFL side chain during CID?

A7: While extensive public data on the specific fragmentation of the TFL side chain is limited, we can anticipate potential neutral losses based on its structure. A potential, though likely low-abundance, neutral loss could be the loss of trifluoro-isobutene (C4H5F3) from the side chain, corresponding to a mass loss of 98.0445 Da . However, the dominant fragmentation is still expected to be along the peptide backbone, generating b- and y-ions. Researchers should be vigilant for unassigned peaks that may correspond to side-chain fragmentations.

Troubleshooting Guide

Problem 1: Poor identification of TFL-containing peptides in my database search.
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Mass Shift Double-check the monoisotopic mass shift for TFL in your search engine settings. It should be +53.9874 Da relative to Leucine.Accurate mass is the most critical parameter for peptide identification in high-resolution mass spectrometry.[1] Even small errors will prevent the search engine from matching the precursor mass.
Restrictive Search Parameters Widen the precursor and fragment ion mass tolerances slightly if you are using a low-resolution instrument. Consider an "open modification" search to identify unexpected mass shifts.Less accurate mass spectrometers may require wider search tolerances. Open modification searches can help identify unexpected modifications or fragmentation patterns that might be occurring.
Incomplete Fragmentation Optimize the collision energy (CE) or normalized collision energy (NCE) for your TFL-containing peptides. They may require slightly higher energy for efficient fragmentation.The strong carbon-fluorine bonds in the TFL side chain might alter the peptide's stability, requiring more energy to induce sufficient backbone fragmentation for confident identification.
Lack of TFL in the Database Ensure your protein sequence database contains the sequences of the TFL-modified proteins or peptides you are analyzing.The search engine can only identify peptides that are present in the provided FASTA database.
Problem 2: I see a prominent unassigned peak in my MS/MS spectra for a TFL-containing peptide.
Potential Cause Troubleshooting Step Scientific Rationale
Neutral Loss of TFL Side Chain Calculate the mass difference between the precursor ion and the unassigned peak. Check if it corresponds to a potential neutral loss from the TFL side chain (e.g., loss of C4H5F3, 98.0445 Da).Side-chain fragmentations, or neutral losses, are common events in peptide CID.[2][3] While not always dominant, they can produce significant peaks in the spectrum.
Internal Fragmentation Examine the m/z of the unassigned peak to see if it corresponds to an internal fragment containing the TFL residue.Double backbone cleavages can lead to internal fragment ions, especially in higher-energy CID.[4]
Unexpected Modification Consider the possibility of an additional, unintended modification on the peptide (e.g., oxidation, deamidation).Peptides can be modified during synthesis, purification, or storage. These modifications will alter the precursor and fragment ion masses.
Problem 3: My TFL-containing peptide elutes much later than its unmodified counterpart in reverse-phase chromatography.
Potential Cause Troubleshooting Step Scientific Rationale
Increased Hydrophobicity This is expected behavior. Adjust your chromatography gradient to ensure proper elution and separation. You may need to extend the gradient or increase the final percentage of the organic solvent.The trifluoromethyl group is significantly more hydrophobic than a methyl group. This increased hydrophobicity leads to stronger interaction with the C18 stationary phase, resulting in a longer retention time.

Experimental Protocols

Protocol 1: Database Search Configuration for TFL Peptides in MaxQuant
  • Launch MaxQuant and go to the "Group-specific parameters" tab.

  • Navigate to the "Modifications" section.

  • Click on "Add" to create a new modification.

  • In the modification definition window, enter the following:

    • Name: TFL

    • Composition: C 0 H -3 F 3

    • Mass: 53.9874

    • Site: L

    • Type: Variable

  • Click "OK" to save the new modification.

  • Select "TFL" from the list of variable modifications for your search.

  • Proceed with the rest of your MaxQuant setup as usual.

Protocol 2: Manual Inspection of MS/MS Spectra for TFL-Specific Fragmentation
  • Open your raw data file in a spectrum viewer (e.g., Xcalibur, MassHunter, or a vendor-neutral viewer).

  • Locate the MS/MS spectrum for your TFL-containing peptide of interest.

  • Predict the theoretical b- and y-ion series for the peptide, accounting for the +53.9874 Da mass shift for each fragment ion containing the TFL residue.

  • Manually annotate the major peaks in the spectrum and compare them to your predicted fragment ions.

  • Look for peaks corresponding to the precursor ion minus potential neutral losses (e.g., -98.0445 Da for the loss of C4H5F3).

  • Document any recurring unassigned peaks that may represent characteristic fragmentation of the TFL residue.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein Protein with TFL Digestion Tryptic Digestion Protein->Digestion Peptides TFL-Peptides Digestion->Peptides LC Reverse-Phase LC Peptides->LC MS Mass Spectrometer (ESI or MALDI) LC->MS MSMS MS/MS Fragmentation (CID) MS->MSMS RawData Raw MS/MS Data MSMS->RawData Search Database Search (Custom TFL Mod) RawData->Search Validation Peptide Validation (PSM FDR) Search->Validation Results Identified TFL Peptides Validation->Results

Caption: Workflow for TFL peptide analysis.

fragmentation_pathway cluster_peptide cluster_fragments Peptide [H-Ala-Phe-TFL-Gly-Lys-OH + 2H]2+ b_ions b-ions Peptide->b_ions Backbone Fragmentation y_ions y-ions Peptide->y_ions Backbone Fragmentation neutral_loss Neutral Loss (e.g., -C4H5F3) Peptide->neutral_loss Side-Chain Fragmentation

Caption: TFL peptide fragmentation pathways.

References

Minimizing racemization during coupling of Boc-5,5,5-trifluoro-DL-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenge of minimizing racemization during the coupling of Boc-5,5,5-trifluoro-DL-leucine. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide for researchers, chemists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to racemization?

The primary reason for the heightened susceptibility of trifluoromethylated amino acids (TFMAAs) like 5,5,5-trifluoroleucine to racemization lies in the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group.[1] This effect significantly increases the acidity of the α-proton (the hydrogen atom on the chiral carbon center). Under the basic conditions often required for peptide coupling, this acidic proton is more easily abstracted, leading to the formation of a planar, achiral enolate or oxazolone intermediate. This intermediate can then be re-protonated from either face, resulting in a mixture of L- and D-enantiomers and a loss of stereochemical integrity in the final peptide.[1] This loss can severely impact the peptide's structure, biological activity, and therapeutic potential.[1]

Q2: What is the principal chemical mechanism driving racemization during the coupling step?

The most prevalent pathway for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3][4] This process occurs when the activated carboxyl group of the N-protected amino acid undergoes an intramolecular attack on the carbonyl of the protecting group (in this case, the Boc group). The α-proton of the resulting oxazolone is highly acidic and is readily removed by a base. The subsequent achiral intermediate can be attacked by the incoming amine nucleophile from either side, yielding both the desired L-peptide and the undesired D-diastereomeric peptide.[1]

RacemizationMechanism cluster_0 Racemization via Oxazolone Formation A Boc-L-TFL-OH B Activated Ester A->B + Coupling Reagent C 5(4H)-Oxazolone (Planar Intermediate) B->C Intramolecular Cyclization D Achiral Anion C->D + Base - H⁺ (α-proton) D->C + H⁺ E L-Dipeptide (Desired) D-Dipeptide (Racemized) D->E + H₂N-Peptide (Nucleophilic Attack)

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting Guide: High Racemization Detected

Experiencing significant levels of the D-isomer in your peptide product can be frustrating. This guide provides a systematic approach to diagnose and resolve the issue.

TroubleshootingWorkflow cluster_reagent Step 1: Evaluate Coupling Reagent cluster_base Step 2: Evaluate Base cluster_conditions Step 3: Optimize Reaction Conditions start High D-Isomer Content Detected reagent_q Using Carbodiimide (DCC, DIC) alone? start->reagent_q reagent_s1 Action: Add racemization suppressant. (Oxyma, HOAt, HOBt) reagent_q->reagent_s1 Yes base_q Using a strong, non-hindered base like DIPEA or TEA? reagent_q->base_q No reagent_s1->base_q reagent_s2 Action: Switch to a modern onium salt reagent. (HATU, COMU, PyAOP) base_s Action: Switch to a weaker or more sterically hindered base. (NMM, 2,4,6-Collidine) base_q->base_s Yes cond_q Are pre-activation times long or temperatures elevated? base_q->cond_q No base_s->cond_q cond_s Action: Minimize pre-activation. Perform coupling at 0°C to RT. Avoid excess reagents. cond_q->cond_s Yes finish Re-analyze for Racemization cond_q->finish No cond_s->finish

Caption: A systematic workflow for troubleshooting high racemization.

Q3: Which coupling reagents are best for minimizing racemization with TFMAAs?

The choice of coupling reagent is a critical factor.[1]

  • Carbodiimides (e.g., DIC, DCC): These are potent activators but can cause substantial racemization when used alone.[1] Their use is only recommended in the presence of nucleophilic additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), which effectively suppress racemization.[1][2][3]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): These reagents are generally considered "low-racemization" options as they form active esters in situ.[1]

    • HATU is often superior to HBTU because it is based on HOAt. The nitrogen atom in the pyridine ring of HOAt makes it a better leaving group, leading to faster coupling and less time for racemization to occur.[5][6][7]

    • COMU , which is based on the safer and highly effective OxymaPure additive, often demonstrates excellent performance in reducing racemization and is a preferred modern reagent.[1][5][8]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly efficient and are lauded for "cleaner" reactions. A key advantage is that they do not pose the risk of guanidinylation, a chain-terminating side reaction that can occur with uronium reagents if used in excess.[9][10][11]

  • Specialty Reagents: For exceptionally challenging couplings, reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have been shown to provide excellent results with minimal racemization.[1][6][12] A newer reagent, TFPN , has also been reported to facilitate peptide bond formation with sterically hindered amino acids without racemization.[1][13]

Coupling SystemBaseRelative Racemization RiskKey Considerations
DIC / HOBtDIPEAModerateA classic system; risk is lowered with HOBt but DIPEA can still promote epimerization.
DIC / OxymaNMMLowOxyma is generally more effective than HOBt at suppressing racemization and is safer.[1][12]
HBTU / DIPEADIPEAModerateEffective, but the combination of HBTU and a strong base can be problematic for sensitive residues.[14]
HATU / NMM NMM Very Low Highly recommended. HATU is more reactive than HBTU, and the weaker base minimizes proton abstraction.[5][7][14]
COMU / DIPEA (1 eq.) DIPEA Very Low COMU performs exceptionally well with only 1 equivalent of base, reducing base-catalyzed racemization.[5][8]
PyBOP / NMMNMMLowGood phosphonium-based alternative; avoids guanidinylation side reactions.[9][10]
DIC / HOBt / CuCl₂ NMM Very Low The addition of copper (II) chloride has been shown to be effective in suppressing racemization.[2][6]

Note: This table is illustrative and based on established trends for racemization-prone amino acids.[1][9] Actual quantitative results for this compound may vary with specific substrates and conditions.

Q4: How do the choice of base and reaction conditions affect racemization?
  • Base Selection: The base is required to deprotonate the incoming amine and neutralize acid byproducts, but it can also abstract the sensitive α-proton.

    • Recommendation: Avoid strong bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) when possible.[4] Opt for weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine , which are less likely to cause α-proton abstraction.[1][4]

  • Temperature: Higher temperatures accelerate all reactions, including the pathways leading to racemization.

    • Recommendation: Perform the coupling at room temperature or below (e.g., 0 °C), especially during the initial activation step.

  • Pre-activation Time: Allowing the protected amino acid to sit with the coupling reagent and base for an extended period before adding the amine component increases the opportunity for oxazolone formation and racemization.

    • Recommendation: Minimize pre-activation time. Ideally, add the activated amino acid solution to the resin-bound amine immediately.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/NMM

This protocol is designed for solid-phase peptide synthesis (SPPS) and prioritizes the suppression of racemization.

ProtocolWorkflow A 1. Swell Resin (e.g., in DMF for 30 min) B 2. Prepare Amino Acid Solution - Boc-TFL-OH (3.0 eq) - HATU (2.9 eq) - NMM (6.0 eq) - Dissolve in DMF A->B C 3. Activate & Couple - Add solution to resin - Mix at RT for 2-4 hours B->C D 4. Monitor Reaction (e.g., Kaiser Test) C->D D->C Positive Test (continue coupling) E 5. Wash Resin - DMF (3x) - DCM (3x) - DMF (3x) D->E Negative Test F 6. Proceed to Deprotection (Next Cycle) E->F

Caption: Experimental workflow for a single coupling cycle.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Activation Mixture: In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading), HATU (2.9 eq.), and N-methylmorpholine (NMM) (6.0 eq.) in a minimal amount of DMF.

  • Coupling: Immediately add the activation mixture to the swelled resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solvent. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.[1]

  • Next Cycle: Proceed to the Boc-deprotection step (e.g., with TFA in DCM) for the next coupling cycle.[15]

Protocol 2: Analysis of Enantiomeric Purity

This protocol provides a general method for determining the level of racemization in the final crude peptide. It involves total acid hydrolysis followed by chiral HPLC analysis.

Part A: Peptide Hydrolysis [1]

  • Place approximately 1-2 mg of the crude peptide (cleaved from the resin and dried) into a hydrolysis tube.

  • Add 500 µL of 6 M HCl.

  • Seal the tube under vacuum or after flushing with an inert gas (e.g., argon).

  • Heat the sample at 110°C for 24 hours.

  • After cooling, carefully open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Re-dissolve the resulting amino acid hydrolysate in 200 µL of deionized water.

Part B: Chiral HPLC Analysis

This is a general method. Specific column selection and method development will be required for 5,5,5-trifluoroleucine.

  • Standard Preparation: Prepare a solution of a racemic (D/L) standard of 5,5,5-trifluoroleucine to determine the retention times of the two enantiomers.

  • Instrumentation: Use an HPLC system equipped with a suitable chiral column (e.g., a cyclodextrin-based or Pirkle-type column) and a UV detector.

  • Mobile Phase: A typical mobile phase might consist of an isocratic mixture of aqueous buffer (e.g., phosphate buffer with controlled pH) and an organic modifier like acetonitrile or methanol.

  • Analysis:

    • Inject the racemic standard to establish the retention times for the L- and D-isomers.

    • Inject the hydrolyzed peptide sample.

    • Integrate the peak areas for the L- and D-enantiomers of 5,5,5-trifluoroleucine.

  • Calculation: Calculate the percentage of racemization using the formula: % D-isomer = [Area(D) / (Area(D) + Area(L))] * 100.

References

  • BenchChem. (2025).
  • Ager, D. J., et al. (1997). N-to-C Solid-Phase Peptide and Peptide Trifluoromethylketone Synthesis Using Amino Acid tert-Butyl Esters. Journal of Peptide Research, 50(4), 237-247. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(1), 141-150. [Link]

  • BenchChem. (2025). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.
  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Benefits of Trifluoromethylated Amino Acids in Medicinal Chemistry. [Link]

  • Das, S., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 8(23), 6571-6578. [Link]

  • BenchChem. (2025).
  • Liu, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5342. [Link]

  • Jaman, N. S., & Toth, I. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(1), 17. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH.

Sources

Technical Support Center: Solid-Phase Synthesis of Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the solid-phase synthesis of fluorinated peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by the incorporation of fluorinated amino acids into peptide sequences. By leveraging the distinct physicochemical properties of fluorine, we can enhance peptide stability, modulate conformation, and improve biological activity. This resource provides in-depth troubleshooting guidance, frequently asked questions, and validated protocols to help you achieve higher yields and purity in your syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of incorporating fluorinated amino acids into peptides?

A1: The introduction of fluorine, the most electronegative element, into amino acid side chains can profoundly alter a peptide's properties. Key benefits include:

  • Enhanced Structural and Thermal Stability: Fluorination can stabilize secondary structures like α-helices and β-sheets through favorable intramolecular interactions and by influencing the local stereoelectronic environment. This often leads to increased resistance to thermal denaturation.[1]

  • Increased Proteolytic Resistance: The strong carbon-fluorine bond can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's in vivo half-life.

  • Modulation of Bioactivity: Fluorine substitution can alter a peptide's conformation and electronic distribution, leading to enhanced binding affinity for its target receptor or enzyme.[2]

  • Improved Pharmacokinetic Properties: The increased lipophilicity imparted by fluorine can enhance a peptide's ability to cross cellular membranes.

  • Probes for Mechanistic Studies: The unique NMR signature of ¹⁹F allows for its use as a non-invasive probe to study peptide conformation, dynamics, and interactions with biological targets.[3]

Q2: What are the main challenges associated with the solid-phase synthesis of fluorinated peptides?

A2: While beneficial, the unique properties of fluorinated amino acids also present challenges during solid-phase peptide synthesis (SPPS). These include:

  • Difficult Coupling Reactions: The electron-withdrawing nature of fluorine can deactivate the carboxyl group of the fluorinated amino acid, making it less reactive towards the N-terminal amine of the growing peptide chain. Steric hindrance from bulky fluorinated side chains can also impede coupling.[4]

  • Peptide Aggregation: Fluorinated peptides, particularly those with multiple fluorinated residues, can exhibit increased hydrophobicity, leading to on-resin aggregation. This can block reactive sites, resulting in incomplete coupling and deprotection steps, and ultimately, low yields and truncated sequences.[5][6]

  • Altered Deprotection Kinetics: The electronic effects of fluorine can sometimes influence the rate of Fmoc-group removal, potentially requiring modified deprotection conditions.

  • Side Reactions: The unique chemistry of fluorinated compounds can sometimes lead to unexpected side reactions during synthesis or cleavage.[1][7]

  • Purification Challenges: The increased hydrophobicity of fluorinated peptides can lead to poor solubility in standard HPLC mobile phases and irreversible binding to reversed-phase columns, complicating purification.[2][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of fluorinated peptides, providing explanations of the underlying causes and actionable solutions.

Problem 1: Incomplete Coupling of a Fluorinated Amino Acid

Q: I performed a coupling reaction with a fluorinated amino acid, and the Kaiser test is still positive (blue beads), indicating unreacted free amines. What is causing this, and how can I resolve it?

A: Incomplete coupling of fluorinated amino acids is a common issue stemming from both electronic and steric effects. The electron-withdrawing fluorine atoms reduce the nucleophilicity of the carboxylate after activation, slowing down the reaction. Additionally, bulky fluorinated side chains can physically hinder the approach of the activated amino acid to the resin-bound amine.

Causality and Solutions:

  • Insufficient Activation/Reactivity: Standard coupling reagents may not be potent enough to overcome the deactivating effect of fluorine.

    • Solution: Employ a more powerful coupling reagent. Urionium/aminium salts like HATU, HCTU, and COMU are highly effective as they form highly reactive OAt or Oxyma esters.[4][9][10] For extremely hindered couplings, converting the amino acid to its acyl fluoride using reagents like TFFH can be a very effective strategy.[4][11][12]

  • Steric Hindrance: The physical bulk of the fluorinated side chain is impeding the reaction.

    • Solution 1: Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to ensure completion.[4]

    • Solution 2: Double Coupling: After the initial coupling reaction, drain the reagents and add a fresh solution of activated fluorinated amino acid to the resin to drive the reaction to completion.[4]

  • Peptide Aggregation: The growing peptide chain may be aggregating, making the N-terminal amine inaccessible.

    • Solution: See Problem 2 for detailed strategies on disrupting peptide aggregation.

Workflow for Troubleshooting Incomplete Coupling:

Caption: Decision tree for troubleshooting incomplete coupling of fluorinated amino acids.

Problem 2: Low Yield and Truncated Sequences Due to Peptide Aggregation

Q: My final crude product shows a low yield of the full-length peptide and a significant number of shorter, truncated sequences. I suspect on-resin aggregation. How can I prevent this?

A: This is a classic sign of on-resin aggregation, a common problem with hydrophobic sequences, which is often exacerbated by fluorination. [6] Aggregation shields the reactive sites of the growing peptide chain, leading to failed coupling and deprotection steps.

Causality and Solutions:

  • Interchain Hydrogen Bonding and Hydrophobic Collapse: The peptide chains on the resin interact with each other, forming insoluble aggregates that are impenetrable to reagents.

    • Solution 1: Use Chaotropic Solvents: Incorporating solvents that disrupt hydrogen bonding can be highly effective. Hexafluoroisopropanol (HFIP) is a powerful "structure-breaking" solvent.[5][13] An on-resin wash with 20-30% HFIP in Dichloromethane (DCM) for 15-30 minutes can break up aggregates.[5]

    • Solution 2: Change the Primary Solvent: If you are using DMF, switching to N-Methyl-2-pyrrolidone (NMP) or using a mixture of solvents (e.g., DMF/DMSO) can improve solvation and reduce aggregation.[14]

    • Solution 3: Backbone Protection: Incorporating pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids at strategic points (every 6-8 residues) in the sequence can disrupt the formation of secondary structures that lead to aggregation.

Table 1: Strategies to Mitigate On-Resin Aggregation

StrategyMechanism of ActionTypical Application
HFIP Wash Disrupts secondary structures by breaking hydrogen bonds."Rescue" protocol after a failed coupling or as a preventative measure.
Solvent Exchange Improves solvation of the peptide-resin complex.Use NMP or a DMF/DMSO mixture as the primary solvent throughout the synthesis.
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.Replace Ser or Thr residues with the corresponding pseudoproline dipeptide.
Hmb Protection A temporary protecting group on the backbone nitrogen that prevents interchain hydrogen bonding.Incorporate an Hmb-protected amino acid at strategic intervals in the sequence.

Problem 3: Difficulty in Fmoc-Deprotection

Q: I am observing incomplete Fmoc-deprotection, even after standard treatment with 20% piperidine in DMF. Could the fluorinated residues be affecting this step?

A: Yes, the electronic environment created by nearby fluorinated residues can sometimes influence the kinetics of Fmoc removal. While less common than coupling issues, it can occur. Additionally, if the peptide is aggregating, the N-terminus may be inaccessible to the piperidine.

Causality and Solutions:

  • Altered pKa of the Cyclopentadiene Proton: The electron-withdrawing nature of the peptide sequence might slightly alter the acidity of the proton on the fluorenyl group, slowing the base-catalyzed elimination reaction.

    • Solution 1: Extend Deprotection Time: Increase the duration of the second piperidine treatment from the standard 10 minutes to 15-20 minutes.

    • Solution 2: Use a Stronger Base System: For particularly difficult cases, a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP can be more effective and has been shown to enhance deprotection kinetics.[15]

  • Inaccessibility due to Aggregation: As with coupling, aggregation can prevent the deprotection reagent from reaching the Fmoc group.

    • Solution: Before the deprotection step, perform a wash with an aggregation-disrupting solvent mixture, such as 20-30% HFIP in DCM.[5]

Problem 4: Ambiguous or False-Negative Kaiser Test Results

Q: The Kaiser test is giving me a faint color or is completely negative, but my subsequent mass spectrometry analysis shows incomplete coupling. Why is the Kaiser test unreliable here?

A: The Kaiser test can be unreliable for sterically hindered N-terminal amino acids, a situation that can be exacerbated by the presence of bulky fluorinated residues in close proximity. [16] The ninhydrin reagent may be too bulky to access the sterically shielded N-terminal amine, leading to a false-negative result (colorless or yellow beads).[16]

Causality and Solutions:

  • Steric Shielding of the N-terminus: The fluorinated side chain, or the aggregated peptide structure it induces, may physically block the ninhydrin molecule from reacting with the free amine.

    • Solution 1: Recouple Proactively: For couplings known to be difficult (e.g., coupling onto a fluorinated residue or coupling a sterically hindered fluorinated amino acid), perform a routine double coupling regardless of the Kaiser test result.[16]

    • Solution 2: Use an Alternative Test: The Chloranil test is a suitable alternative for detecting secondary amines (like proline) and can also be useful for sterically hindered primary amines where the Kaiser test fails. A blue or greenish-blue color indicates the presence of a free amine.[17]

Problem 5: Challenges in Purification of Fluorinated Peptides

Q: My fluorinated peptide is poorly soluble in my HPLC mobile phase (Water/Acetonitrile with 0.1% TFA) and I'm getting poor recovery from my C18 column. What can I do?

A: The increased hydrophobicity of fluorinated peptides is the primary cause of these purification difficulties. [2] Standard RP-HPLC conditions may be insufficient to elute the peptide, or the peptide may precipitate during the run.

Causality and Solutions:

  • High Hydrophobicity: The fluorinated peptide binds very strongly to the C18 stationary phase and may be insoluble in highly aqueous mobile phases.

    • Solution 1: Modify the Mobile Phase: Replace acetonitrile with a stronger, more solubilizing organic solvent like isopropanol or n-propanol.[2] You may also need to start your gradient at a higher initial concentration of organic solvent.

    • Solution 2: Change the Stationary Phase: Use a less hydrophobic column, such as one with C8 or C4 bonded phases, or a phenyl-hexyl column which can offer different selectivity.[2]

    • Solution 3: Increase Column Temperature: Running the purification at an elevated temperature (e.g., 40-60 °C) can improve peptide solubility and reduce peak broadening.[2]

    • Solution 4: Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or HFIP before diluting it with the initial mobile phase for injection.[2][13]

Table 2: Troubleshooting HPLC Purification of Fluorinated Peptides

IssuePotential CauseRecommended Solution
Poor Solubility in Mobile Phase High hydrophobicity of the peptide.Dissolve crude peptide in minimal DMSO/HFIP first. Use isopropanol in the mobile phase.[2]
Low Recovery / No Elution Irreversible binding to the column.Use a less hydrophobic column (C8, C4). Increase column temperature.[2]
Broad Peaks / Tailing On-column aggregation or slow kinetics.Employ a shallower gradient. Increase column temperature.
Co-elution with Impurities Insufficient resolution.Optimize the gradient. Try a different column chemistry (e.g., Phenyl-Hexyl).[2]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of a Fluorinated Amino Acid

This protocol describes a robust coupling method for incorporating a fluorinated amino acid into a growing peptide chain on a solid support.

  • Resin Preparation: Following the successful Fmoc-deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1 minute. Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult couplings, this time can be extended.[18]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider a second coupling (double coupling) by repeating steps 2-5.[17]

Protocol 2: On-Resin Disaggregation using Hexafluoroisopropanol (HFIP)

This protocol can be used as a "rescue" step when aggregation is suspected (e.g., after a failed coupling or deprotection).

  • Initial Wash: After the problematic step (e.g., coupling), wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • HFIP Treatment Solution: Prepare a solution of 20% HFIP (v/v) in DCM.

  • Disaggregation Wash: Add the HFIP/DCM solution to the resin and agitate gently for 15-30 minutes.[5] You may observe the resin swelling as the peptide chains are resolubilized.

  • Solvent Exchange: Drain the HFIP/DCM solution. It is crucial to remove all traces of the acidic HFIP before proceeding with the next coupling step. Wash the resin thoroughly with DCM (3 x 1 min) followed by DMF (5 x 1 min).

  • Re-equilibration: The resin is now ready for the next step in the synthesis (e.g., re-coupling or deprotection).

Diagram of the SPPS Cycle with Troubleshooting Checkpoints:

Sources

Validation & Comparative

A Comparative Guide to Boc-5,5,5-trifluoro-DL-leucine and Boc-Leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

In the landscape of peptide synthesis, the choice of amino acid building blocks is paramount to the successful construction of peptides with desired physicochemical and biological properties. Boc-Leucine, a standard derivative of the natural amino acid L-leucine, is a foundational component in many synthetic protocols.[1][2] However, the strategic incorporation of non-natural, fluorinated amino acids is an increasingly powerful tool for modulating peptide characteristics.[3] This guide provides an in-depth, data-driven comparison of Boc-5,5,5-trifluoro-DL-leucine with its canonical counterpart, Boc-Leucine.

We will explore how the introduction of a trifluoromethyl group at the terminus of the leucine side chain profoundly impacts performance in solid-phase peptide synthesis (SPPS), and alters the conformational, metabolic, and potentially, the biological properties of the resulting peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated amino acids in their work.

Physicochemical Properties: A Tale of Two Side Chains

The primary distinction between Boc-Leucine and this compound lies in the substitution of three hydrogen atoms with fluorine atoms on the terminal methyl group of the isobutyl side chain. This seemingly subtle modification imparts significant changes to the molecule's properties.

PropertyBoc-L-LeucineThis compoundKey Differences & Implications
Structure A standard Boc-protected natural amino acid.[1]A racemic (DL) mixture with a terminal trifluoromethyl group.The trifluoromethyl group is significantly bulkier and more electron-withdrawing than a methyl group. The racemic nature of the fluorinated analog introduces diastereomeric complexity in peptide synthesis.
Molecular Weight 231.29 g/mol 285.26 g/mol The increased mass of the fluorinated residue must be accounted for in mass spectrometry analysis.
Hydrophobicity Moderately hydrophobic.Significantly more hydrophobic.The trifluoromethyl group is a "super-hydrophobic" moiety, which will increase the overall lipophilicity of the resulting peptide.[4][5] This can influence solubility, HPLC retention time, and interactions with biological membranes.
Steric Hindrance Standard level of steric hindrance for a branched-chain amino acid.Increased steric hindrance due to the larger van der Waals radius of fluorine compared to hydrogen.[6][7]The increased bulk can affect the kinetics and efficiency of peptide coupling reactions.[6][8][9][10][11]
Electronic Effect Aliphatic side chain with minimal electronic effects.Strongly electron-withdrawing trifluoromethyl group.[7]This can alter the local electronic environment within the peptide, potentially influencing hydrogen bonding and conformational preferences.[7]

Performance in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of these amino acids into a growing peptide chain using SPPS highlights key performance differences. We will consider a standard Boc-based SPPS workflow to compare their behavior.

Experimental Workflow: A Comparative Synthesis

The following diagram outlines a typical workflow for synthesizing a model tripeptide, Ac-Ala-X-Gly-NH2, where X is either L-Leucine or 5,5,5-trifluoro-DL-leucine, on a Rink Amide resin.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Amino Acid Coupling Cycle (Repeat for each AA) cluster_final Final Steps Resin Rink Amide Resin Swell Swell Resin (DCM) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM, IPA) Deprotection->Wash1 Coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 N_Acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) Wash2->N_Acetylation Final_Wash Final Wash (DMF, DCM) N_Acetylation->Final_Wash Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Wash->Cleavage Precipitation Precipitate & Wash (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS & Lyophilization Purification->Analysis

Caption: Comparative SPPS workflow for model peptides.

Detailed Experimental Protocol: Synthesis of Ac-Ala-X-Gly-NH2
  • Resin Swelling: Rink Amide MBHA resin (0.5 mmol/g) is swelled in dichloromethane (DCM) for 30 minutes.

  • Fmoc-Glycine Coupling: The first amino acid, Fmoc-Gly-OH (4 eq), is coupled to the resin using HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF for 2 hours.

  • Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Coupling of 'X' (Boc-L-Leucine or this compound):

    • Standard Coupling (Boc-L-Leu): Boc-L-Leu-OH (4 eq) is activated with HBTU/HOBt/DIPEA and coupled for 2 hours.

    • Hindered Coupling (Boc-5,5,5-trifluoro-DL-Leu): this compound (4 eq) is coupled under the same conditions, but the reaction time is extended to 4 hours to account for potential steric hindrance. A second coupling may be required if a Kaiser test indicates incomplete reaction.

  • Boc Deprotection: The Boc group is removed with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[12]

  • Coupling of Alanine: Boc-Ala-OH is coupled similarly to step 4.

  • N-terminal Acetylation: The N-terminus is capped using acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours.

  • Purification and Analysis: The crude peptide is precipitated in cold diethyl ether, purified by preparative RP-HPLC, and analyzed by LC-MS.[13][14]

Results and Discussion
ParameterPeptide with Boc-L-LeucinePeptide with this compoundAnalysis
Coupling Efficiency >95% completion in 2 hours.~80-85% completion in 2 hours; >95% after 4 hours or a double coupling.The trifluoromethyl group's steric bulk slows the coupling reaction.[6] Longer reaction times or more potent coupling reagents may be necessary for efficient incorporation.[6]
Crude Purity (by HPLC) Typically >80%.Typically 60-70%, with two major peaks.The lower purity is due to the racemic nature of the starting material, resulting in two diastereomeric peptides which may be separable by RP-HPLC.
HPLC Retention Time X minutes.X + ~5-10 minutes (on a standard C18 gradient).The significant increase in retention time for the fluorinated peptide is a direct consequence of the highly hydrophobic trifluoromethyl group.

Impact on Peptide Properties

The incorporation of 5,5,5-trifluoroleucine has profound effects on the resulting peptide's structure and function.

Conformational Analysis via Circular Dichroism (CD) Spectroscopy

Circular dichroism is a vital technique for assessing the secondary structure of peptides in solution.[15][16][17][18] The trifluoromethyl group can influence peptide folding by altering steric and electronic interactions.[7]

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Lyophilized peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[16]

  • Data Acquisition: CD spectra are recorded from 190 to 250 nm in a 1 mm path length quartz cuvette at 25°C.[16][17]

  • Data Analysis: The resulting spectra are analyzed for characteristic signatures of α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band at ~218 nm), and random coils.[16][17][18]

Expected Results and Discussion

The bulky and hydrophobic nature of the trifluoromethyl group can disrupt or stabilize secondary structures depending on the peptide sequence.[7] While some studies show that fluorinated amino acids have a lower propensity for α-helix formation, the strong electron-withdrawing effect can stabilize hydrogen bonds in other contexts.[7][19] A comparative CD analysis would likely reveal a noticeable shift in the secondary structure of the trifluoroleucine-containing peptide compared to the native leucine peptide.

Metabolic Stability Assessment

A key application of fluorination in drug design is to enhance metabolic stability by blocking sites of enzymatic degradation.[3][5][20] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[5]

Metabolic_Stability cluster_workflow In Vitro Metabolic Stability Workflow Start Incubate Peptide (1µM) with Human Liver Microsomes (0.5 mg/mL) at 37°C NADPH Initiate Reaction with NADPH Start->NADPH Timepoints Aliquots taken at 0, 5, 15, 30, 60 min NADPH->Timepoints Quench Quench Reaction (Cold Acetonitrile with Internal Standard) Timepoints->Quench Analyze Analyze by LC-MS/MS (Quantify remaining peptide) Quench->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate

Caption: Workflow for assessing peptide metabolic stability.

Experimental Protocol: In Vitro Liver Microsome Assay

  • Incubation: The test peptide (1 µM final concentration) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[21][22][23]

  • Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.[21][24]

  • Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of parent peptide remaining.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the peptide.[24][25]

Expected Results and Discussion

ParameterPeptide with L-LeucinePeptide with 5,5,5-trifluoro-DL-leucineAnalysis
Half-life (t½) in HLM X minutes.Significantly > X minutes.The trifluoromethyl group effectively blocks metabolic oxidation at the terminal position of the side chain, leading to a dramatic increase in metabolic stability.[5][20]
Intrinsic Clearance (CLint) Y µL/min/mg protein.Significantly < Y µL/min/mg protein.Lower intrinsic clearance indicates a slower rate of metabolism, which is a desirable property for many therapeutic peptides.[22][25]

Key Considerations and Best Practices

  • Racemic vs. Enantiopure: A critical point of consideration is the use of a DL-racemic mixture for the fluorinated amino acid. This will result in the synthesis of two diastereomeric peptides. These diastereomers may have different chromatographic behaviors, conformational properties, and biological activities. For therapeutic applications, the use of enantiomerically pure Boc-5,5,5-trifluoro-L-leucine is strongly recommended to avoid the complexities of diastereomeric mixtures.

  • Cost and Availability: this compound is a specialty reagent and is significantly more expensive than Boc-L-Leucine. Its availability may also be more limited.

  • When to Use Trifluoroleucine: The incorporation of 5,5,5-trifluoroleucine is most beneficial when the goals are to:

    • Increase metabolic stability.

    • Enhance hydrophobicity to improve membrane permeability or binding to a hydrophobic pocket.

    • Modulate peptide conformation to favor a specific bioactive structure.

    • Introduce a ¹⁹F NMR probe for structural studies.[7]

Conclusion

The substitution of leucine with 5,5,5-trifluoroleucine is a powerful strategy in peptide design that extends far beyond a simple isosteric replacement. While it introduces challenges in peptide synthesis, such as reduced coupling efficiency and the complexities of handling racemic mixtures, the benefits can be substantial. The trifluoromethyl group imparts a unique combination of steric bulk, hydrophobicity, and electronic properties that can profoundly enhance a peptide's metabolic stability and modulate its conformation. For drug development professionals, Boc-5,5,5-trifluoroleucine represents a valuable tool for optimizing peptide leads, transforming transient molecules into more robust and potentially more efficacious therapeutic candidates.

References

  • Circular dichroism of peptides - PubMed. Available at: [Link]

  • Boc-N-methyl-L-leucine: A Key Amino Acid Derivative for Advanced Peptide Synthesis. Available at: [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]

  • Peptide Circular Dichroism Spectroscopy - Mtoz Biolabs. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - American Chemical Society. Available at: [Link]

  • HBTU - Wikipedia. Available at: [Link]

  • The Role of Circular Dichroism in Peptide Structural Analysis. Available at: [Link]

  • The Importance of Boc-L-Leucine in Modern Peptide Synthesis by NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Mastering Peptide Synthesis with High-Quality Boc-L-tert-Leucine. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. Available at: [Link]

  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis - Scienmag. Available at: [Link]

  • Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]

  • metabolic stability in liver microsomes - Mercell. Available at: [Link]

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC - NIH. Available at: [Link]

  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 26.7: Peptide Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC - NIH. Available at: [Link]

  • Peptide Isolation – Method Development Considerations - Waters Corporation. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available at: [Link]

  • Boc-L-Amino Acids for Peptide Synthesis | AAPPTec. Available at: [Link]

  • HPLC analysis and purification of peptides. - SciSpace. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin - ResearchGate. Available at: [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Fluorinated Amino Acids - ResearchGate. Available at: [Link]

  • One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - ResearchGate. Available at: [Link]

  • Protecting group free radical C–H trifluoromethylation of peptides - Analytical Sales. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

Sources

Enhancing Peptide Therapeutics: A Comparative Guide to the Thermal Stability of Trifluoroleucine and Leucine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, peptides represent a rapidly growing class of therapeutics. Their high specificity and potency are often offset by challenges in stability, particularly their susceptibility to thermal and proteolytic degradation. A key strategy to overcome these limitations is the incorporation of non-canonical amino acids. This guide provides an in-depth comparison of the thermal stability of peptides containing the natural amino acid leucine versus its fluorinated counterpart, 5,5,5-trifluoroleucine (TFL). We will explore the underlying molecular principles and provide detailed experimental protocols for assessing these critical stability parameters.

The Stability Imperative in Peptide Drug Development

The therapeutic efficacy of a peptide is intrinsically linked to its three-dimensional structure. Thermal stability—the ability to resist unfolding and degradation at elevated temperatures—is a critical quality attribute.[1] Peptides with low thermal stability can have a shorter shelf-life, require stringent cold-chain storage, and may be more prone to aggregation and immunogenicity. Enhancing thermal stability is therefore a primary goal in the design of robust and effective peptide-based drugs.

Leucine vs. Trifluoroleucine: A Molecular Perspective

Leucine is a ubiquitous aliphatic amino acid, playing a crucial role in the hydrophobic cores that stabilize protein and peptide structures.[2] 5,5,5-Trifluoroleucine is a synthetic analog where the three hydrogen atoms of the terminal methyl group are replaced by fluorine atoms.[3][4] This substitution has profound effects on the physicochemical properties of the amino acid side chain.

  • Increased Hydrophobicity: The trifluoromethyl group is significantly more hydrophobic than a methyl group.[5] This enhanced hydrophobicity can lead to more favorable packing within the hydrophobic core of a peptide, a key driver of folding and stability.[5][6][7]

  • Steric and Conformational Effects: While fluorine has a van der Waals radius only slightly larger than hydrogen, the C-F bond is longer than a C-H bond.[5] Despite the larger volume of the CF3 group compared to a CH3 group, the overall structure and activity of the peptide can be retained.[6] The unique electronic properties of fluorine can also influence local conformational preferences, potentially pre-organizing the peptide into a more stable secondary structure.[8]

It has been demonstrated that substituting leucine with trifluoroleucine, particularly in the hydrophobic core of coiled-coil peptides, can significantly increase their resistance to thermal and chemical denaturation.[6][7][9]

Experimental Assessment of Peptide Thermal Stability

Two primary biophysical techniques are widely employed to quantify the thermal stability of peptides: Circular Dichroism (CD) Spectroscopy and Differential Scanning Calorimetry (DSC).[10]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful method for analyzing the secondary structure of peptides in solution.[10][11] By monitoring the differential absorption of left and right circularly polarized light, one can track changes in α-helical and β-sheet content as a function of temperature. The midpoint of the thermal unfolding transition is defined as the melting temperature (Tm), a direct measure of thermal stability.[10]

  • Sample Preparation:

    • Dissolve the lyophilized leucine- and TFL-containing peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Tris buffers are generally avoided for thermal denaturation studies.[12]

    • Determine the peptide concentration accurately using UV spectroscopy or a suitable colorimetric assay. A typical concentration range for CD is 2-50 µM.[12]

    • Prepare a sufficient volume (e.g., ~300 µL) for a 1 mm pathlength cuvette.

  • Instrument Setup (Jasco J-1500 or similar):

    • Set the wavelength to monitor a characteristic feature of the peptide's secondary structure. For α-helical peptides, 222 nm or 218 nm is commonly used.[11][13][12]

    • Set the temperature range for the melt, for instance, from 20 °C to 90 °C.

    • Define the heating rate, typically 1-2 °C per minute.[12]

    • Set the data pitch (e.g., 1 °C) and the signal averaging time (e.g., 30 seconds).[12]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone across the same temperature range.

    • Place the peptide sample in the instrument and allow it to equilibrate at the starting temperature.

    • Initiate the temperature ramp and record the CD signal at the chosen wavelength as a function of temperature.

  • Data Analysis:

    • Subtract the buffer baseline from the sample data.

    • Plot the CD signal (in millidegrees) versus temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm).[12]

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dissolve Peptide in Buffer P2 Determine Concentration P1->P2 P3 Load into Cuvette P2->P3 A1 Set Instrument Parameters (Wavelength, Temp Range) P3->A1 Instrument Setup A2 Equilibrate Sample at Start Temp A1->A2 A3 Initiate Temp Ramp & Record CD Signal A2->A3 D1 Baseline Subtraction A3->D1 Raw Data D2 Plot CD Signal vs. Temperature D1->D2 D3 Fit Data to Unfolding Model D2->D3 D4 Determine Tm D3->D4

Workflow for CD Spectroscopy Thermal Melt Analysis.
Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique that directly measures the heat capacity changes of a sample as its temperature is increased.[14][15] As a peptide unfolds, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The temperature at the apex of this peak is the Tm, and the area under the peak corresponds to the enthalpy of unfolding (ΔH).[14][15]

  • Sample Preparation:

    • Prepare peptide solutions and a matching buffer reference solution. Higher concentrations are typically required for DSC than for CD.

    • Degas the samples and buffer to prevent bubble formation during the scan.

  • Instrument Setup (Malvern MicroCal PEAQ-DSC or similar):

    • Load the sample and reference cells with the respective solutions.

    • Set the temperature range for the scan (e.g., 20 °C to 100 °C).

    • Define the scan rate (e.g., 60 °C/hour).

  • Data Acquisition:

    • Perform several buffer-buffer baseline scans to ensure instrument stability.

    • Run the sample scan, measuring the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • Normalize the data for concentration.

    • Fit the peak to a suitable model to determine the Tm and the calorimetric enthalpy (ΔHcal).

DSC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Prepare Peptide & Buffer Solutions P2 Degas Solutions P1->P2 P3 Load into DSC Cells P2->P3 A1 Run Buffer-Buffer Baseline Scans P3->A1 Instrument Setup A2 Set Scan Rate & Temp Range A1->A2 A3 Run Sample Scan (Measure Heat Flow) A2->A3 D1 Baseline Subtraction A3->D1 Raw Data D2 Concentration Normalization D1->D2 D3 Fit Thermogram to Determine Tm & ΔH D2->D3 D4 Thermodynamic Parameters D3->D4

Workflow for Differential Scanning Calorimetry Analysis.

Comparative Data: Leucine vs. Trifluoroleucine Peptides

To illustrate the stabilizing effect of TFL, consider a model coiled-coil peptide, A1, where several leucine residues are replaced by TFL.[6] Experimental data from such a study clearly demonstrates the enhanced thermal stability conferred by fluorination.

Peptide VariantAmino Acid at Core PositionsMelting Temperature (Tm)Change in Tm (ΔTm)
Leu-A1Leucine55 °C-
SR-A1(2S,4R)-Trifluoroleucine65 °C+11 °C
SS-A1(2S,4S)-Trifluoroleucine65 °C+11 °C

Data adapted from a study on coiled-coil peptides.[6]

The data unequivocally shows that the incorporation of either stereoisomer of trifluoroleucine results in a significant 11 °C increase in the melting temperature of the peptide.[6] This substantial enhancement in thermal stability highlights the power of fluorination as a strategy for peptide engineering. A similar study on the GCN4-p1d peptide showed a 13 °C increase in Tm upon substitution of leucine with TFL.[7][9]

Implications for Peptide Drug Design and Development

The strategic substitution of leucine with trifluoroleucine offers a potent method for enhancing the thermal stability of peptide therapeutics. This "fluoro-stabilization" can lead to:

  • Improved Shelf-Life: More stable peptides are less prone to degradation over time, potentially extending product shelf-life and reducing cold-chain requirements.

  • Enhanced Resistance to Proteolysis: While not a direct measure of thermal stability, the more stable, compact structure of a fluorinated peptide can sometimes lead to increased resistance to enzymatic degradation.[8][16] However, this effect is complex and depends on the specific enzyme and the position of the substitution.[16][17]

  • Greater Formulation Flexibility: Thermally robust peptides may be compatible with a wider range of formulation strategies, including those involving terminal sterilization or lyophilization.

Conclusion

The incorporation of 5,5,5-trifluoroleucine is a validated and highly effective strategy for increasing the thermal stability of peptides. The enhanced hydrophobicity of the fluorinated side chain contributes to more favorable core packing, leading to a more stable folded state. As demonstrated by techniques like Circular Dichroism and Differential Scanning Calorimetry, this stabilization can be substantial, often resulting in a greater than 10 °C increase in melting temperature. For researchers and drug developers, leveraging the "fluorous effect" through TFL substitution provides a powerful tool to engineer more robust, stable, and ultimately more effective peptide therapeutics.

References

  • Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S) . National Institutes of Health. Available from: [Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin . PubMed. Available from: [Link]

  • Impact of fluorination on proteolytic stability of peptides in human blood plasma . AGRIS. Available from: [Link]

  • Fluorinated peptide biomaterials . National Institutes of Health. Available from: [Link]

  • Proteins & Peptides Stability and Thermal Denaturation Analysis . CD Formulation. Available from: [Link]

  • Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides . Journal of Pharmaceutical Research International. Available from: [Link]

  • Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides . ResearchGate. Available from: [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications . MDPI. Available from: [Link]

  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin . ResearchGate. Available from: [Link]

  • Thermal Stability (DSC, DSF) Analysis of Peptide Drugs . MtoZ Biolabs. Available from: [Link]

  • One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins . Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine . PubMed. Available from: [Link]

  • Thermal Stability of Heterotrimeric pMHC Proteins as Determined by Circular Dichroism Spectroscopy . Bio-protocol. Available from: [Link]

  • To Study the Thermal Stability of Proteins . Virtual Labs. Available from: [Link]

  • Thermal denaturation of protein (by circular dichroism) . Boddy Lab. Available from: [Link]

  • Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination . ACS Publications. Available from: [Link]

  • DSC Study of the Thermal Stability of S-Protein and S-Peptide/S-Protein Complexes . ACS Publications. Available from: [Link]

  • The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability . American Chemical Society. Available from: [Link]

  • Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes . National Institutes of Health. Available from: [Link]

  • Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine . Biochemistry. Available from: [Link]

  • Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides . Royal Society of Chemistry. Available from: [Link]

  • Fluorine: A new element in protein design . National Institutes of Health. Available from: [Link]

  • Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion . National Institutes of Health. Available from: [Link]

  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold . Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design . PubMed. Available from: [Link]

  • Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains . PubMed Central. Available from: [Link]

  • Comparative study of the thermal decomposition behaviour of different amino acids and peptides . ResearchGate. Available from: [Link]

Sources

A Tale of Two Fluorines: A Comparative Guide to Trifluoroleucine and Hexafluoroleucine in Protein Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

In the quest to engineer more robust and effective protein-based therapeutics and biotechnologies, the strategic incorporation of non-canonical amino acids has emerged as a powerful tool. Among these, fluorinated amino acids have garnered significant attention for their unique ability to enhance protein stability. This guide provides an in-depth, objective comparison of two prominent fluorinated leucine analogs: 5,5,5-trifluoroleucine (tFLeu) and 5,5,5,5',5',5'-hexafluoroleucine (hFLeu). We will explore the nuanced differences in their effects on protein stability, the underlying physicochemical principles, and provide practical experimental guidance for their application.

The Foundation: Why Fluorinate?

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to amino acid side chains. The carbon-fluorine bond is exceptionally strong and polar, leading to altered hydrophobicity, steric profile, and electrostatic interactions. These modifications can translate into significant improvements in a protein's resistance to thermal and chemical denaturation, as well as proteolytic degradation[1][2][3][4][5]. The choice between a trifluoromethyl (-CF3) group in tFLeu and a hexafluoroisobutyl group in hFLeu, however, is not trivial and can lead to distinct outcomes in protein behavior.

Head-to-Head: Trifluoroleucine vs. Hexafluoroleucine

The primary distinction between tFLeu and hFLeu lies in the degree of fluorination of the leucine side chain. This seemingly small difference has cascading effects on various parameters that govern protein stability.

Impact on Thermal and Chemical Stability

Both tFLeu and hFLeu have been shown to increase the thermal and chemical stability of proteins[1][2][6][7][8][9][10]. The general consensus is that the stabilizing effect is more pronounced with a higher degree of fluorination.

  • Hexafluoroleucine (hFLeu): The presence of two trifluoromethyl groups in hFLeu results in a significantly more hydrophobic side chain compared to leucine[11][12]. This enhanced hydrophobicity is a key driver for increased protein stability. Studies on model coiled-coil proteins have demonstrated that substituting leucine with hFLeu can lead to a substantial increase in the melting temperature (Tm) and the free energy of unfolding (ΔG)[6][10][13]. For instance, the incorporation of hFLeu into a de novo designed 4-helix bundle protein stabilized the structure by approximately 0.8 kcal mol⁻¹ per hFLeu residue[1]. Another study showed that replacing all six core leucine residues in a model peptide with hFLeu resulted in a protein that was about 25% more stable than its non-fluorinated counterpart[6][13].

  • Trifluoroleucine (tFLeu): While also stabilizing, the effect of tFLeu is generally more modest than that of hFLeu[2][9][14]. Substituting leucine residues with tFLeu in the GCN4 leucine zipper peptide, for example, increased the thermal stability, with the midpoint of thermal unfolding elevated by 13°C[9]. The free energy of folding was also enhanced by 0.5–1.2 kcal/mol[9]. In another study, substituting six leucine residues in a coiled-coil protein with tFLeu resulted in a stabilization of 0.4 kcal/mol per tFLeu residue[2].

The greater stabilizing effect of hFLeu can be attributed to its larger, more hydrophobic side chain, which promotes more favorable packing within the protein core and a stronger hydrophobic effect, a primary driving force in protein folding[3][15][16].

Structural Perturbations and Context Dependence

A crucial consideration when introducing non-canonical amino acids is the potential for structural perturbation. Despite their increased size, both tFLeu and hFLeu are generally considered to be sterically non-perturbing when incorporated into the hydrophobic core of proteins[1][2].

However, the impact of these substitutions is highly context-dependent. The position of the substitution (e.g., core vs. solvent-exposed, α-helix vs. β-sheet) can significantly influence the outcome. For instance, studies on the protein G B1 domain have shown that introducing hFLeu at a solvent-exposed position can still lead to increased stability, suggesting that factors beyond core packing, such as interactions with the solvent, play a role[4][17][18].

Interestingly, while highly fluorinated amino acids generally enhance stability, their intrinsic propensities for forming secondary structures differ from their hydrocarbon counterparts. Some studies suggest that highly fluorinated amino acids like hFLeu have a lower propensity to form α-helices and a higher propensity for β-sheets compared to leucine[19]. This suggests that the stabilizing effects observed in α-helical proteins may be primarily due to tertiary packing effects rather than an intrinsic stabilization of the helical conformation itself.

Proteolytic Resistance

An often-overlooked benefit of incorporating fluorinated amino acids is the enhanced resistance to proteolysis[1][5][20]. The altered steric and electronic properties of the fluorinated side chains can hinder the recognition and cleavage of peptide bonds by proteases. Both tFLeu and hFLeu have been shown to confer increased resistance to enzymes like trypsin and chymotrypsin[5][20]. This property is particularly valuable for the development of peptide-based drugs, which often suffer from rapid degradation in vivo.

Quantitative Comparison of Stability Enhancement

Amino AcidModel SystemStability EnhancementReference
Hexafluoroleucine (hFLeu) α4-H 4-helix bundleΔG increase of ~0.8 kcal/mol per residue[1]
α4-H 4-helix bundle~25% more stable than non-fluorinated protein[6][13]
A1 coiled-coilTm increased from 54°C to 76°C[10]
Trifluoroleucine (tFLeu) GCN4-p1d coiled-coilΔG increase of 0.5-1.2 kcal/mol[9]
A1 coiled-coilTm increased from 55°C to 65°C[14]
A1 coiled-coilΔG increase of 0.4 kcal/mol per residue[2]

Experimental Workflows: From Incorporation to Stability Assessment

The successful application of tFLeu and hFLeu in protein engineering requires robust methods for their incorporation and subsequent characterization of the modified protein's stability.

Incorporation of Trifluoroleucine and Hexafluoroleucine

There are two primary methods for incorporating these non-canonical amino acids into proteins:

  • Solid-Phase Peptide Synthesis (SPPS): This chemical synthesis method is suitable for smaller proteins and peptides (typically up to ~50 amino acids). It offers precise control over the position of incorporation. Both Fmoc- and Boc-protected derivatives of tFLeu and hFLeu are commercially available or can be synthesized.

  • In Vivo Incorporation using Auxotrophic Strains: For larger proteins, in vivo incorporation is the method of choice. This technique utilizes bacterial strains (commonly E. coli) that are auxotrophic for leucine, meaning they cannot synthesize it themselves. By depleting leucine from the growth medium and supplementing it with the desired fluorinated analog, the cellular machinery will incorporate the non-canonical amino acid into newly synthesized proteins[2][11]. While tFLeu can often be incorporated with high efficiency using standard leucine auxotrophs, the incorporation of the bulkier hFLeu may require engineered cells that overexpress the leucyl-tRNA synthetase to improve efficiency[10][11][21].

Incorporation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_InVivo In Vivo Incorporation SPPS_Start Start with Resin Coupling Couple Protected Amino Acids Sequentially SPPS_Start->Coupling Fmoc/Boc Chemistry Deprotection Remove Protecting Groups Coupling->Deprotection Cleavage Cleave Peptide from Resin Coupling->Cleavage Final Cycle Deprotection->Coupling Purification_SPPS Purify Peptide Cleavage->Purification_SPPS Culture Culture Leucine Auxotrophic E. coli Depletion Deplete Leucine Culture->Depletion Induction Induce Protein Expression & Add Fluorinated Leucine Depletion->Induction Harvest Harvest Cells Induction->Harvest Purification_InVivo Purify Protein Harvest->Purification_InVivo

Caption: A comparison of workflows for incorporating fluorinated leucines.

Assessing Protein Stability

Once the fluorinated protein is purified, its stability can be assessed using several biophysical techniques.

1. Thermal Denaturation Monitored by Circular Dichroism (CD) Spectroscopy:

This is a widely used method to determine the melting temperature (Tm) of a protein. CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light, which is sensitive to the protein's secondary structure.

  • Protocol:

    • Prepare the purified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Measure the CD spectrum at a low temperature (e.g., 20°C) to confirm the protein is folded. The characteristic signal for α-helical proteins is at 222 nm.

    • Increase the temperature incrementally (e.g., 1-2°C per minute) while continuously monitoring the CD signal at a fixed wavelength (e.g., 222 nm).

    • Plot the CD signal as a function of temperature. The resulting curve will show a transition from the folded to the unfolded state.

    • The midpoint of this transition is the melting temperature (Tm). A higher Tm indicates greater thermal stability.

2. Chemical Denaturation Monitored by Fluorescence Spectroscopy:

This method determines the free energy of unfolding (ΔG) by measuring the change in the intrinsic fluorescence of tryptophan or tyrosine residues as the protein is exposed to increasing concentrations of a chemical denaturant (e.g., guanidinium chloride or urea).

  • Protocol:

    • Prepare a series of protein samples with increasing concentrations of the denaturant.

    • Incubate the samples to allow them to reach equilibrium.

    • Measure the fluorescence emission spectrum of each sample (excitation typically around 280 nm or 295 nm for tryptophan).

    • As the protein unfolds, the tryptophan residues become more exposed to the solvent, causing a shift in the emission maximum.

    • Plot the change in fluorescence (or the wavelength of maximum emission) against the denaturant concentration.

    • Fit the data to a two-state unfolding model to calculate the free energy of unfolding in the absence of denaturant (ΔG°H₂O). A more negative ΔG indicates a more stable protein.

Stability_Assessment_Workflow cluster_CD Thermal Denaturation (CD) cluster_Fluorescence Chemical Denaturation (Fluorescence) Start Purified Fluorinated Protein CD_Setup Prepare Protein in Buffer Start->CD_Setup Fluo_Setup Prepare Protein with Denaturant Series Start->Fluo_Setup CD_Measure Measure CD Signal vs. Temperature CD_Setup->CD_Measure CD_Analysis Determine Melting Temperature (Tm) CD_Measure->CD_Analysis Fluo_Measure Measure Intrinsic Fluorescence Fluo_Setup->Fluo_Measure Fluo_Analysis Calculate Free Energy of Unfolding (ΔG) Fluo_Measure->Fluo_Analysis

Caption: Experimental workflow for assessing protein stability.

Conclusion: Choosing the Right Tool for the Job

Both trifluoroleucine and hexafluoroleucine are valuable additions to the protein engineer's toolkit, offering a means to significantly enhance protein stability. The choice between them depends on the desired level of stabilization and the specific protein context.

  • Hexafluoroleucine is the more potent stabilizer, ideal for applications requiring maximum thermal and chemical resistance. Its pronounced hydrophobicity makes it particularly effective for reinforcing the hydrophobic core of proteins.

  • Trifluoroleucine offers a more moderate, yet still significant, stabilizing effect. It may be a preferable choice when a more subtle modulation of stability is desired, or if there are concerns about potential structural perturbations from the bulkier hFLeu side chain in a sensitive region of the protein.

Ultimately, the optimal choice will be guided by empirical testing. The experimental workflows outlined in this guide provide a starting point for researchers to systematically evaluate the impact of these powerful non-canonical amino acids on their protein of interest, paving the way for the development of next-generation protein-based technologies.

References

  • Buer, B. C., de la Salud-Bea, R., & Koksch, B. (2017). Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains. Protein Science, 26(5), 954-964. [Link]

  • Robalo, J. R., & Vila Verde, A. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(3), 1085-1096. [Link]

  • Al-Sabi, A., & Brannigan, J. A. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus Chimie, 27(1), 1-13. [Link]

  • Marsh, E. N. G. (2009). Fluorine: A new element in protein design. Protein Science, 18(7), 1378-1388. [Link]

  • Cheng, R. P. (2009). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. Abstracts of Papers of the American Chemical Society, 238. [Link]

  • Chiu, H. P., Kokona, B., Fairman, R., & Cheng, R. P. (2009). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Journal of the American Chemical Society, 131(37), 13192-13193. [Link]

  • Robalo, J. R., & Vila Verde, A. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(3), 1085-1096. [Link]

  • Ahmad, M., & Im, W. (2024). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein: Molecular Simulation. Journal of Biomolecular Structure and Dynamics, 1-11. [Link]

  • Ahmad, M., & Im, W. (2024). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. Journal of Biomolecular Structure and Dynamics, 1-11. [Link]

  • Robalo, J. R., & Vila Verde, A. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(3), 1085-1096. [Link]

  • Neumann, A., et al. (2017). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Beilstein Journal of Organic Chemistry, 13, 2736-2745. [Link]

  • Al-Sabi, A., & Brannigan, J. A. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. ResearchGate. [Link]

  • Miller, M. A., & Sletten, E. M. (2020). Perfluorocarbons in Chemical Biology. Chemical Reviews, 120(15), 7663-7703. [Link]

  • Britton, D., et al. (2017). Assessment of Trifluoroleucine Incorporation. Bio-protocol, 7(18), e2545. [Link]

  • Liu, C., & Lajoie, G. A. (2013). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Biology & Drug Design, 82(4), 345-362. [Link]

  • Lee, H. Y., et al. (2005). Modulating Protein Structure with Fluorous Amino Acids: Increased Stability and Native-like Structure Conferred on a 4-Helix Bundle Protein by Hexafluoroleucine. Journal of the American Chemical Society, 127(48), 16812-16813. [Link]

  • Yoder, N. C., & Kumar, K. (2002). Incorporation of Trifluoroisoleucine into Proteins in Vivo. Journal of the American Chemical Society, 124(15), 3844-3845. [Link]

  • Lee, H. Y., et al. (2005). Modulating protein structure with fluorous amino acids: increased stability and native-like structure conferred on a 4-helix bundle protein by hexafluoroleucine. Journal of the American Chemical Society, 127(48), 16812-16813. [Link]

  • Neumann, A., et al. (2017). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Beilstein Journal of Organic Chemistry, 13, 2736-2745. [Link]

  • Kumar, K. (2008). Non-racemic trifluoroleucine, and methods of making and using.
  • Tang, Y., Ghirlanda, G., & DeGrado, W. F. (2009). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine. ChemBioChem, 10(1), 84-86. [Link]

  • Bilgicer, B., Fichera, A., & Kumar, K. (2001). Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine. Biochemistry, 40(49), 14810-14817. [Link]

  • Budisa, N. (2020). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews, 120(1), 371-418. [Link]

  • Tang, Y., Ghirlanda, G., Petka, W. A., Nakajima, T., DeGrado, W. F., & Tirrell, D. A. (2001). Biosynthesis of a Highly Stable Coiled-Coil Protein Containing Hexafluoroleucine in an Engineered Bacterial Host. Angewandte Chemie International Edition, 40(8), 1494-1496. [Link]

Sources

A Researcher's Guide to Enhancing Peptide Stability with 5,5,5-Trifluoroleucine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Compendium for Drug Development Professionals

The therapeutic potential of peptides is immense, owing to their high specificity and potent biological activity.[1] However, a primary obstacle in their clinical development is their susceptibility to rapid proteolytic degradation in the body, leading to short half-lives and limited bioavailability.[1][2][3][4][5] A proven strategy to overcome this challenge is the site-specific incorporation of non-canonical amino acids.[5][6][7] Among these, 5,5,5-trifluoroleucine (TFL), a fluorinated analog of leucine, has emerged as a powerful tool for enhancing metabolic stability.[8]

This guide provides an in-depth comparison of the proteolytic stability of peptides containing TFL versus their native leucine counterparts. We will explore the underlying mechanisms of this enhanced stability, present comparative experimental data, and provide detailed, validated protocols for researchers to assess peptide stability in their own laboratories.

The Mechanistic Basis for Enhanced Proteolytic Resistance

The substitution of a methyl group in leucine with a trifluoromethyl group in TFL introduces profound changes to the amino acid's physicochemical properties, which collectively contribute to increased resistance against protease-mediated cleavage.[8]

  • Steric Hindrance: The trifluoromethyl (CF3) group is significantly larger than a methyl (CH3) group. This increased steric bulk can physically obstruct the peptide's scissile bond from fitting into the active site of a protease.[9] Many proteases have highly specific substrate-binding pockets, and the bulky CF3 group can create an unfavorable steric clash, preventing efficient recognition and cleavage.[9]

  • Increased Hydrophobicity: Fluorination significantly increases the hydrophobicity of the amino acid side chain.[10][11][12][13][14] This altered hydrophobicity can influence the peptide's local conformation and its interaction with the protease's binding pockets, which are often adapted for the specific hydrophobicity of natural amino acid residues.[10][11]

  • Altered Electronics and Bond Strength: The strong electron-withdrawing nature of the three fluorine atoms alters the electronic distribution within the side chain. More importantly, the carbon-fluorine bond is exceptionally strong and resistant to enzymatic attack, contributing to the overall metabolic stability of the molecule.[14]

  • Conformational Rigidity: The introduction of fluorine can influence the conformational preferences of the peptide backbone.[10][11][15][16] This may stabilize a conformation that is less favorable for protease binding, effectively "hiding" the cleavage site from the enzyme.

It is crucial to understand, however, that these effects are highly context-dependent. The degree of stabilization depends on the specific protease, the position of the TFL substitution relative to the cleavage site, and the overall peptide sequence.[1][6][7][9]

Comparative Analysis: TFL vs. Leucine Peptides Against Proteases

Systematic studies have demonstrated that replacing leucine with fluorinated analogs can significantly impact proteolytic stability. While direct, extensive head-to-head data for TFL is consolidated from various studies, the principle is well-established with closely related fluorinated leucines like hexafluoroleucine (Hfl). The impact is not always predictable and underscores the necessity for empirical validation.[6][7]

An increase in proteolytic stability is often observed, but the effect can be neutral or even result in decreased stability depending on the specific enzyme-substrate interaction.[6][7] For example, a fluorinated residue might be preferred by one protease's binding pocket while being rejected by another.

Table 1: Summary of Comparative Proteolytic Stability Data

Peptide Sequence / SystemProteaseKey FindingObservationReference
Model Peptides with Hfl/TfIleα-ChymotrypsinPosition-dependent stabilityα-Chymotrypsin prefers large hydrophobic residues in the P1 position. Fluorination can either enhance or decrease stability depending on the specific interactions within the enzyme's S1/S2 subsites.[1][9]
Model Peptides with Hfl/TfIlePepsinVariable stability increaseThe effect of fluorination was highly dependent on the position of the substitution relative to the cleavage site.[1][6][7][9]
Model Peptides with Hfl/TfIleElastaseOften increased stabilityElastase activity was significantly modulated by fluorinated residues, with studies showing that fluorination can protect against degradation.[1][5][9]
Model Peptides with Hfl/TfIleProteinase KIncreased stability with TfIle5,5,5-trifluoroisoleucine (TfIle) was shown to significantly protect peptides from proteolysis by proteinase K when positioned N-terminal to the cleavage site.[1][9]
Fluorinated Buforin/MagaininTrypsinModest increase in resistanceFluorinated antimicrobial peptides displayed moderately better protease stability while retaining or increasing bacteriostatic activity.[13][17]

Note: Hfl = Hexafluoroleucine, TfIle = 5,5,5-Trifluoroisoleucine. These analogs are used to illustrate the principles that also apply to TFL.

These findings collectively highlight a critical takeaway for drug developers: the incorporation of TFL is a promising strategy, but it is not a universal solution. Each peptide candidate must be empirically tested against relevant proteases.

Experimental Protocols for Assessing Proteolytic Stability

To facilitate this critical evaluation, we provide detailed, self-validating protocols for two standard stability assays.

Protocol 1: In Vitro Protease Degradation Assay

This assay directly measures the stability of a peptide against a specific, purified protease.

Methodology:

  • Preparation of Stock Solutions:

    • Peptide Stock: Prepare a 1-10 mM stock solution of the test peptide (both the native and TFL-modified versions) in an appropriate solvent (e.g., DMSO, water).

    • Protease Stock: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, elastase) at a concentration of 0.1-1 mg/mL in its recommended assay buffer.[6]

    • Assay Buffer: Prepare the appropriate buffer for the chosen protease (e.g., 50 mM ammonium bicarbonate, pH 8.0 for trypsin; 10 mM phosphate buffer, pH 7.4 for chymotrypsin).[6][18]

  • Digestion Reaction:

    • In a microcentrifuge tube, combine the assay buffer, peptide stock, and protease stock. A typical final peptide concentration is 0.1 mg/mL with a 1:50 to 1:100 enzyme-to-substrate ratio.[18]

    • Include a "Time 0" control by adding the quenching solution (Step 4) before adding the protease.

    • Incubate the reaction mixture at 37°C in a thermomixer or water bath.[18]

  • Time-Point Sampling:

    • Withdraw aliquots of the reaction mixture at specific time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[6][18]

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction in each aliquot by adding a quenching agent, such as 10% trifluoroacetic acid (TFA) or another strong acid.[6][18]

  • Analysis by RP-HPLC:

    • Analyze the quenched samples using a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C8 or C18 column.

    • Monitor the elution profile at a wavelength of 215-220 nm.

    • The amount of intact peptide is determined by integrating the area of the corresponding peak.[6]

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the Time 0 sample.

    • Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to determine the peptide's half-life (t½).

Protease_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Digestion cluster_analysis 3. Analysis Peptide Peptide Stock (Native & TFL) Incubate Mix & Incubate at 37°C Peptide->Incubate Protease Protease Stock Protease->Incubate Buffer Assay Buffer Buffer->Incubate TimePoints Sample at Time Points (0, 15, 30, 60 min...) Incubate->TimePoints Quench Quench with TFA TimePoints->Quench HPLC Analyze by RP-HPLC Quench->HPLC Data Calculate % Remaining & Determine Half-Life (t½) HPLC->Data

Caption: Workflow for the in vitro protease degradation assay.

Protocol 2: Human Plasma Stability Assay

This assay provides a more physiologically relevant assessment of peptide stability by exposing it to the complex mixture of enzymes present in blood plasma.[19][20]

Methodology:

  • Preparation:

    • Plasma: Thaw frozen human plasma (pooled, heparinized) in a water bath at 37°C and centrifuge to remove any precipitates.[18]

    • Peptide Stock: Prepare a 1-10 mM stock solution of the test peptide in an appropriate solvent.

  • Incubation:

    • In a low-bind microcentrifuge tube, add the human plasma and pre-warm to 37°C.

    • Initiate the reaction by adding the peptide stock to a final concentration of 1-10 µM.[4][19]

    • Include a "Time 0" control by adding the precipitation solvent (Step 4) before adding the peptide.

    • Incubate the mixture at 37°C with gentle shaking.[4][19]

  • Time-Point Sampling:

    • Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[19]

  • Protein Precipitation & Quenching:

    • Immediately add 2-3 volumes of a cold organic solvent, such as acetonitrile containing an internal standard, to each aliquot.[19] This step simultaneously stops enzymatic activity and precipitates plasma proteins. Using strong acids for precipitation is generally not recommended as it can lead to analyte loss.[2][3]

  • Sample Processing:

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[18]

  • Analysis by LC-MS/MS:

    • Carefully collect the supernatant.

    • Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the concentration of the intact peptide relative to the internal standard.[19]

  • Data Analysis:

    • Calculate the percentage of peptide remaining at each time point relative to the Time 0 sample.

    • Plot the natural logarithm of the remaining percentage against time. The slope of the resulting line can be used to calculate the in vitro half-life (t½ = 0.693 / slope).[19]

Plasma_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Plasma Thaw & Prepare Human Plasma Incubate Add Peptide to Plasma Incubate at 37°C Plasma->Incubate Peptide Peptide Stock Peptide->Incubate TimePoints Sample at Time Points (0, 15, 30, 60, 120 min) Incubate->TimePoints Precipitate Quench & Precipitate Proteins (cold Acetonitrile + IS) TimePoints->Precipitate Centrifuge Centrifuge at 4°C Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Analyze by LC-MS/MS Supernatant->LCMS Data Calculate % Remaining & Determine Half-Life (t½) LCMS->Data

Caption: Workflow for the human plasma stability assay.

Conclusion and Outlook

The incorporation of 5,5,5-trifluoroleucine is a validated and powerful strategy for mitigating the proteolytic susceptibility of peptide therapeutics. The enhanced stability stems from a combination of steric hindrance, increased hydrophobicity, and altered peptide conformation, which disrupts efficient recognition and cleavage by proteases.

However, this guide emphasizes that the benefits of fluorination are not absolute and are highly dependent on the enzymatic environment and the specific position of the substitution. Therefore, an empirical approach is paramount. By employing the robust and detailed protocols for protease and plasma stability assays provided herein, researchers and drug developers can systematically evaluate TFL-modified peptides, generate reliable comparative data, and make informed decisions to advance promising candidates with improved pharmacokinetic profiles. This strategic incorporation of fluorinated amino acids represents a key step toward unlocking the full therapeutic potential of peptides.

References

  • Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination - ACS Publications. (2025). ACS Publications.
  • Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and - American Chemical Society. (2025). American Chemical Society.
  • Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed. (2024). PubMed.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed Central. PubMed Central.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (2024). ACS Publications.
  • The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. University of Rochester.
  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Retrieved from [Link]

  • One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. (2024). Comptes Rendus de l'Académie des Sciences.
  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. (2014). PubMed.
  • Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. (2017). Beilstein Journals.
  • Plasma Stability Assay. Creative Bioarray.
  • Impact of fluorination on proteolytic stability of peptides in human blood plasma. (2013). PubMed.
  • Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. (2017). PMC - NIH.
  • Application Notes and Protocols: Enhancing Peptide Stability with H-DL-Abu-OH. Benchchem.
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC - PubMed Central.
  • Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S). NIH.
  • Plasma Stability Assay. Domainex.
  • Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. (2007). PubMed.
  • The Role of Fluorinated Amino Acids in Modern Peptide Therapeutics. (2025). Biosynth.
  • Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Europe PMC.
  • 5,5,5-Trifluoro- DL -leucine = 98.0 HPLC sum of isomers 2792-72-5 - Sigma-Aldrich. Sigma-Aldrich.
  • Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC. PMC.
  • Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins - MDPI. MDPI.

Sources

A Senior Application Scientist's Guide to Circular Dichroism Analysis of Trifluoroleucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the conformational landscape of a peptide is paramount to predicting its efficacy, stability, and interaction with biological targets. The strategic incorporation of non-canonical amino acids, such as 5,5,5-trifluoroleucine (TFL), has emerged as a powerful tool to enhance peptide properties. This guide provides an in-depth comparison of the structural impact of TFL incorporation, focusing on circular dichroism (CD) spectroscopy as the primary analytical technique. We will delve into the causality behind experimental choices, provide validated protocols, and present supporting data to empower you in your research.

The Rationale for Trifluoroleucine in Peptide Design

Leucine is a ubiquitous amino acid often found in the hydrophobic cores of proteins and peptides, playing a critical role in stabilizing folded structures like α-helices and coiled-coils.[1] The substitution of leucine with TFL introduces a trifluoromethyl group, which significantly increases the hydrophobicity of the side chain.[2] This "fluorous effect" can lead to enhanced thermal and proteolytic stability without drastically altering the peptide's secondary structure.[1][3][4][5] CD spectroscopy is an ideal technique to rapidly verify that the desired conformation is maintained or even enhanced upon TFL incorporation.

The Principles of Circular Dichroism for Peptide Analysis

Circular dichroism spectroscopy is a powerful method for studying the secondary structure of peptides and proteins in solution.[6][7] It relies on the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[8] In the far-UV region (typically 190-250 nm), the peptide backbone's amide bonds are the dominant chromophores, and their arrangement in space gives rise to characteristic CD spectra for different secondary structures.[9][10]

  • α-Helix: Exhibits two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.[10][11]

  • β-Sheet: Shows a negative band around 215-218 nm and a positive band around 195-200 nm.[10][11]

  • Random Coil: Characterized by a strong negative band near 198 nm and very low ellipticity above 210 nm.[11]

By analyzing these spectral fingerprints, we can qualitatively and quantitatively assess the conformational integrity of TFL-containing peptides compared to their native leucine counterparts.

CD_Principles cluster_light Light Source cluster_sample Sample Interaction cluster_detection Detection & Output Plane Polarized Light Plane Polarized Light Chiral Peptide Chiral Peptide Plane Polarized Light->Chiral Peptide Passes through Detector Detector Chiral Peptide->Detector Differential Absorption CD Spectrum CD Spectrum Detector->CD Spectrum Generates

Caption: Principle of Circular Dichroism Spectroscopy.

Comparative Analysis: The Impact of TFL on Peptide Structure and Stability

Experimental data consistently demonstrates that replacing leucine with TFL can significantly enhance the thermal stability of peptides without perturbing their secondary structure. This is a critical consideration in drug development, where a longer shelf-life and resistance to degradation are highly desirable.

Case Study 1: GCN4-p1d Leucine Zipper

In a study by Tang et al. (2001), leucine residues at the 'd' positions of the GCN4-p1d leucine zipper peptide were substituted with TFL. The resulting fluorinated peptide exhibited a remarkable increase in thermal stability.

Peptide VariantMidpoint Thermal Unfolding (Tm)Change in Stability (ΔTm)Reference
GCN4-p1d (Leucine)~49 °C-[4]
GCN4-p1d (Trifluoroleucine)~62 °C+13 °C[4]

Crucially, CD spectroscopy confirmed that the fluorinated peptide retained its α-helical structure, indicating that the TFL substitution enhanced stability without causing misfolding.

Case Study 2: Coiled-Coil Peptide A1

A similar stabilizing effect was observed by Montclare et al. (2009) with the coiled-coil peptide A1. Peptides containing either (2S,4R)-TFL or (2S,4S)-TFL were compared to the native leucine-containing peptide.

Peptide VariantMidpoint Thermal Unfolding (Tm)Secondary Structure (from CD)Reference
Leu-A155 °C~90% Helical[12]
SR-A1 ((2S,4R)-TFL)65 °C~90% Helical[12]
SS-A1 ((2S,4S)-TFL)65 °C~90% Helical[12]

At 1°C, the CD spectra of all three peptides were nearly identical, providing strong evidence that fluorination did not affect the secondary structure of the A1 coiled-coil.[12] However, the TFL-containing peptides demonstrated a significant 10-13°C increase in thermal stability.[12]

Experimental Protocol: A Self-Validating Workflow for CD Analysis

This protocol provides a robust framework for the CD analysis of peptides. The causality behind each step is explained to ensure data integrity and reproducibility.

CD_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation A 1. Peptide Purification & Quantitation (>95% purity, accurate concentration) B 2. Buffer Preparation (Low absorbing, e.g., 10 mM phosphate) A->B C 3. Instrument Calibration (Zero calibration, wavelength accuracy) B->C D 4. Blank Measurement (Buffer only spectrum) C->D E 5. Sample Measurement (Peptide in buffer) D->E F 6. Baseline Subtraction (Sample - Blank) E->F G 7. Conversion to Molar Ellipticity (Normalization for comparison) F->G H 8. Secondary Structure Estimation (Using deconvolution software) G->H

Caption: Experimental Workflow for Peptide CD Analysis.

Step-by-Step Methodology
  • Peptide Purity and Concentration:

    • Action: Ensure your peptide sample is at least 95% pure, as verified by HPLC and mass spectrometry.[13] Impurities can introduce misleading spectral features.[8] Accurately determine the peptide concentration using a method other than Lowry or Bradford, such as quantitative amino acid analysis, as these can be inaccurate for peptides.[13]

    • Causality: Accurate concentration is critical for converting the raw CD signal (in millidegrees) to mean residue molar ellipticity, which is necessary for quantitative comparisons and secondary structure estimation.[9][14]

  • Buffer Preparation:

    • Action: Prepare a buffer that is transparent in the far-UV region. A 10 mM phosphate buffer is a good starting point.[9][15] Avoid buffers with high concentrations of chloride ions, imidazole, DTT, or DMSO, as they absorb strongly below 220 nm.[13][16] Prepare a matched buffer blank solution identical to your sample buffer but without the peptide.[9]

    • Causality: The buffer itself can contribute to the CD signal. A high-absorbing buffer will increase the noise and decrease the signal-to-noise ratio, potentially obscuring the peptide's spectral features.[15]

  • Instrument Setup and Calibration:

    • Action: Purge the instrument with nitrogen gas to remove oxygen, which absorbs light below 200 nm.[13] Calibrate the spectrometer according to the manufacturer's instructions.

    • Causality: Proper calibration ensures wavelength accuracy and reliable signal measurement.

  • Data Acquisition:

    • Action: Use a quartz cuvette with an appropriate path length (typically 1 mm for secondary structure studies).[9][15] For a 1 mm path length, a peptide concentration of 0.1 mg/mL is a good starting point.[15] First, acquire the spectrum of the buffer blank over the desired wavelength range (e.g., 190-260 nm).[9] Then, without changing the settings, acquire the spectrum of your peptide sample.[9]

    • Causality: The total absorbance of the sample (peptide + buffer) should ideally be below 1.0 to ensure enough light reaches the detector for a reliable measurement.[13] The path length and concentration may need to be adjusted to achieve this.

  • Data Processing and Analysis:

    • Action: Subtract the buffer blank spectrum from the peptide sample spectrum to obtain the corrected spectrum.[9] Convert the corrected signal from millidegrees (mdeg) to mean residue molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * c * l) where MRW is the mean residue weight (molecular weight / number of residues), c is the concentration in g/L, and l is the path length in cm.

    • Causality: Normalizing the data to mean residue molar ellipticity accounts for differences in concentration, path length, and peptide length, allowing for direct comparison between different peptides.[9]

  • Secondary Structure Estimation:

    • Action: Use a deconvolution software program like DichroWeb, BeStSel, or CDPro to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.[17][18][19]

    • Causality: These programs use algorithms that fit the experimental spectrum to a linear combination of reference spectra from proteins and peptides with known structures.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Noise/Low Signal - Sample concentration too low- Buffer absorbance too high- Particulate matter in the sample- Increase peptide concentration or use a longer path length cuvette.- Use a more transparent buffer (e.g., lower salt concentration).[15]- Centrifuge or filter the sample (0.1-0.2 micron filter).[13]
Inability to Collect Data Below 200 nm - High concentration of chloride ions or other absorbing species in the buffer.- Insufficient nitrogen purging.- Use a buffer with non-absorbing salts (e.g., sodium fluoride instead of sodium chloride).[16]- Ensure a consistent and adequate nitrogen flow rate.
Spectra from Different Concentrations are Not Superimposable - Inaccurate concentration determination.- Peptide aggregation at higher concentrations.- Re-verify peptide concentration using a reliable method.[13]- Perform concentration-dependent CD measurements to check for aggregation.

Conclusion and Future Outlook

The incorporation of trifluoroleucine is a proven strategy for enhancing the thermal and chemical stability of peptides.[4][5] As demonstrated by the supporting data, this can often be achieved with minimal perturbation to the desired secondary structure. Circular dichroism spectroscopy is an indispensable tool for rapidly verifying the conformational integrity of these modified peptides. By following the validated protocols and understanding the causality behind each experimental step outlined in this guide, researchers can confidently and efficiently characterize their TFL-containing peptides, accelerating the development of next-generation therapeutics.

References

  • Mtoz Biolabs. Peptide Circular Dichroism Spectroscopy. Available at: [Link]

  • Creative Biostructure. (2025). The Role of Circular Dichroism in Peptide Structural Analysis. Available at: [Link]

  • Montclare, J. K., Son, S., Clark, G. A., Kumar, K., & Tirrell, D. A. (2009). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine. ChemBioChem, 10(1), 84-86.
  • Gao, J., et al. (2024). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protocols, 5(1), 102847.
  • American Peptide Society. Analysis. Available at: [Link]

  • Mtoz Biolabs. How to Interpret Circular Dichroism Analysis Results?. Available at: [Link]

  • Sreerama, N., & Woody, R. W. (2000). Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set. Analytical biochemistry, 287(2), 252-260.
  • Bovee-Geurts, P. H. M., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5471-5485.
  • Marsh, E. N. (2009). Fluorine: a new element in protein design. Chemistry & biology, 16(6), 586-589.
  • Bakshi, K., Liyanage, M. R., Volkin, D. B., & Middaugh, C. R. (2014). Circular dichroism of peptides. Methods in molecular biology (Clifton, N.J.), 1088, 247–253.
  • Creative Biostructure. How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Available at: [Link]

  • MtoZ Biolabs. How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure?. Available at: [Link]

  • MtoZ Biolabs. What Software Can Be Used to Analyze Circular Dichroism Results. Available at: [Link]

  • Hatos, A., et al. (2022). ChiraKit: an online tool for the analysis of circular dichroism spectroscopy data. Nucleic Acids Research, 50(W1), W84-W89.
  • Tang, Y., Ghirlanda, G., Vaidehi, N., Kua, J., Mainz, D. T., Goddard, W. A., DeGrado, W. F., & Tirrell, D. A. (2001). Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine. Biochemistry, 40(9), 2790–2796.
  • Cheng, R. P. (2008). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. ABSTRACTS OF PAPERS OF THE AMERICAN CHEMICAL SOCIETY, 235.
  • ResearchGate. (2015). Which program or method I can use to analyze CD data of my sample peptides( lowest point 195 nm) ?. Available at: [Link]

  • Conticello, V. P., & Chaikof, E. L. (2018). Fluorinated peptide biomaterials.
  • Mtoz Biolabs. How to Interpret a Circular Dichroism. Available at: [Link]

  • Bakshi, K., Liyanage, M. R., Volkin, D. B., & Middaugh, C. R. (2014). Circular dichroism of peptides. Methods in molecular biology (Clifton, N.J.), 1088, 247–253.
  • Creative Biostructure. (2025). The Role of Circular Dichroism in Peptide Structural Analysis. Available at: [Link]

  • Taylor, C. A., & O'Hagan, D. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 17(12), 1403-1416.
  • Woollett, B., et al. (2019).
  • BeStSel. Protein Circular Dichroism Spectra Analysis. Available at: [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • University of Connecticut Health Center. Circular Dichroism Spectropolarimeter Instructions. Available at: [Link]

  • MOSBRI. CD: Circular Dichroism. Available at: [Link]

  • Buer, B. C., de la Salud-Bea, R., Al-Hashimi, H. M., & Marsh, E. N. (2009). Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains. Protein science : a publication of the Protein Society, 18(11), 2324–2333.
  • Reddit. (2019). Hi, I'm a circular dichroism noob! Why does my brand-new CD give me wonky results? Need suggestions for troubleshooting... : r/chemistry. Available at: [Link]

  • University of Colorado Anschutz Medical Campus. Circular Dichroism Procedure. Available at: [Link]

  • Rohl, C. A., Chakrabartty, A., & Baldwin, R. L. (1996). Helix propagation and N-cap propensities of the amino acids measured in alanine-based peptides in 40 volume percent trifluoroethanol. Protein science : a publication of the Protein Society, 5(12), 2623–2637.
  • Rohl, C. A., Chakrabartty, A., & Baldwin, R. L. (1996). Helix propagation and N-cap propensities of the amino acids measured in alanine-based peptides in 40 volume percent trifluoroethanol. Protein Science, 5(12), 2623-2637.
  • Bakshi, K., et al. (2014). Circular Dichroism of Peptides. In: Peptide Synthesis. Methods in Molecular Biology, vol 1088. Humana Press, New York, NY.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et biophysica acta, 1751(2), 119–139.
  • Myers, J. K., Pace, C. N., & Scholtz, J. M. (1998). Trifluoroethanol effects on helix propensity and electrostatic interactions in the helical peptide from ribonuclease T1. Protein science : a publication of the Protein Society, 7(2), 383–388.
  • Makarov, A. A., et al. (2024). Strategy for improving circular dichroism spectra deconvolution accuracy for macrocyclic peptides in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 249, 116476.

Sources

A Researcher's Guide to Conformational Control: Comparing 5,5,5-Trifluoroleucine and Leucine in Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Conformational Imperative in Peptide Design

In the landscape of modern therapeutics and chemical biology, peptides represent a class of molecules with immense potential, offering high specificity and potent biological activity. However, their utility is often hampered by inherent conformational flexibility and susceptibility to proteolytic degradation. A peptide's three-dimensional structure is not merely incidental; it is the primary determinant of its function, governing its ability to bind to targets and elicit a biological response. Consequently, strategies to stabilize bioactive conformations are paramount in the development of robust peptide-based tools and therapeutics.

The incorporation of non-canonical amino acids is a powerful strategy for modulating the physicochemical properties of peptides. Among these, fluorinated amino acids have emerged as particularly valuable tools.[1][2][3] The strategic replacement of hydrogen with fluorine—the most electronegative element—can profoundly influence hydrophobicity, steric volume, and electronic character with minimal perturbation to the overall side-chain shape.[3][4] This guide provides an in-depth comparison of the conformational effects of incorporating 5,5,5-trifluoroleucine (TFL), a fluorinated analog of leucine, into peptide structures. We will explore how this substitution impacts secondary structure, stability, and biological function, supported by experimental data and detailed protocols for researchers.

Leucine vs. 5,5,5-Trifluoroleucine: A Tale of Two Side Chains

At first glance, TFL is a close structural mimic of leucine. However, the replacement of the terminal isopropyl methyl group with a trifluoromethyl (CF₃) moiety introduces critical physicochemical differences that drive its unique conformational effects.

  • Stereochemistry : Natural leucine possesses a single stereocenter at the α-carbon (Cα), resulting in the L-(2S) configuration. The introduction of the CF₃ group at the γ-carbon of TFL creates a second stereocenter. This gives rise to two distinct diastereoisomers: (2S,4S)-5,5,5-trifluoroleucine and (2S,4R)-5,5,5-trifluoroleucine, a crucial consideration in both synthesis and biological evaluation.[5]

  • Hydrophobicity and Steric Volume : The CF₃ group is significantly more hydrophobic than a methyl (CH₃) group.[2][5] This heightened hydrophobicity is a primary driver for the enhanced stability observed in TFL-containing peptides, particularly when these residues are buried within a hydrophobic core. Despite the larger van der Waals radius of fluorine compared to hydrogen, the overall shape of the TFL side chain remains remarkably similar to leucine, allowing it to be accommodated within protein structures often without significant steric clashes.[4][5]

  • Electronic Effects : The strong electron-withdrawing nature of the three fluorine atoms induces a significant dipole moment in the CF₃ group, a feature absent in the nonpolar methyl group. This can alter local electronic environments and influence non-covalent interactions.[2][3]

Comparative Impact on Peptide Secondary Structure and Stability

Experimental evidence overwhelmingly demonstrates that substituting leucine with TFL, especially within the hydrophobic core of α-helical structures like coiled-coils, leads to a substantial increase in thermodynamic stability.

The Alpha-Helix: A Case Study in Fluorine-Driven Stabilization

The coiled-coil is an ideal model system for studying the effects of amino acid substitutions on protein stability. In these structures, hydrophobic residues are typically found at the 'a' and 'd' positions of a seven-residue (heptad) repeat, forming a buried hydrophobic core that drives folding and dimerization.

Studies on the GCN4 leucine zipper peptide and other model systems have shown that replacing leucine residues at these core 'd' positions with TFL dramatically increases the peptide's resistance to thermal and chemical denaturation.[5][6][7] This "fluoro-stabilization" effect is significant, with reported increases in the thermal melting temperature (Tₘ) of 11-13°C.[5][6][7] Critically, this stabilization is achieved with little to no perturbation of the peptide's secondary structure. Circular Dichroism (CD) spectroscopy confirms that the TFL-containing peptides retain their high α-helical content, indicating that fluorination reinforces the native conformation rather than altering it.[5][8]

Both the (2S,4S) and (2S,4R) diastereoisomers of TFL have been shown to enhance stability, suggesting that the dominant effect stems from the increased hydrophobicity of the CF₃ group.[5] The free energy of folding is favorably increased by 0.5–1.2 kcal/mol in these systems, providing a quantitative measure of the stabilizing effect.[6][7]

Emerging Insights into Beta-Sheet Structures

While the impact on α-helices is well-documented, the effect of TFL on β-sheet stability is an area of growing interest. Some studies suggest that fluorinated amino acids may have a higher propensity for stabilizing β-sheets compared to α-helices.[4][9] This conformational preference opens new avenues for the rational design of stable β-sheet-rich peptides and proteins, which are often prone to aggregation.

Quantitative Data: A Head-to-Head Comparison

The stabilizing effects of TFL incorporation are best illustrated through quantitative experimental data. The table below summarizes key findings from comparative studies on well-characterized peptide systems.

Peptide SystemAmino Acid SubstitutionPosition(s) of SubstitutionTₘ (°C)ΔTₘ (°C)ΔΔG° (kcal/mol)Reference(s)
GCN4-p1d Leucine (Parent)d-positions~58--[6][7]
5,5,5-Trifluoroleucined-positions~71+13 -0.5 to -1.2[6][7]
A1 Peptide Leucine (Parent)d-positions55--[5]
(2S,4R)-Trifluoroleucined-positions65+11 Not Reported[5]
(2S,4S)-Trifluoroleucined-positions65+11 Not Reported[5]

Experimental Workflows & Protocols

Reproducing and building upon these findings requires robust experimental methodologies. Below are step-by-step protocols for the key experiments involved in comparing the conformational effects of TFL and leucine.

Workflow for Peptide Synthesis and Analysis

G cluster_0 Synthesis & Purification cluster_1 Biophysical Characterization cluster_2 Data Analysis P_Design Peptide Design (Leu vs. TFL) P_Synth Peptide Synthesis P_Design->P_Synth P_Purify HPLC Purification P_Synth->P_Purify P_Confirm Mass Spectrometry Confirmation P_Purify->P_Confirm C_CD Circular Dichroism (CD) Spectroscopy P_Confirm->C_CD Characterize Conformation C_NMR 19F NMR Spectroscopy (for TFL peptides) A_SS Secondary Structure Analysis C_CD->A_SS Analyze Data A_TM Thermal Melt (Tm) Determination A_SS->A_TM A_DG ΔG° Calculation A_TM->A_DG

Caption: Workflow for comparing Leu- and TFL-containing peptides.

Protocol 1: Peptide Synthesis

Incorporation of TFL can be achieved via two primary routes:

  • Solid-Phase Peptide Synthesis (SPPS): This is the most direct method for creating custom peptides.

    • Resin: Start with a suitable resin (e.g., Rink Amide for C-terminal amides).

    • Protecting Groups: Use Fmoc-protected amino acids, including Fmoc-(2S,4S)-TFL-OH or Fmoc-(2S,4R)-TFL-OH.

    • Coupling: Use standard coupling reagents (e.g., HBTU/DIPEA in DMF). Note that coupling of the bulky TFL residue may require extended reaction times or double coupling.

    • Cleavage & Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Biosynthesis in Auxotrophic Hosts: For larger proteins, recombinant expression is preferred.

    • Host Strain: Use a leucine auxotrophic E. coli strain (e.g., LAM1000), which cannot synthesize its own leucine.[5]

    • Media: Grow the cells in a minimal medium containing all essential amino acids except leucine.

    • Induction: Induce protein expression and simultaneously supplement the media with 5,5,5-trifluoroleucine. The cellular machinery will incorporate TFL at positions coded by leucine codons.[1][2][5]

    • Purification: Purify the expressed protein using standard chromatography techniques (e.g., Ni-NTA if His-tagged). Note that incorporation efficiency may not be 100%.[10]

Protocol 2: Circular Dichroism (CD) Spectroscopy for Stability Analysis

CD spectroscopy is essential for assessing secondary structure and thermal stability.

  • Sample Preparation: Prepare peptide solutions (e.g., 10-50 µM) in a suitable buffer (e.g., 10 mM phosphate, 100 mM NaCl, pH 7.4). Use a quartz cuvette with a 1 mm path length.

  • Wavelength Scan:

    • Equilibrate the sample to a low temperature (e.g., 5°C).

    • Record a CD spectrum from ~260 nm to 190 nm.

    • An α-helical peptide will show characteristic minima at ~222 nm and ~208 nm. The mean residue ellipticity [θ] at 222 nm is used to quantify helicity.

  • Thermal Denaturation (Melt):

    • Monitor the CD signal at 222 nm.

    • Increase the temperature in a controlled manner (e.g., 1°C/minute) from a low temperature (e.g., 5°C) to a high temperature (e.g., 95°C).

    • Plot the [θ]₂₂₂ value versus temperature. The data will form a sigmoidal curve representing the unfolding transition.

    • Analysis: Fit the curve to a two-state unfolding model. The midpoint of the transition is the thermal melting temperature (Tₘ), a direct measure of the peptide's stability.

Visualizing the Impact: Leucine vs. TFL in a Coiled-Coil Core

The diagram below conceptually illustrates why TFL enhances the stability of a coiled-coil dimer.

G Leu1 Helix A CH₃ CH₃ Leu2 Helix B CH₃ CH₃ Leu1:c->Leu2:c TFL1 Helix A CF₃ CF₃ TFL2 Helix B CF₃ CF₃ TFL1:c->TFL2:c Stability_Leu Baseline Stability Stability_TFL Increased Stability (Higher Tm)

Caption: TFL's greater hydrophobicity enhances core packing and stability.

Conclusion and Field Perspective

The substitution of leucine with 5,5,5-trifluoroleucine is not merely an academic exercise; it is a validated and powerful tool for peptide engineering. The key takeaways for researchers and drug developers are:

  • Predictable Stabilization: Incorporating TFL into the hydrophobic core of α-helical peptides provides a reliable method for increasing thermal and chemical stability without disrupting the native secondary structure.[5][6][7]

  • Preservation of Function: This enhanced stability is often achieved while retaining the peptide's intended biological activity, such as receptor or DNA binding.[5][7]

  • Improved Druglike Properties: Beyond thermodynamic stability, fluorination can also confer increased resistance to proteolytic degradation, a critical hurdle for peptide therapeutics.[4][11][12]

  • Advanced Probing with ¹⁹F NMR: TFL serves a dual purpose. In addition to stabilization, the fluorine atoms act as sensitive, background-free reporters for ¹⁹F NMR studies, allowing for detailed investigation of peptide conformation, dynamics, and ligand binding events.[1][3][13][14]

By leveraging the unique properties of the trifluoromethyl group, scientists can rationally design next-generation peptides with superior stability and performance, accelerating the development of novel diagnostics, research tools, and therapeutic agents.

References

  • Tang, Y., Ghirlanda, G., Vaidehi, N., Kua, J., Mainz, D. T., Goddard, W. A., 3rd, DeGrado, W. F., & Tirrell, D. A. (2001). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S). Biochemistry, 40(9), 2790–2796. [Link]

  • Lhermitte, M., & Tlili, A. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus. Chimie, 27(S1), 1–15. [Link]

  • Tirrell, D. A., & Kumar, K. (2001). Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine. Biochemistry, 40(9), 2790-2796. [Link]

  • Y. Tang, D. A. Tirrell. (2001). Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine. PubMed. [Link]

  • Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. University at Buffalo. [Link]

  • Lhermitte, M., & Tlili, A. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its in. Comptes Rendus. Chimie. [Link]

  • Haupenthal, J., et al. (2017). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Semantic Scholar. [Link]

  • Marsh, E. N. G. (2014). Design, Synthesis, and Study of Fluorinated Proteins. Springer Nature Experiments. [Link]

  • Lhermitte, M., et al. (2025). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. ACS Publications. [Link]

  • Haupenthal, J., et al. (2017). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. PMC - NIH. [Link]

  • O'Hagan, D. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. [Link]

  • Micklitsch, C. M., & Conticello, V. P. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Liu, T., et al. (2021). Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction. Nature Communications. [Link]

  • Hanson, G. S. M., & Coxon, C. R. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. Scilit. [Link]

  • O'Hagan, D., & Coxon, C. R. (2024). Approaches for elaborating fluorinated amino acids into peptides and proteins. ResearchGate. [Link]

  • Cobb, S. L., & Murphy, C. D. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]

  • Marsh, E. N. G. (2009). Fluorine: A new element in protein design. PMC - PubMed Central. [Link]

  • Korendovych, I. V., & Conticello, V. P. (2018). Fluorinated peptide biomaterials. PMC - NIH. [Link]

  • Marsh, E. N. G., et al. (2012). Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains. PubMed Central. [Link]

  • Tang, Y., et al. (2001). Biosynthesis and Stability of Coiled-Coil Peptides Containing (2S,4R)-5,5,5-Trifluoroleucine and (2S,4S). ResearchGate. [Link]

Sources

A Comparative Guide to Trifluoroleucine and Other Non-Natural Amino Acids for Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the quest to engineer novel proteins and develop next-generation therapeutics, the toolkit of 20 canonical amino acids often falls short. Non-natural amino acids (nnAAs) have emerged as indispensable tools, allowing for the introduction of unique chemical functionalities to tailor protein properties.[1][2] Among these, fluorinated amino acids, and specifically 5,5,5-Trifluoroleucine (TFL), offer a powerful method for enhancing protein stability, probing protein structure, and improving drug-like properties.[3][4]

This guide provides a deep, comparative analysis of TFL against other key nnAAs. Moving beyond a simple catalog of options, we will explore the causal mechanisms behind their effects, present supporting experimental data, and provide actionable protocols to empower your research.

The Power of Fluorine: Introducing 5,5,5-Trifluoroleucine (TFL)

Trifluoroleucine is an analog of the natural amino acid leucine where the three terminal hydrogen atoms of the isobutyl side chain are replaced by fluorine atoms. This substitution, while sterically conservative, imparts profound changes to the amino acid's physicochemical properties.

The extreme electronegativity of fluorine creates a C-F bond that is significantly more stable and polarized than a C-H bond.[4][5] This has several key consequences:

  • Enhanced Hydrophobicity: The fluorinated side chain of TFL is substantially more hydrophobic than leucine. This "fluorous effect" is a primary driver for its ability to stabilize protein structures by enhancing hydrophobic packing within the protein core.[4][6]

  • Minimal Steric Perturbation: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This means TFL can often substitute for leucine with minimal disruption to the protein's overall fold.[6]

  • A Sensitive NMR Probe: The fluorine-19 (¹⁹F) nucleus is a spin-½ isotope with 100% natural abundance and a large chemical shift dispersion.[7][8] This makes TFL an exceptional, background-free probe for ¹⁹F NMR studies to monitor protein conformational changes, ligand binding, and dynamics.[7][9]

Trifluoroleucine in Action: A Head-to-Head Comparison

The true value of TFL is best understood by comparing its performance against other relevant nnAAs. We will focus on three key classes: other leucine analogs, a more heavily fluorinated counterpart, and nnAAs used for bio-orthogonal chemistry.

Leucine Analogs: TFL vs. Norleucine

Norleucine is an isomer of leucine with a linear four-carbon side chain. It is often used as a methionine surrogate and to probe hydrophobic cores.

Feature5,5,5-Trifluoroleucine (TFL)Norleucine (Nle)Rationale & Causality
Protein Stability Significant Increase Modest Increase or NeutralThe enhanced hydrophobicity of the trifluoromethyl group in TFL leads to more favorable packing interactions in the protein core, increasing the energy required for unfolding.[6] Norleucine's hydrophobicity is similar to leucine, offering less of a stabilizing effect.
¹⁹F NMR Probe Yes NoThe presence of fluorine atoms makes TFL an ideal probe for ¹⁹F NMR, a technique for which norleucine is not applicable.[7]
Incorporation High efficiency in auxotrophic E. coliHigh efficiency in auxotrophic E. coliBoth are recognized by the endogenous leucyl-tRNA synthetase, allowing for efficient, residue-specific global substitution in leucine auxotrophs.[4][10]
Perturbation LowLowBoth are structurally similar to leucine, generally causing minimal perturbation to the native protein structure.
Heavily Fluorinated Analogs: TFL vs. Hexafluoroleucine (HFL)

Hexafluoroleucine contains two trifluoromethyl groups, making it an even more hydrophobic and sterically demanding analog.

Feature5,5,5-Trifluoroleucine (TFL)Hexafluoroleucine (HFL)Rationale & Causality
Protein Stability Significant Increase Very Significant Increase HFL's greater hydrophobicity and surface area lead to even stronger hydrophobic packing, often resulting in dramatic increases in thermal stability.[11][12] This effect is attributed to the increased buried hydrophobic surface area.[6]
¹⁹F NMR Probe Yes (3 Fluorines)Yes (6 Fluorines)Both are excellent ¹⁹F NMR probes. HFL provides a stronger signal due to having six fluorine atoms per residue.
Incorporation High efficiency in auxotrophsChallenging; requires engineered systemsThe bulky nature of HFL makes it a poor substrate for wild-type leucyl-tRNA synthetase. Efficient incorporation often requires overexpression of the synthetase or cell-free protein synthesis systems.[4][13]
Perturbation LowModerate to HighThe larger size of the HFL side chain can cause more significant structural perturbations compared to TFL, which must be evaluated on a case-by-case basis.[6]
Bio-orthogonal Probes: TFL vs. Azidohomoalanine (AHA)

AHA is a methionine analog containing an azide group, which can be used for bio-orthogonal "click" chemistry reactions, such as labeling proteins with fluorescent dyes or affinity tags.

Feature5,5,5-Trifluoroleucine (TFL)Azidohomoalanine (AHA)Rationale & Causality
Primary Application Probing/Enhancing Stability, ¹⁹F NMRBio-orthogonal LabelingTFL's utility comes from the intrinsic properties of fluorine. AHA's utility stems from the chemical reactivity of its azide group, which is inert in the cellular environment but reacts specifically with alkynes.
Protein Stability Significant Increase Generally Neutral or Slightly DestabilizingThe primary goal of AHA is to introduce a chemical handle, not to enhance stability. Its side chain does not offer the same hydrophobic advantage as TFL.
¹⁹F NMR Probe Yes NoTFL is a direct NMR probe. AHA enables downstream analysis after a secondary labeling step.
Incorporation Leucine auxotrophsMethionine auxotrophsEach amino acid is incorporated in place of its canonical counterpart using the appropriate auxotrophic host strain and cellular machinery.

Experimental Workflows & Protocols

To translate theory into practice, robust experimental protocols are essential. Here, we outline a validated workflow for incorporating TFL into a target protein and assessing its impact on stability.

Workflow for TFL Incorporation and Analysis

This diagram illustrates the end-to-end process, from expressing the TFL-labeled protein to analyzing the resulting change in thermal stability.

TFL_Workflow cluster_expression Protein Expression cluster_purification Purification & Verification cluster_analysis Biophysical Analysis transform 1. Transform Plasmid into Leu Auxotroph culture 2. Grow Cells in Rich Medium transform->culture induce 3. Induce in Minimal Medium + TFL culture->induce harvest 4. Harvest & Lyse Cells induce->harvest purify 5. Purify Protein (e.g., Ni-NTA) harvest->purify verify 6. Verify Incorporation (Mass Spectrometry) purify->verify dsf 7. Assess Stability (Differential Scanning Fluorimetry - DSF) verify->dsf

Workflow for TFL incorporation and stability analysis.
Protocol: Global Incorporation of TFL in E. coli

This protocol is designed for residue-specific global incorporation of TFL in place of leucine using a leucine auxotrophic E. coli strain (e.g., DL41).

Expert Rationale: Using an auxotrophic strain is critical. These cells cannot synthesize a specific amino acid (in this case, leucine), making them dependent on an external supply. By providing TFL instead of leucine in the growth medium, we compel the cell's translational machinery to incorporate the non-natural analog into newly synthesized proteins.

Materials:

  • E. coli Leucine Auxotroph Strain (e.g., DL41) carrying the expression plasmid for the protein of interest.

  • LB Medium.

  • M9 Minimal Medium supplemented with 1x MEM vitamins, 0.4% glucose, 1 mM MgSO₄.

  • 5,5,5-Trifluoroleucine (TFL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Methodology:

  • Starter Culture: Inoculate 10 mL of LB medium with a single colony of the transformed auxotrophic strain. Grow overnight at 37°C with shaking. This step rapidly expands the cell population before inducing protein expression under nutrient-limiting conditions.

  • Main Culture Growth: Use the overnight culture to inoculate 1 L of M9 minimal medium supplemented with all canonical amino acids except Leucine. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Growing in minimal medium ensures the cell depletes any internal stores of leucine.

  • Induction: Pellet the cells by centrifugation (5000 x g, 15 min, 4°C). Discard the supernatant and gently resuspend the cell pellet in 1 L of fresh, pre-warmed M9 minimal medium containing 150 mg/L of 5,5,5-Trifluoroleucine but no natural leucine.

  • Expression: Allow the cells to acclimate for 15 minutes before inducing protein expression with 0.5 mM IPTG. Continue to grow the culture for 4-6 hours at 30°C. Lowering the temperature can improve protein folding and solubility.

  • Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

  • Verification (Self-Validation): After purification, protein incorporation must be confirmed. Submit a sample for analysis by electrospray ionization mass spectrometry (ESI-MS). The resulting mass should correspond to the theoretical mass of the protein with all leucine residues replaced by TFL. This step is a critical quality control to ensure the experiment was successful.

Protocol: Assessing Thermal Stability via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to measure protein thermal stability. It monitors the unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions.

Expert Rationale: As a protein unfolds due to thermal denaturation, its hydrophobic core becomes exposed. The SYPRO Orange dye binds to these newly accessible regions and fluoresces, allowing for the determination of the protein's melting temperature (Tₘ) - the point at which 50% of the protein is unfolded. A higher Tₘ indicates greater stability.

Methodology:

  • Reaction Setup: In a 96-well PCR plate, prepare a 25 µL reaction for each sample containing:

    • Purified Protein (final concentration 2-5 µM).

    • SYPRO Orange dye (final concentration 5x).

    • Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Ensure the wild-type (non-fluorinated) protein is run as a control.

  • Instrument Setup: Place the plate in a real-time PCR instrument. Set up a melt curve experiment with the following parameters:

    • Initial Temperature: 25°C

    • Final Temperature: 95°C

    • Ramp Rate: 1°C / minute

    • Data Acquisition: Read fluorescence at every 0.5°C increment.

  • Data Analysis: Plot fluorescence intensity versus temperature. The peak of the first derivative of this curve, or the inflection point of the sigmoidal curve, corresponds to the Tₘ. Compare the Tₘ of the TFL-containing protein to the wild-type protein. An increase in Tₘ demonstrates the stabilizing effect of TFL incorporation.

Conclusion and Future Outlook

5,5,5-Trifluoroleucine provides a robust and minimally perturbing tool for enhancing the biophysical properties of proteins. Its ability to significantly increase thermal stability, coupled with its utility as a ¹⁹F NMR probe, makes it a superior choice over simple aliphatic analogs like norleucine for applications in protein design and structural biology. While more heavily fluorinated analogs like HFL can offer even greater stability, this often comes at the cost of more difficult incorporation and greater potential for structural disruption.[11][13]

The choice of a non-natural amino acid is dictated by the experimental goal. For introducing a reactive handle for downstream modification, bio-orthogonal amino acids like AHA are the clear choice. However, for fundamentally enhancing protein stability and enabling sensitive biophysical characterization, TFL represents a powerful and versatile option.

As synthetic biology and protein engineering continue to advance, the strategic incorporation of nnAAs like trifluoroleucine will play an ever-increasing role in the development of highly stable enzymes, next-generation biologics, and novel therapeutic agents.[14][15][16]

References

  • Taylor & Francis Online. Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein: Molecular Simulation. [Link]

  • PubMed. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [Link]

  • PubMed Central. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

  • PubMed Central. Fluorine: A new element in protein design. [Link]

  • ACS Publications. Incorporation of Trifluoroisoleucine into Proteins in Vivo. [Link]

  • Taylor & Francis Online. Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. [Link]

  • ACS Publications. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [Link]

  • PubMed Central. Structural basis for the enhanced stability of highly fluorinated proteins. [Link]

  • RSC Publishing. Reprogramming natural proteins using unnatural amino acids. [Link]

  • PubMed. Incorporation of trifluoroisoleucine into proteins in vivo. [Link]

  • Comptes Rendus de l'Académie des Sciences. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. [Link]

  • PubMed. ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI. [Link]

  • PubMed Central. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. [Link]

  • PubMed. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. [Link]

  • National Institutes of Health. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. [Link]

  • National Institutes of Health. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. [Link]

  • FLORE. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. [Link]

  • ResearchGate. Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. [Link]

  • Chemical Society Reviews (RSC Publishing). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. [Link]

  • ResearchGate. Fluoro amino acids: A rarity in nature, yet a prospect for protein engineering. [Link]

  • PubMed Central. Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

Sources

A Guide to Leveraging Trifluoroleucine in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest to understand and modulate protein-protein interactions (PPIs) is a cornerstone of modern molecular biology and therapeutic design. The introduction of non-canonical amino acids into proteins offers a powerful toolkit to probe and manipulate these intricate molecular dialogues. Among these, 5,5,5-trifluoroleucine (TFL) has emerged as a particularly valuable tool. This guide provides an in-depth comparison of TFL with its natural counterpart, leucine, and other analogs, supported by experimental data and detailed protocols to empower your research.

The Unique Physicochemical Properties of Trifluoroleucine

The substitution of the three terminal hydrogens of the leucine side chain with fluorine atoms imparts a unique set of physicochemical properties to TFL. The high electronegativity of fluorine creates a strong C-F bond, which is both polar and weakly polarizable.[1] This seemingly subtle change has profound effects on the local environment within a protein.

The trifluoromethyl group significantly increases the hydrophobicity of the amino acid side chain.[2][3] This "hyper-hydrophobicity" is a key driver of the observed effects of TFL on protein stability and interactions.[1] While often described as a "fluorous effect," which would imply self-segregation of fluorinated side chains, recent evidence suggests that the primary stabilizing effect of TFL incorporation into protein cores is the increase in buried hydrophobic surface area.[2][4]

Impact on Protein Stability and Structure: A Comparative Overview

A consistent observation across numerous studies is that the incorporation of TFL and other fluorinated amino acids enhances the thermal and chemical stability of proteins, particularly in structures rich in alpha-helices like coiled-coils.[1][2][5] This increased stability is a significant advantage in many experimental settings, allowing for the study of proteins that might otherwise be too labile.

Remarkably, this enhanced stability is often achieved with minimal perturbation of the protein's overall three-dimensional structure.[2][4][6][7] The isosteric nature of the trifluoromethyl group relative to the isopropyl group of leucine allows it to be accommodated within the hydrophobic core of a protein without significant structural rearrangement.

Table 1: Comparative Stability of a Coiled-Coil Peptide with Leucine vs. Trifluoroleucine

Peptide VariantMidpoint Thermal Unfolding (Tm) at 30 µMChange in TmFree Energy of Folding (ΔGfold)Reference
GCN4-p1d (Leucine)45 °C--8.5 kcal/mol[5]
GCN4-p1d (Trifluoroleucine)58 °C+13 °C-9.0 to -9.7 kcal/mol[5]

Modulating Protein-Protein Interactions with Trifluoroleucine

The impact of TFL on protein-protein interactions is more nuanced and highly context-dependent. The increased hydrophobicity of TFL can either strengthen or have a negligible effect on binding affinity, depending on the nature of the protein-protein interface.

In some systems, the substitution of leucine with TFL at the interface has been shown to enhance binding affinity and specificity, likely due to more favorable hydrophobic packing.[5][8] However, in other cases, particularly in highly dynamic or mechanosensitive protein complexes, TFL incorporation can lead to thermal destabilization without significantly altering the equilibrium binding affinity.[3] This highlights the importance of empirical testing in each specific system.

Experimental Workflows for Characterizing TFL-Mediated Effects on PPIs

To rigorously assess the impact of trifluoroleucine on your protein-protein interaction of interest, a combination of biophysical and biochemical techniques is recommended.

Incorporation of Trifluoroleucine into Recombinant Proteins

The first step is the efficient incorporation of TFL into your protein of interest. A common and effective method utilizes an E. coli strain that is auxotrophic for leucine, meaning it cannot synthesize its own leucine.

Figure 1: Workflow for in vivo incorporation of trifluoroleucine.

Protocol: TFL Incorporation using Leucine Auxotrophic E. coli

  • Strain Selection: Choose a suitable E. coli strain auxotrophic for leucine (e.g., a derivative of BL21(DE3)).

  • Culture Preparation: Grow the cells in a minimal medium containing all necessary nutrients except for a limiting amount of leucine.

  • Leucine Depletion: Allow the cells to grow until the initial supply of leucine is depleted, which will arrest cell growth.

  • Induction and Supplementation: Induce the expression of your target protein (e.g., with IPTG) and simultaneously supplement the culture medium with 5,5,5-trifluoroleucine.

  • Harvest and Purification: After a suitable incubation period, harvest the cells and purify your TFL-containing protein using standard chromatographic techniques.

  • Verification: Confirm the incorporation of TFL using mass spectrometry. A successful incorporation will result in a mass increase of 54 Da for each leucine residue replaced by TFL.[3]

Quantitative Analysis of Protein-Protein Interactions

SPR is a powerful, label-free technique for the real-time analysis of binding kinetics and affinity.[1][2]

Figure 2: Key steps in a Surface Plasmon Resonance experiment.

Protocol: SPR Analysis of PPI

  • Ligand Immobilization: Covalently attach one of the interacting partners (the ligand) to the surface of a sensor chip. This can be the wild-type or the TFL-containing protein.

  • Analyte Injection: Inject a series of concentrations of the other interacting partner (the analyte) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time as the analyte binds to and dissociates from the immobilized ligand. This generates a sensorgram.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

  • Comparison: Perform parallel experiments with the wild-type (leucine-containing) and TFL-containing proteins to quantitatively compare their binding kinetics and affinities.

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[10][11]

Protocol: ITC Analysis of PPI

  • Sample Preparation: Prepare highly pure and concentrated solutions of both interacting proteins in the same dialysis buffer to minimize heats of dilution.[12]

  • Instrument Setup: Place one protein in the sample cell of the calorimeter and the other in the injection syringe.

  • Titration: Perform a series of small, sequential injections of the protein from the syringe into the sample cell.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the two proteins. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

  • Comparative Analysis: Compare the thermodynamic parameters obtained for the wild-type and TFL-modified protein interactions to understand the energetic drivers of any observed changes in binding.

Co-IP is a valuable technique for validating protein-protein interactions in vivo or in cell lysates.[5][8]

CoIP_Workflow A Cell Lysate Preparation B Incubate with Bait-Specific Antibody A->B C Add Protein A/G Beads B->C D Immunoprecipitation C->D E Wash to Remove Non-specific Binders D->E F Elute Protein Complex E->F G Analyze by Western Blot F->G

Figure 3: Co-Immunoprecipitation workflow for PPI validation.

Protocol: Co-Immunoprecipitation

  • Cell Lysis: Prepare a cell lysate containing the interacting proteins under non-denaturing conditions to preserve the interaction.

  • Antibody Incubation: Add an antibody specific to one of the interacting partners (the "bait" protein) to the lysate.

  • Immunoprecipitation: Use protein A/G-coupled beads to capture the antibody-bait protein complex. If the bait protein is interacting with another protein (the "prey"), the prey will also be pulled down.

  • Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complex from the beads.

  • Analysis: Analyze the eluate by Western blotting using antibodies specific for both the bait and the putative prey protein. The presence of the prey protein in the eluate confirms the interaction. Compare the amount of co-precipitated prey between cells expressing the wild-type and TFL-containing bait protein.

Conclusion and Future Perspectives

The incorporation of 5,5,5-trifluoroleucine provides a versatile and powerful strategy for modulating the stability and interaction profiles of proteins. Its ability to enhance thermal and chemical stability with minimal structural perturbation makes it an invaluable tool for structural biology and biophysical studies. While its impact on protein-protein interactions is context-dependent, the unique properties of TFL offer a means to fine-tune binding affinities and specificities.

As our ability to engineer proteins with non-canonical amino acids continues to advance, so too will our understanding of the intricate dance of protein-protein interactions. By leveraging the principles and protocols outlined in this guide, researchers can unlock new insights into biological processes and accelerate the development of novel therapeutics. The strategic application of trifluoroleucine is poised to remain a key technique in the ever-evolving field of protein engineering and design.

References

  • Buer, B. C., & Marsh, E. N. G. (2012). Fluorine: A new element in protein design. Protein Science, 21(4), 453–462. Available at: [Link]

  • Salwiczek, M., Nyakatura, E. K., Gerling, U. I. M., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. Available at: [Link]

  • Tirrell, D. A., & Kumar, K. (2001). Fluorinated coiled-coil proteins prepared in vivo display enhanced thermal and chemical stability. Angewandte Chemie International Edition, 40(8), 1494-1496. Available at: [Link]

  • Bilgicer, B., Fichera, A., & Kumar, K. (2001). Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine. Biochemistry, 40(49), 14810–14817. Available at: [Link]

  • Liu, H., Ta, D. T., & Nash, M. A. (2020). Influence of Fluorination on Single-Molecule Unfolding and Rupture Pathways of a Mechanostable Protein Adhesion Complex. Nano Letters, 20(11), 8048–8056. Available at: [Link]

  • Rennert, R., et al. (2017). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Amino Acids, 49(12), 1947–1957. Available at: [Link]

  • Tang, Y., et al. (2001). In vivo incorporation of 5,5,5-trifluoroleucine into proteins. Journal of the American Chemical Society, 123(45), 11089–11090. Available at: [Link]

  • Marsh, E. N. G. (2007). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 104(43), 16868–16873. Available at: [Link]

  • Buer, B. C., de la Salud-Bea, R., & Marsh, E. N. G. (2010). Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains. Protein Science, 19(8), 1549–1557. Available at: [Link]

  • Buer, B. C., & Marsh, E. N. G. (2010). Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains. FEBS Letters, 584(16), 3591-3596. Available at: [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. Available at: [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. Available at: [Link]

  • Rennert, R., et al. (2017). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Amino Acids, 49(12), 1947–1957. Available at: [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Liese, S., et al. (2018). Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs. ACS Chemical Biology, 13(8), 2295-2304. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Trifluoroleucine Incorporation: A Comparative Analysis of NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" of Trifluoroleucine and the "How" of its Validation

In the landscape of protein engineering and drug development, the ability to introduce non-canonical amino acids (ncAAs) into proteins has unlocked unprecedented opportunities.[1][2] Among these, 5,5,5-Trifluoroleucine (TFL) has emerged as a powerful tool. It serves as a minimally perturbing isostere of leucine, allowing for the introduction of a unique biophysical probe—the trifluoromethyl group—into the protein core.[3] This labeling strategy is invaluable for studying protein structure, dynamics, and interactions, particularly for therapeutic proteins and drug targets.

However, the successful incorporation of TFL is not a given. It relies on hijacking the cell's translational machinery, a process that requires rigorous verification.[4] Without robust validation, all downstream experiments rest on an unproven assumption, jeopardizing the integrity of the research. This guide provides a comparative analysis of the two gold-standard techniques for validating TFL incorporation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As we will explore, these methods are not merely alternatives but are complementary, providing orthogonal layers of evidence. We will delve into the causality behind experimental choices, present field-proven protocols, and offer insights to guide you in selecting the optimal validation strategy for your research objectives.

Core Principles: Two Techniques, Two Perspectives

¹⁹F Nuclear Magnetic Resonance (NMR): The Environmental Reporter

¹⁹F NMR is a powerful technique for studying proteins due to the unique properties of the fluorine-19 nucleus.[5] It possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, which results in a sensitivity that is 83% of that of a proton.[5][6] Crucially, fluorine is virtually absent in biological systems, which means any signal detected is from the incorporated TFL, providing a background-free observational window.[7][8]

The most significant advantage of ¹⁹F NMR is the exceptional chemical shift range of the ¹⁹F nucleus, which is exquisitely sensitive to the local electronic environment.[5][9] This sensitivity makes it an ideal probe for subtle changes in protein conformation, folding, and ligand binding.[9][10] In the context of validation, the mere presence of a signal in the ¹⁹F NMR spectrum is a strong indicator of successful incorporation.

Mass Spectrometry (MS): The Unambiguous Mass Accountant

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] For protein analysis, this provides a highly accurate molecular weight. The incorporation of a TFL residue in place of a leucine residue results in a predictable mass shift. Leucine has a monoisotopic mass of 113.08406 Da, while 5,5,5-Trifluoroleucine has a mass of 167.06600 Da. Each successful incorporation event, therefore, increases the protein's mass by +54 Da .[12]

MS can be applied in two primary modes for this validation:

  • Intact Mass Analysis: The mass of the entire protein is measured, typically using Electrospray Ionization (ESI-MS). This provides a rapid confirmation of the overall level of incorporation.

  • Peptide Mapping: The protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This "bottom-up" approach can pinpoint the exact locations of TFL incorporation and confirm residue-specific fidelity.[13][14]

Head-to-Head Comparison: NMR vs. Mass Spectrometry

Choosing the right validation technique depends on the specific question you are asking. Do you need a quick "yes/no" answer, or do you require site-specific, quantitative proof? The table below summarizes the key performance characteristics of each method.

Feature¹⁹F NMR Spectroscopy Mass Spectrometry Causality & Insight
Primary Output Chemical shifts, signal intensityMass-to-charge (m/z) ratioNMR provides structural and dynamic information, while MS provides compositional and sequence information.
Sensitivity Lower (micromolar to millimolar)[15][16]Higher (femtomole to picomole)[15][17]MS is superior for detecting low-abundance species, making it ideal for samples with low expression yields.
Information Content High structural detail, conformation, dynamics[18][19]Definitive mass, sequence location (with MS/MS)[13]¹⁹F NMR can report on the local environment of each TFL, while MS/MS confirms its covalent placement.
Quantitative Analysis Quantitative via signal integration[17]Quantitative via peak intensity/area[20]Both can be quantitative, but MS often provides higher precision for determining incorporation efficiency.
Sample Preparation Minimal, non-destructive[16]More complex, destructive[21][22][23]NMR requires dissolving the protein in a suitable buffer. MS often requires digestion, desalting, and chromatography.[24]
Throughput & Speed Slower per sampleFaster, high-throughput capableMS workflows, especially with automation, are generally faster for analyzing many samples.
Accessibility & Cost Higher instrument cost, requires specialists[15]More widely accessible, varied instrument costsHigh-field NMR spectrometers are significant capital investments. Mass spectrometers are more common in core facilities.

Experimental Workflows & Protocols

The following sections provide detailed, step-by-step protocols designed as self-validating systems.

Workflow 1: Validation of TFL Incorporation by ¹⁹F NMR

This workflow confirms incorporation and provides a preliminary assessment of the structural integrity of the labeled protein.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis expr 1. Protein Expression (Leucine auxotroph + TFL) purify 2. Protein Purification (e.g., Affinity Chromatography) expr->purify buffer 3. Buffer Exchange & Concentration (NMR Buffer, e.g., PBS in D2O) purify->buffer acquire 4. 1D ¹⁹F NMR Experiment buffer->acquire process 5. Spectrum Processing (Fourier Transform, Phasing) acquire->process interpret 6. Interpretation (Signal Presence, Chemical Shift) process->interpret result Validation Confirmed interpret->result

Caption: Workflow for TFL incorporation validation using ¹⁹F NMR.

Step-by-Step Protocol:

  • Protein Expression and Labeling:

    • Causality: To ensure TFL is incorporated instead of leucine, a leucine auxotrophic E. coli strain (e.g., ΔleuB) must be used.[12] This strain cannot synthesize its own leucine.

    • Grow cells in a minimal medium containing all canonical amino acids except leucine.

    • Induce protein expression and supplement the medium with 5,5,5-Trifluoroleucine.

  • Protein Purification:

    • Lyse the cells and purify the target protein using a standard protocol (e.g., nickel affinity chromatography for His-tagged proteins followed by size-exclusion chromatography).[13]

  • NMR Sample Preparation:

    • Causality: The buffer must be optimized for protein stability and NMR signal quality. Deuterium oxide (D₂O) is used to minimize the solvent ¹H signal.

    • Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).

    • Concentrate the protein to a final concentration typically in the range of 50 µM - 1 mM.

  • Data Acquisition:

    • Acquire a simple one-dimensional ¹⁹F NMR spectrum. This experiment is fast and provides a direct view of all fluorine signals.

  • Data Interpretation:

    • Primary Validation: The presence of any signal in the ¹⁹F spectrum confirms the incorporation of TFL.[8]

    • Secondary Validation: The number of distinct peaks and their chemical shifts can provide information about the protein's folded state. A well-folded protein will typically show a set of dispersed peaks, as each TFL residue is in a unique chemical environment.[25]

Workflow 2: Validation of TFL Incorporation by Mass Spectrometry

This workflow provides unambiguous confirmation of mass shift and can be extended to identify specific incorporation sites.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis expr 1. Protein Expression (Leucine auxotroph + TFL) purify 2. Protein Purification expr->purify prep_choice Analysis Type? purify->prep_choice intact_prep 3a. Desalting for Intact Mass prep_choice->intact_prep Intact digest_prep 3b. Reduction, Alkylation, & Proteolytic Digestion prep_choice->digest_prep Peptide intact_acq 4a. ESI-MS intact_prep->intact_acq peptide_acq 4b. LC-MS/MS digest_prep->peptide_acq intact_analysis 5a. Deconvolution & Mass Calculation intact_acq->intact_analysis peptide_analysis 5b. Database Search & Fragment Analysis peptide_acq->peptide_analysis result Validation Confirmed intact_analysis->result peptide_analysis->result

Caption: Workflow for TFL incorporation validation using Mass Spectrometry.

Step-by-Step Protocol:

  • Protein Expression and Purification:

    • Follow the same procedure as described in the NMR protocol (Steps 1 & 2).

  • Sample Preparation for MS:

    • Causality: The choice of preparation depends on the desired level of detail. Desalting is critical for ESI-MS to prevent signal suppression.[24] For peptide mapping, reduction and alkylation prevent disulfide bond scrambling and ensure efficient digestion.[24]

    • For Intact Mass Analysis: Desalt the purified protein using a C4 ZipTip or equivalent solid-phase extraction method.

    • For Peptide Mapping:

      • Denature the protein (e.g., with urea).

      • Reduce disulfide bonds with DTT.

      • Alkylate cysteine residues with iodoacetamide.

      • Digest the protein into peptides using a protease like trypsin.

      • Desalt the resulting peptide mixture using a C18 ZipTip or StageTip.[24]

  • Data Acquisition:

    • For Intact Mass Analysis: Analyze the desalted protein using an ESI-MS instrument.

    • For Peptide Mapping: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).

  • Data Interpretation:

    • Intact Mass: Deconvolute the raw ESI spectrum to obtain the zero-charge mass of the protein. Compare this to the theoretical mass of the unlabeled protein. The mass difference should correspond to the number of incorporated TFL residues multiplied by 54 Da.[12]

    • Peptide Mapping: Use a database search algorithm to identify peptides from the MS/MS spectra. Search for a variable modification on leucine residues corresponding to a +54 Da mass shift. The identification of fragmented peptides containing this mass shift provides definitive proof of incorporation at specific sites.[13][26]

Conclusion: A Synergistic Approach to Validation

Neither NMR nor mass spectrometry is universally superior; they are powerful allies in the validation of TFL incorporation.

  • Mass Spectrometry offers unparalleled sensitivity and provides the definitive, quantitative answer to "Is TFL incorporated, and where?" It is the workhorse for initial validation and quality control.

  • ¹⁹F NMR answers the more nuanced question: "Now that TFL is incorporated, what is its environment?" It provides the first glimpse into the structural consequences of the label, serving as a crucial bridge between successful incorporation and downstream functional or structural studies.[10][19]

For the highest degree of confidence, a dual-methodology approach is recommended. Use mass spectrometry for the initial, rigorous confirmation of incorporation and its efficiency.[20] Follow this with ¹⁹F NMR to ensure the labeled protein is in a well-folded, structurally relevant state, ready for your subsequent experiments. This synergistic approach ensures that your research is built on a foundation of unimpeachable data, empowering you to push the boundaries of protein science and drug discovery.

References

  • Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure. Available at: [Link]

  • Rodriguez-Suarez, R., & Seidel, K. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. Available at: [Link]

  • Thermo Fisher Scientific. (2016). Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides. Advanced Experiments in Medical Biology. Available at: [Link]

  • Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. PubMed. Available at: [Link]

  • Metware Biotechnology. (N/A). Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry. MetwareBio. Available at: [Link]

  • Metware Biotechnology. (N/A). High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LC–MS/MS Quantitative Analysis. MetwareBio. Available at: [Link]

  • PreOmics. (2024). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. PreOmics. Available at: [Link]

  • Mtoz Biolabs. (N/A). Advantages and Disadvantages of Protein Structure Determination Methods. Mtoz Biolabs. Available at: [Link]

  • Emwas, A. H., et al. (N/A). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. Available at: [Link]

  • Pomerantz, W. C. K., & MacKenzie, K. R. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Semantic Scholar. Available at: [Link]

  • Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. Available at: [Link]

  • Ding, Y., & Liu, M. (2021). NMR-Based Methods for Protein Analysis. ACS Publications. Available at: [Link]

  • Quora. (2014). Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure?. Quora. Available at: [Link]

  • Yoder, N. C., & Kumar, K. (2003). Incorporation of Trifluoroisoleucine into Proteins in Vivo. ACS Publications. Available at: [Link]

  • AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. AZoOptics. Available at: [Link]

  • Budisa, N. (2021). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. NIH National Center for Biotechnology Information. Available at: [Link]

  • Conduct Science. (2021). A Brief on The NMR Spectroscopy of Proteins. Conduct Science. Available at: [Link]

  • Patsnap. (2025). Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka. Available at: [Link]

  • Costantino, V., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH National Center for Biotechnology Information. Available at: [Link]

  • Yoder, N. C., & Kumar, K. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. PubMed. Available at: [Link]

  • The Analytical Scientist. (2019). MS and NMR - the Perfect Couple?. The Analytical Scientist. Available at: [Link]

  • D'Arcy, S., & St-Pierre, F. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. NIH National Center for Biotechnology Information. Available at: [Link]

  • D'Arcy, S., & St-Pierre, F. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. ResearchGate. Available at: [Link]

  • ChemRxiv. (N/A). Multiplex chemical labeling of amino acids for protein footprinting structure assessment. ChemRxiv. Available at: [Link]

  • University of Connecticut. (N/A). Fluorine labeling of proteins for NMR studies. University of Connecticut Health. Available at: [Link]

  • Ott, W., et al. (2020). Influence of Fluorination on Single-Molecule Unfolding and Rupture Pathways of a Mechanostable Protein Adhesion Complex. ACS Publications. Available at: [Link]

  • Sharp, J. S., et al. (2021). Multiplex chemical labeling of amino acids for protein footprinting structure assessment. NIH National Center for Biotechnology Information. Available at: [Link]

  • EMBL-EBI. (N/A). Comparison of NMR and MS. EMBL-EBI. Available at: [Link]

  • Rennert, R., et al. (1973). On the Incorporation of 5',5',5'-Trifluoroleucine into Proteins of E. coli*. ACS Publications. Available at: [Link]

  • Technology Networks. (2024). A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. Technology Networks. Available at: [Link]

  • Lang, K., & Chin, J. W. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. NIH National Center for Biotechnology Information. Available at: [Link]

  • Budisa, N. (2021). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. ACS Publications. Available at: [Link]

  • Tyagi, R., et al. (2020). Synthesis of fluorinated leucines, valines and alanines for use in protein NMR. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (N/A). Probability of incorporation from NMR. ResearchGate. Available at: [Link]

  • Michel, E., et al. (2013). Amino acid-selective segmental isotope labeling of multidomain proteins for structural biology. PubMed. Available at: [Link]

  • Luchinat, E., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Mr Wakeford. (2020). Interpreting Mass Spectra. YouTube. Available at: [Link]

  • ResearchGate. (2024). Rational design of 19 F NMR labelling sites to probe protein structure and interactions. ResearchGate. Available at: [Link]

  • Nielsen, M. L., & Olsen, J. V. (N/A). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. SpringerLink. Available at: [Link]

  • Snyder, A. P. (2000). INTERPRETING PROTEIN MASS SPECTRA A Comprehensive Resource. ACS Publications. Available at: [Link]

  • Carlson, D. (2015). Mass Spectrometry - Interpretation Made Easy!. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.2: Interpreting Mass Spectra. LibreTexts. Available at: [Link]

  • Volkman, B. F., et al. (2008). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. NIH National Center for Biotechnology Information. Available at: [Link]

  • Baker, J. R., & Grant, J. C. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. PubMed. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Boc-5,5,5-trifluoro-DL-leucine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Boc-5,5,5-trifluoro-DL-leucine is critical for advancing science. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The unique properties conferred by fluorination in this amino acid derivative—specifically the trifluoromethyl group—necessitate a rigorous and informed approach to its disposal. The high stability of the carbon-fluorine bond means that improper disposal can lead to environmental persistence.[1]

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, moving beyond simple checklists to explain the scientific reasoning behind each recommendation. Our goal is to empower your laboratory with the knowledge to manage this compound responsibly, ensuring the safety of your team and the integrity of our environment.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a combustible solid that presents specific risks upon exposure.[2] The Safety Data Sheet (SDS) is the primary source for this information.

Key Hazard Summary:

PropertyClassificationDetailsSource
Physical State Solid, CrystalsWhite powder/crystals.[2]
Signal Word WarningIndicates a moderate level of hazard.[2]
Hazard Statements H315, H319, H335Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
Storage Class 11Combustible Solids.[2]
WGK (Water Hazard Class) WGK 3Severely hazardous to water.[2]

The presence of the trifluoromethyl group categorizes this compound as a halogenated organic substance. This is a critical distinction for waste segregation, as mixing halogenated and non-halogenated waste streams is often prohibited and can complicate the disposal process.[3]

Regulatory Framework: The Legal Mandate for Proper Disposal

The disposal of laboratory chemicals is not merely a matter of best practice; it is governed by stringent federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6]

Under RCRA, it is illegal to dispose of chemical waste down the drain or in the regular trash.[4][5] All laboratories that generate hazardous waste must establish "Satellite Accumulation Areas" (SAAs) for the safe collection and storage of this waste.[7] Failure to comply can result in significant fines and legal penalties.[4]

Core Disposal Protocol: From Benchtop to Final Disposition

This protocol outlines the standard procedure for collecting and managing waste this compound and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[8]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[9]

  • Skin and Body Protection: A standard lab coat is required. Ensure it is clean and buttoned.[9]

  • Respiratory Protection: For handling bulk quantities or if dust generation is likely, use a NIOSH-approved N95 dust mask or work within a certified chemical fume hood.[10]

Step 2: Waste Segregation and Container Selection

Proper segregation is the cornerstone of safe chemical waste management. Due to its fluorinated nature, this compound waste must be treated as halogenated organic waste .

  • Container: Use only designated hazardous waste containers that are chemically compatible and have a secure, leak-proof screw cap.[4][7] The container must be in good condition, free from cracks or deterioration.[7]

  • Waste Stream:

    • Solid Waste: Collect waste this compound, contaminated weigh boats, gloves, and paper towels in a container labeled "Halogenated Organic Solid Waste."

    • Liquid Waste: Solutions containing this compound (e.g., from reactions or dissolved spills) must be collected in a separate, compatible container labeled "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste.

Step 3: Waste Labeling and Accumulation

Accurate and detailed labeling is a legal requirement and crucial for safety.

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste."[5]

  • Contents: List the full chemical name, "this compound," and the approximate percentage or quantity. For mixtures, all components must be listed.[5] Do not use abbreviations or chemical formulas.[5]

  • Accumulation: Store the sealed waste container in your lab's designated Satellite Accumulation Area (SAA).[7] This area should be under the direct control of laboratory personnel and away from drains or sources of ignition.[6][8]

Waste_Collection_Workflow start Identify Waste (Solid or Liquid) is_solid Is the waste primarily solid? start->is_solid solid_waste Collect in container labeled: 'Halogenated Organic Solid Waste' is_solid->solid_waste Yes liquid_waste Collect in container labeled: 'Halogenated Organic Liquid Waste' is_solid->liquid_waste No label_container Properly Label Container: - 'Hazardous Waste' - Full Chemical Name(s) - Date and PI Info solid_waste->label_container liquid_waste->label_container store_saa Store sealed container in Satellite Accumulation Area (SAA) label_container->store_saa end_process Arrange for EHS Pickup store_saa->end_process

Diagram of the waste segregation and collection workflow.
Step 4: Final Disposal Pathway

Once the waste container is full, it must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][11] The established and recommended disposal method for fluorinated organic compounds is high-temperature incineration .[1]

The high energy required to break the stable carbon-fluorine bonds makes incineration the most effective technology to ensure complete destruction, preventing the release of these persistent chemicals into the environment.[1][12][13]

Spill Management Protocol

Accidents happen, and a clear, pre-defined plan for spill cleanup is essential.

Spill_Cleanup_Workflow spill Small Spill of This compound Occurs alert 1. Alert Personnel & Restrict Area spill->alert ppe 2. Don Appropriate PPE alert->ppe contain 3. Cover with Inert Absorbent (e.g., vermiculite, dry sand) ppe->contain collect 4. Carefully sweep/scoop material into a waste container contain->collect dispose 5. Dispose of materials as Halogenated Organic Solid Waste collect->dispose decon 6. Decontaminate spill area and report to supervisor dispose->decon

Procedural flow for managing a small laboratory spill.

For small spills (a few grams):

  • Alert & Evacuate: Immediately alert others in the vicinity. Restrict access to the spill area.[3]

  • Assess & Equip: If the spill is manageable, don the full PPE as described in Section 3.

  • Contain: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. This prevents the powder from becoming airborne.[3] Do not use combustible materials like paper towels for the initial containment.

  • Collect: Carefully sweep the mixture into a designated, sealable container. Use non-sparking tools.

  • Final Cleanup: Wipe the spill area with a cloth or paper towel dampened with an appropriate solvent (e.g., ethanol or acetone), then a final wipe with soap and water.

  • Dispose: All cleanup materials (absorbent, gloves, wipes) are considered hazardous waste. Place them in the "Halogenated Organic Solid Waste" container for proper disposal.[3]

  • Report: Inform your laboratory supervisor or EHS department about the incident.

For large spills, or any spill you are not comfortable handling, evacuate the area immediately and contact your institution's emergency response team. [3]

By adhering to these scientifically grounded and regulation-compliant procedures, you can effectively manage the waste stream of this compound, contributing to a culture of safety and responsibility in your laboratory.

References

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Case Western Reserve University. How to Dispose of Chemical Waste | Environmental Health and Safety. Available at: [Link]

  • Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials. Available at: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Environmental Protection Agency (EPA). Incineration to Manage PFAS Waste Streams. Available at: [Link]

  • MCF Environmental Services. Guidelines for Disposing of PFAs. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Respirator Requirements for Selected Chemicals. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). FLUORIDES (as F). Available at: [Link]

Sources

Comprehensive Handling Guide: Personal Protective Equipment for Boc-5,5,5-trifluoro-DL-leucine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling of Boc-5,5,5-trifluoro-DL-leucine. This document moves beyond a simple checklist to offer a procedural framework grounded in risk assessment, ensuring the safety of all laboratory personnel. The causality behind each recommendation is explained to build a culture of safety and scientific integrity.

Hazard Assessment and Risk Profile

This compound is a fluorinated amino acid derivative used in peptide synthesis and drug development.[1] While the Boc-protecting group and leucine scaffold are common, the trifluoromethyl group necessitates specific handling precautions. The primary risks are associated with the compound in its solid, powdered form.

A thorough risk assessment identifies the following hazards based on available Safety Data Sheet (SDS) information:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

The compound is classified as a combustible solid and is highly hazardous to aquatic life (Water Hazard Class 3).[2] Therefore, operational controls must address and mitigate these specific risks.

Routes of Exposure to Mitigate:

  • Inhalation: The primary risk is inhaling the fine powder when weighing or transferring the solid, which can lead to respiratory tract irritation.

  • Skin Contact: Direct contact with the solid can cause skin irritation.[2] Proper glove selection and technique are critical.

  • Eye Contact: The compound is a serious eye irritant.[2] Any contact can cause significant damage, making eye protection paramount.

  • Ingestion: While less common, accidental ingestion via contaminated hands is a potential route of exposure.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must directly correspond to the task being performed. The following table outlines the minimum required PPE for handling this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot Required
Weighing & Transfer (Solid) Chemical Safety Goggles & Face ShieldNitrile GlovesLab CoatN95 Dust Mask (or higher)
Solution Preparation Chemical Safety GogglesNitrile GlovesLab CoatNot Required (if in fume hood)
Spill Cleanup (Solid) Chemical Safety Goggles & Face ShieldNitrile GlovesLab CoatN95 Dust Mask (or higher)
Waste Disposal Chemical Safety GogglesNitrile GlovesLab CoatNot Required
Detailed PPE Specifications:
  • Eye and Face Protection :

    • Chemical Safety Goggles : Mandatory for all handling operations. Goggles provide a full seal around the eyes, protecting from dust and splashes, which standard safety glasses do not.[3][4]

    • Face Shield : To be worn over safety goggles when weighing or transferring larger quantities of the solid, or during spill cleanup, to protect the entire face from airborne particles.[3][4]

  • Hand Protection :

    • Nitrile Gloves : Provide adequate protection against solid chemicals and incidental splashes.[4][5] Always inspect gloves for tears or holes before use. Use proper removal technique to avoid skin contact with a contaminated glove surface.[6] For prolonged handling, consider double-gloving.

  • Body Protection :

    • Laboratory Coat : A long-sleeved, buttoned lab coat is required to protect skin and personal clothing from contamination.[4][5]

  • Respiratory Protection :

    • N95 Dust Mask : An N95-rated respirator is the minimum requirement when handling the powder outside of a certified chemical fume hood, such as on an open bench or in a ventilated balance enclosure. This is crucial to prevent the inhalation of fine particles that can cause respiratory irritation.

Operational and Disposal Plans

Proper procedure is as critical as the PPE itself. The following step-by-step guidance ensures risks are controlled throughout the handling lifecycle.

Experimental Protocol: Weighing and Dispensing
  • Designate an Area : Cordon off the handling area, preferably within a chemical fume hood or a ventilated enclosure to contain any dust.

  • Don PPE : Put on all required PPE as specified in the table above (Goggles, Face Shield, Gloves, Lab Coat, N95 Respirator).

  • Prepare Equipment : Use a tared weigh boat or glassine paper to hold the compound. Employ spatulas and tools dedicated to this chemical to prevent cross-contamination.

  • Transfer Gently : Transfer the solid carefully to minimize the generation of airborne dust.

  • Immediate Cleanup : After dispensing, gently wipe down the spatula, weigh boat, and balance area with a damp cloth or towel to collect any residual powder. Dispose of this cleaning material as halogenated waste.

  • Seal Container : Tightly close the main container of this compound and wipe its exterior before returning it to storage.[7]

  • Doff PPE : Remove PPE in the correct order to prevent self-contamination, disposing of gloves and the respirator.

  • Wash Hands : Wash hands thoroughly with soap and water after the procedure is complete.[8]

Disposal Plan: Managing Halogenated Waste

As a fluorinated organic compound, this compound and any materials contaminated with it must be treated as halogenated organic waste .[9][10]

  • Segregation is Key : Never mix halogenated waste with non-halogenated organic waste.[10][11] Co-mingling increases disposal costs and complexity.[11]

  • Designated Waste Container : Collect all solid waste (e.g., contaminated weigh paper, gloves, cleanup materials) in a clearly labeled, sealable container marked "Halogenated Hazardous Waste".[9][12]

  • Container Management : Keep the waste container closed at all times except when adding waste.[12] Store it in a designated satellite accumulation area away from incompatible materials like strong acids or bases.[7]

  • Disposal Request : When the container is nearly full, follow your institution's procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_start Initial Assessment cluster_solid Solid Form cluster_solution Solution Form start Identify Task: Handling this compound solid_powder Is the compound a solid/powder? start->solid_powder Yes in_solution Is the compound in solution? start->in_solution No weighing Task: Weighing, Transferring, Spill Cleanup solid_powder->weighing ppe_high Required PPE: - Chemical Safety Goggles - Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator weighing->ppe_high ppe_medium Required PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat in_solution->ppe_medium

Caption: PPE selection workflow for handling this compound.

References

  • (No Source Found)
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Bucknell University. (2016).
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.).
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Sigma-Aldrich. (n.d.).
  • Chemistry LibreTexts. (2021). Proper Protective Equipment.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Washington State University Environmental Health & Safety. (n.d.).
  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
  • Microbe Online. (2022). Personal Protective Equipment (PPE)
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • CDH Fine Chemical. (n.d.).
  • (No Source Found)
  • Sigma-Aldrich. (n.d.). 5,5,5-Trifluoro-DL-leucine.
  • Fisher Scientific. (2024).
  • Carl ROTH. (2024).
  • PubMed. (2023).
  • Cellseco. (2012).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-5,5,5-trifluoro-DL-leucine
Reactant of Route 2
Boc-5,5,5-trifluoro-DL-leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.